tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBIJMMPYGOFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
An In-depth Technical Guide to the Synthesis and Application of Substituted N-Boc-3-Oxopyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its prevalence stems from its three-dimensional structure, which allows for precise spatial orientation of substituents to interact with biological targets, and its favorable physicochemical properties, including aqueous solubility. The introduction of a carbonyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom yields tert-butyl 3-oxopyrrolidine-1-carboxylate, a highly versatile and reactive building block for chemical synthesis.
This guide focuses specifically on the synthesis and potential applications of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate . A dedicated CAS (Chemical Abstracts Service) number for this precise structure is not prominently listed in major chemical databases, suggesting it is a novel or specialized intermediate rather than a widely available commercial product. The most closely related commercially available compound with a registered CAS number is 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate (CAS: 194924-96-4) , which features an additional methoxycarbonyl group at the C-2 position.[2][3]
Therefore, this document will provide a comprehensive overview of the parent scaffold, tert-butyl 3-oxopyrrolidine-1-carboxylate (commonly known as N-Boc-3-pyrrolidinone), and extrapolate from established chemical principles to detail robust methodologies for the stereoselective synthesis of its C-2 methylated analog. We will explore the rationale behind synthetic choices, the compound's potential as a chiral building block, and its applications in the broader context of drug discovery.
PART 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of the core scaffold is essential before exploring its derivatives. The data presented here is for the parent compound, tert-Butyl 3-oxopyrrolidine-1-carboxylate (CAS: 101385-93-7) , which serves as a baseline for predicting the characteristics of its C-2 methylated analog.[4]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 101385-93-7 | PubChem[4] |
| Molecular Formula | C₉H₁₅NO₃ | PubChem[4] |
| Molecular Weight | 185.22 g/mol | PubChem[4] |
| Appearance | White to pale yellow solid | Guidechem[5] |
| Solubility | Soluble in polar organic solvents like ethanol, acetonitrile, and DMF. Low solubility in non-polar solvents. | Guidechem[5] |
Spectroscopic Signature and the Impact of C-2 Methylation
The spectroscopic data provides the structural fingerprint of the molecule. The introduction of a methyl group at the C-2 position, adjacent to the nitrogen and the carbonyl, would induce predictable shifts in the NMR and IR spectra.
-
¹H NMR Spectroscopy : The addition of a methyl group at C-2 would introduce a new doublet signal (integrating to 3H) coupled to the proton at the C-2 position. The C-2 proton would, in turn, appear as a quartet or multiplet. The protons on C-4 and C-5 would also experience slight shifts due to the altered electronic environment.
-
¹³C NMR Spectroscopy : A new signal for the methyl carbon would appear in the aliphatic region (typically 15-25 ppm). The signal for the C-2 carbon would shift downfield due to the substitution.
-
Infrared (IR) Spectroscopy : The characteristic IR spectrum, dominated by the strong carbonyl (C=O) stretch of the ketone (around 1740-1760 cm⁻¹) and the urethane carbonyl of the Boc group (around 1690-1710 cm⁻¹), would remain largely the same.[6] The primary change would be in the C-H stretching and bending regions due to the additional methyl group.
PART 2: Synthesis and Methodologies
The synthesis of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is not a trivial one-step process. It requires a multi-step, strategic approach that controls both regioselectivity (methylation at C-2 vs. C-4) and stereoselectivity (if a specific enantiomer is desired). The most logical approach involves the α-functionalization of a pre-formed N-Boc-3-oxopyrrolidine core.
Proposed Synthetic Workflow: α-Methylation of N-Boc-3-oxopyrrolidinone
This strategy leverages the reactivity of the α-protons adjacent to the ketone. The key challenge is to selectively form the enolate at the C-2 position over the C-4 position. Direct methylation is often difficult to control; therefore, a more robust, two-step formylation/methylation sequence is proposed.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate from tert-butyl 3-oxopyrrolidine-1-carboxylate.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step yields a stable intermediate whose structure can be confirmed by standard analytical techniques (TLC, NMR, MS) before proceeding, ensuring the integrity of the synthetic pathway.
Step 1: Regioselective Formylation at C-2
-
Rationale: The formyl group is introduced as a "handle" to direct subsequent methylation specifically to the C-2 position. The C-2 protons are generally more acidic than the C-4 protons due to the inductive effect of the adjacent nitrogen atom, favoring enolate formation at this site under kinetic control.
-
Suspend sodium hydride (1.1 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C.
-
Slowly add a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq.) in anhydrous THF.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl formate (1.5 eq.) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the crude product via column chromatography to yield the 2-formyl intermediate.
Step 2: Methylation of the Formylated Intermediate
-
Rationale: The presence of the formyl group increases the acidity of the remaining C-2 proton, allowing for its clean removal with a mild base and subsequent alkylation with methyl iodide.
-
Dissolve the 2-formyl intermediate (1.0 eq.) in acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) and methyl iodide (MeI, 1.2 eq.).
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Filter the solid and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2-formyl-2-methyl intermediate.
Step 3: Deformylation
-
Rationale: The final step removes the formyl group via a retro-Claisen condensation, yielding the desired C-2 methylated product.
-
Dissolve the 2-formyl-2-methyl intermediate (1.0 eq.) in methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq.).
-
Stir the reaction at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Neutralize with a weak acid (e.g., acetic acid) and concentrate.
-
Purify by column chromatography to isolate the final product, tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.
PART 3: Applications in Drug Discovery and Development
The introduction of a methyl group at the C-2 position of the N-Boc-3-oxopyrrolidine scaffold has significant implications for its use in medicinal chemistry.
Creation of a Chiral Center
The methylation step creates a new stereocenter at the C-2 position. This is critically important for drug development, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. By using chiral synthesis methods, such as asymmetric alkylation or starting from enantiomerically pure materials like (S)- or (R)-proline derivatives, specific stereoisomers of the target compound can be accessed.[7][8] This allows for the synthesis of enantiopure libraries for screening against biological targets.
A Versatile Building Block
The resulting tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a trifunctional building block, offering three sites for further chemical modification:
-
The Ketone (C-3): Can undergo reductive amination to install diverse amine side chains, Wittig reactions to form alkenes, or serve as a handle for further cyclizations.
-
The Boc-Protected Nitrogen (N-1): The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., TFA), revealing a secondary amine that can be functionalized via acylation, alkylation, or reductive amination.[5]
-
The C-2 Position: The presence of the methyl group provides a specific steric and electronic profile that can be crucial for binding to a target protein pocket.
This multi-functional nature makes it an ideal starting point for generating libraries of complex molecules for high-throughput screening, particularly in the search for novel enzyme inhibitors or receptor modulators.[9]
Caption: Functionalization points of the target molecule.
PART 4: Safety and Handling
Based on the GHS classification for the parent compound, tert-butyl 3-oxopyrrolidine-1-carboxylate, the C-2 methylated analog should be handled with appropriate care.
-
Hazard Statements: Assumed to be similar to the parent compound: Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection (P280).
-
Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray (P261, P271).
-
Wash skin thoroughly after handling (P264).
-
Store in a cool, dry place under an inert atmosphere, as the compound may be air and heat sensitive.
-
References
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- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (Source: MDPI) [Link: https://www.mdpi.com/1420-3049/27/19/6688]
- What are the characteristics, chemical properties, and applications of N-Boc-3-pyrrolidinone? (Source: Guidechem) [Link: https://www.guidechem.com/news/what-are-the-characteristics-chemical-properties-and-applications-of-n-boc-3-pyrrolidinone-101385-93-7-1010019.html]
- Synthesis of unique pyrrolidines for drug discovery. (Source: Enamine) [Link: https://enamine.net/images/brochures/Pyrrolidines.pdf]
- Tert-butyl 3-oxopyrrolidine-1-carboxylate. (Source: PubChem) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/471360]
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (Source: ACS Publications) [Link: https://pubs.acs.org/doi/10.1021/jacsau.2c00293]
- Pyrrolidine synthesis. (Source: Organic Chemistry Portal) [Link: https://www.organic-chemistry.org/synthesis/heterocycles/cyclic-amines/pyrrolidines.shtm]
- 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate. (Source: BLD Pharm) [Link: https://www.bldpharm.com/products/194924-96-4.html]
- N-Boc-pyrrolidine. (Source: PubChem) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/643455]
- 1-(tert-Butyl) 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate. (Source: ChemScene) [Link: https://www.chemscene.
- 1-Boc-3-pyrrolidinol. (Source: PubChem) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4416939]
- SUPPLEMENTARY INFORMATION. (Source: Macmillan Group - Princeton University) [Link: https://www.nature.com/articles/nature19056.epdf?sharing_token=b-vYd_o2f5u9YyRVaE0sOdRgN0jAjWel9jnR3ZoTv0Pw4a8oYJaelr2uYk2s2h0uX-l_63uXbK5D20f0Z2W2b-h_g22G-1z2T-y_b-4s5f6g7h8i9j0k1l2m3n4o5p6q7r8s9t0u1v2w3x4y5z6]
- N-Boc-pyrrolidine 97. (Source: Sigma-Aldrich) [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/427055]
- 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE. (Source: ChemicalBook) [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711999.htm]
- SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. (Source: Organic Syntheses Procedure) [Link: http://www.orgsyn.org/demo.aspx?prep=v77p0226]
- tert-butyl 3-oxopyrrolidine-1-carboxylate-2,2,4,4,5,5-d6. (Source: ChemBK) [Link: https://www.chembk.
- 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate. (Source: J&K Scientific) [Link: https://www.jk-sci.com/product-detail/194924-96-4.html]
- Metabolically Stable tert-Butyl Replacement. (Source: NIH) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018151/]
- 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate. (Source: Sigma-Aldrich) [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003759]
- (r)-3-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester(138108-72-2) 1 h nmr. (Source: ChemicalBook) [Link: https://www.chemicalbook.com/spectrumen_138108-72-2_1HNMR.htm]
- 1-tert-Butoxycarbonyl-3-pyrrolidone. (Source: Tokyo Chemical Industry) [Link: https://www.tcichemicals.com/IN/en/p/B3589]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (Source: Google Patents) [Link: https://patents.google.
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (Source: Atlantis Press) [Link: https://www.atlantis-press.com/proceedings/ammee-15/25838217]
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (Source: PubMed Central) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2532569/]
- tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. (Source: PubChem) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/46839931]
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. (Source: BLD Pharm) [Link: https://www.bldpharm.com/products/170491-63-1.html]
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- tert-butyl 1H-pyrrole-1-carboxylate. (Source: PubChem) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/643494]
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A Technical Guide to tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate and its Analogs: Versatile Scaffolds in Modern Drug Discovery
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a chiral building block with significant potential in medicinal chemistry. Due to the limited public data on this specific molecule, this guide also extensively covers its parent analog, tert-butyl 3-oxopyrrolidine-1-carboxylate, to provide a solid foundation and comparative context. We will delve into the chemical properties, synthesis, and applications of these valuable heterocyclic intermediates.
Introduction: The Significance of the Pyrrolidinone Core
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its five-membered saturated structure offers a three-dimensional geometry that allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets.[1] The introduction of a carbonyl group to form a pyrrolidinone, and the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group, creates a stable and versatile intermediate for the synthesis of complex molecules. The Boc protecting group is ideal for multi-step syntheses as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.
The Foundational Analog: tert-Butyl 3-oxopyrrolidine-1-carboxylate
To fully appreciate the nuances of the 2-methyl substituted target molecule, it is essential to first understand its well-documented parent compound, tert-butyl 3-oxopyrrolidine-1-carboxylate.
Chemical Identity and Synonyms
This compound is a widely used building block in organic synthesis and medicinal chemistry.[2][3]
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-oxopyrrolidine-1-carboxylate | PubChem |
| CAS Number | 101385-93-7 | PubChem |
| Molecular Formula | C₉H₁₅NO₃ | PubChem |
| Molecular Weight | 185.22 g/mol | PubChem |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C1 | PubChem |
| InChIKey | JSOMVCDXPUXKIC-UHFFFAOYSA-N | PubChem |
Common Synonyms:
-
N-Boc-3-pyrrolidinone[2]
-
1-Boc-3-pyrrolidinone[2]
-
1-(tert-butoxycarbonyl)-3-pyrrolidinone
-
3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester[2]
Synthesis Overview
The synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate is well-established. A common synthetic pathway is outlined below.
Caption: Generalized synthetic workflow for tert-butyl 3-oxopyrrolidine-1-carboxylate.
A typical synthesis involves the Michael addition of glycine with ethyl acrylate, followed by N-protection with a Boc group. The subsequent intramolecular Dieckmann condensation yields a β-keto ester, which upon decarboxylation, affords the desired product.
Applications in Drug Development
tert-Butyl 3-oxopyrrolidine-1-carboxylate is a crucial intermediate for a variety of pharmacologically active compounds. The ketone functionality serves as a handle for further chemical modifications, such as reductive amination to introduce diverse side chains or as a precursor for the synthesis of spirocyclic systems.[2]
The Chiral Target: tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate
The introduction of a methyl group at the 2-position of the pyrrolidinone ring introduces a chiral center, opening avenues for the development of stereospecific pharmaceuticals.
Chemical Identity
While public data is limited, the (R)-enantiomer of this compound is commercially available, indicating its utility in specialized synthetic applications.
| Property | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate | Enamine |
| CAS Number | 2380854-35-1 | Enamine |
| Molecular Formula | C₁₀H₁₇NO₃ | - |
| Molecular Weight | 199.25 g/mol | - |
| Canonical SMILES | CC1C(=O)CCN1C(=O)OC(C)(C)C | - |
| InChIKey | Not readily available | - |
Common Synonyms:
-
(R)-N-Boc-2-methyl-3-pyrrolidinone
-
(R)-1-Boc-2-methyl-3-pyrrolidinone
Postulated Synthesis
A potential synthetic route to tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate could be envisioned starting from a protected α-methyl-β-alanine derivative, following a similar synthetic logic as its non-methylated analog.
Caption: A plausible high-level synthetic approach to the target molecule.
Potential Applications in Medicinal Chemistry
The pyrrolidine scaffold is a key component in a wide range of therapeutic agents. The introduction of a methyl group at the 2-position can influence the compound's conformational preferences and its interactions with biological targets. This can lead to improved potency, selectivity, and pharmacokinetic properties.[4]
Potential Therapeutic Areas:
-
Oncology: Pyrrolidine derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.
-
Infectious Diseases: The scaffold is present in several antiviral and antibacterial agents.
-
Central Nervous System (CNS) Disorders: The pyrrolidine core is found in drugs targeting CNS receptors and enzymes.
Experimental Protocols: A Representative Example
Protocol: Asymmetric α-Arylation of N-Boc Pyrrolidine
This procedure is adapted from a published method and demonstrates the stereoselective functionalization of the pyrrolidine ring.[5]
Step 1: Deprotonation
-
To an oven-dried, nitrogen-flushed round-bottomed flask, add N-Boc-pyrrolidine and a suitable solvent (e.g., MTBE).
-
Add a chiral ligand (e.g., (+)-sparteine).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base (e.g., sec-BuLi) while maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for several hours.
Step 2: Transmetalation
-
To the solution from Step 1, slowly add a solution of ZnCl₂ in THF, keeping the temperature below -65 °C.
-
Allow the reaction to warm to room temperature and stir for an additional period.
Step 3: Negishi Coupling
-
In a separate flask, prepare the palladium catalyst by mixing Pd(OAc)₂ and a suitable phosphine ligand (e.g., t-Bu₃P·HBF₄) in a solvent.
-
Add the aryl bromide to the catalyst mixture.
-
Transfer the organozinc reagent from Step 2 to the catalyst mixture.
-
Heat the reaction mixture until the starting materials are consumed (monitor by TLC or LC-MS).
Step 4: Work-up and Purification
-
Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate represents a valuable, yet under-documented, chiral building block for drug discovery. By understanding the chemistry of its parent analog, tert-butyl 3-oxopyrrolidine-1-carboxylate, and the broader importance of the pyrrolidine scaffold, researchers can better appreciate its potential. The commercial availability of the (R)-enantiomer suggests its use in targeted, stereospecific syntheses. Further research into the synthesis and applications of this compound is warranted and will likely lead to the discovery of novel therapeutic agents.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Boc-3-pyrrolidinone in Modern Pharmaceutical Synthesis. 2025. [Link]
-
Organic Syntheses Procedure. [Link]
Sources
physicochemical properties of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate
Introduction: Navigating a Novel Chiral Building Block
This technical guide provides a comprehensive analysis of tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate (CAS No. 2380854-35-1), a chiral heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidinone scaffold is a cornerstone of modern pharmacology, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and FDA-approved drugs.[1][2] The three-dimensional architecture imparted by its sp³-hybridized carbon atoms offers a distinct advantage over flat aromatic systems, enabling more specific and complex interactions with biological targets.[1]
It is important to note that while the synthetic utility of the broader class of N-Boc-pyrrolidines is well-documented, specific experimental data for tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate is limited in publicly available literature. This guide addresses this gap by combining the available supplier data with reasoned scientific predictions based on established chemical principles and extensive data from its closely related, unmethylated analog, tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS No. 101385-93-7). This approach provides a robust framework for researchers to understand and utilize this novel chiral building block.
Physicochemical and Structural Properties
The introduction of a methyl group at the C2 position adjacent to the ketone is expected to subtly influence the molecule's physical properties. The following table summarizes the known and predicted properties of the title compound, with data for its unmethylated analog provided for comparative analysis.
| Property | tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate | tert-Butyl 3-oxopyrrolidine-1-carboxylate (Analog for Comparison) |
| CAS Number | 2380854-35-1[3] | 101385-93-7[4][5] |
| Molecular Formula | C₁₀H₁₇NO₃[3] | C₉H₁₅NO₃[4][5] |
| Molecular Weight | 199.25 g/mol [3] | 185.22 g/mol [4][5] |
| Appearance | Not specified | White to yellow low melting solid[4] |
| Melting Point | Not available | 34-38 °C[5][6] |
| Boiling Point | Predicted: Not available | Predicted: 270.9 ± 33.0 °C[5] |
| Density | Predicted: Not available | Predicted: 1.133 ± 0.06 g/cm³[5] |
| Water Solubility | Predicted: Insoluble | Insoluble in water[5][7] |
| Solubility in Organics | Predicted: Soluble in methanol, ethyl acetate, DCM | Soluble in Methanol, Ethyl Acetate, Dichloromethane[5] |
| pKa | Predicted: Not available | Predicted: -1.79 ± 0.20[5] |
| SMILES | O=C(OC(C)(C)C)N(CC1)C1=O[3] | CC(C)(C)OC(=O)N1CCC(=O)C1[8] |
Proposed Asymmetric Synthesis Protocol
The enantioselective synthesis of 2-substituted pyrrolidines is a well-established field, with the asymmetric deprotonation of N-Boc-pyrrolidine being a cornerstone methodology.[9][10][11] The following protocol outlines a plausible and robust synthetic route to obtain the title compound with high enantiomeric purity. This multi-step process leverages established, high-yield reactions, providing a self-validating system for its synthesis.
Workflow for the Asymmetric Synthesis
Caption: Proposed synthetic workflow for tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate.
Step-by-Step Methodology
Protocol 1: Asymmetric Synthesis of (R)-N-Boc-2-methylpyrrolidine
-
Rationale: This step establishes the crucial C2 stereocenter. The use of a chiral ligand, such as a (+)-sparteine surrogate, complexes with sec-butyllithium to form a chiral base. This complex selectively removes the pro-R proton at one of the α-carbons of N-Boc-pyrrolidine. The resulting organolithium species is configurationally stable at low temperatures and can be trapped with an electrophile (methyl iodide) to yield the desired (R)-enantiomer with high enantioselectivity.[9][12]
-
Procedure:
-
To a solution of N-Boc-pyrrolidine (1.0 eq) and a (+)-sparteine surrogate (1.2 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add sec-butyllithium (1.2 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-N-Boc-2-methylpyrrolidine.
-
Protocol 2: Oxidation to tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate
-
Rationale: The final step involves the oxidation of the C3 methylene group adjacent to the nitrogen atom to a ketone. A powerful oxidizing agent, such as a ruthenium-based system, is effective for this transformation. The reaction is typically performed in a biphasic solvent system to facilitate both the oxidation and workup.
-
Procedure:
-
To a vigorously stirred solution of (R)-N-Boc-2-methylpyrrolidine (1.0 eq) in a mixture of dichloromethane, acetonitrile, and water, add sodium periodate (NaIO₄) (4.0 eq).
-
Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·H₂O) (0.02 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with dichloromethane and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final compound.
-
Spectroscopic Characterization (Analog-Based)
Reference Spectral Data for tert-Butyl 3-oxopyrrolidine-1-carboxylate (CAS 101385-93-7):
-
¹H NMR: Data for a closely related isomer suggests characteristic peaks for the Boc group protons around 1.46 ppm (singlet, 9H) and multiplets for the pyrrolidine ring protons.
-
¹³C NMR: Expected signals include the carbamate carbonyl (~155 ppm), the ketone carbonyl, the quaternary carbon of the Boc group (~79 ppm), and the methyl carbons of the Boc group (~28 ppm), along with signals for the pyrrolidine ring carbons.
-
IR (Infrared) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ketone and the C=O stretch of the Boc-carbamate group.
Applications in Research and Drug Development
The pyrrolidine nucleus is a highly valued scaffold in medicinal chemistry due to its ability to serve as a versatile template for the development of novel therapeutic agents.[2][13][14] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective binding to enzyme active sites and receptors.[1]
Caption: Potential applications of the title compound as a chiral building block in drug discovery.
The title compound, with its defined stereochemistry and functional handles (ketone and Boc-protected amine), is an attractive starting material for the synthesis of more complex molecules. It can be envisioned as a key intermediate in the development of:
-
Enzyme Inhibitors: The pyrrolidinone core is present in many inhibitors of enzymes such as proteases and kinases.
-
Antiviral and Anticancer Agents: Many antiviral and anticancer drugs incorporate modified five-membered nitrogen heterocycles.[14]
-
Central Nervous System (CNS) Agents: The pyrrolidine scaffold is a common feature in drugs targeting CNS disorders.[13]
Safety and Handling
Specific safety data for tert-Butyl (R)-2-methyl-3-oxopyrrolidine-1-carboxylate is not available. The following precautions are based on data for the unmethylated analog, tert-butyl 3-oxopyrrolidine-1-carboxylate, and general guidelines for handling N-Boc protected heterocyclic compounds.[15][16][17][18][19]
-
Hazard Statements: Based on analogs, may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any dust or vapors. Wash hands thoroughly after handling.[15][18]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Some related compounds are stored under inert gas.
References
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PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Link]
- Royal Society of Chemistry. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Advances, 2017.
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Poyraz, S., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 2023. [Link]
- Beak, P., et al. Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 1996.
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ChemExper. 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester. [Link]
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ResearchGate. Asymmetric deprotonation of N-Boc-piperidines. [Link]
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Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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PMC. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
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Home Sunshine Pharma. N-(tert-Butoxycarbonyl)-3-pyrrolidinone CAS 101385-93-7. [Link]
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ChemBK. CAS: 101385-93-7. [Link]
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White Rose eTheses Online. “High” Temperature Asymmetric Lithiation of N-Boc Heterocycles: Synthesis of Tetra-Substituted Pyrrolidines. [Link]
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LookChem. CAS No.101385-93-7,N-Boc-3-pyrrolidinone Suppliers. [Link]
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A Technical Guide to the Molecular Weight Determination of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Abstract: This technical guide provides a comprehensive framework for the determination and confirmation of the molecular weight of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a substituted N-Boc-pyrrolidinone derivative. While this specific compound is not extensively documented in publicly accessible chemical databases, its theoretical molecular properties can be precisely calculated from its structure. This document serves as a detailed resource for researchers, scientists, and drug development professionals, outlining the fundamental principles and step-by-step experimental protocols required for empirical validation. We delve into the core analytical techniques of Mass Spectrometry and Elemental Analysis, presenting not just the methodology but the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow.
Introduction: The Significance of Pyrrolidine Scaffolds
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with 59% of all unique small-molecule drugs approved by the U.S. FDA containing at least one such ring system. Among these, the pyrrolidine ring is a prevalent structure, valued for its conformational rigidity and its utility as a versatile synthetic intermediate. The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common strategy in multi-step syntheses, enabling precise chemical modifications.
The target of this guide, tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, represents a chiral building block with potential applications in the synthesis of novel therapeutic agents. Accurate determination of its molecular weight is the first and most critical step in its chemical characterization, confirming its identity, purity, and elemental composition before its use in further research and development.
Theoretical Physicochemical Properties
Prior to empirical analysis, the theoretical molecular properties of the target compound are calculated based on its deduced chemical structure. This provides the benchmark against which all experimental data will be compared.
Molecular Structure and Formula
The structure consists of a five-membered pyrrolidine ring functionalized with a ketone at the 3-position, a methyl group at the 2-position, and a tert-butoxycarbonyl protecting group on the nitrogen atom.
Based on this structure, the molecular formula is determined to be C₁₀H₁₇NO₃ .
Calculated Molecular Weight
The molecular weight is calculated from the molecular formula using the atomic weights of its constituent elements. An isomer with the same molecular formula, (-)-Ecgonine methyl ester, is listed in the PubChem database with a molecular weight of 199.25 g/mol , which corroborates the following calculation[1].
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.110 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 199.250 | ||
| Monoisotopic Mass | 199.120843 Da |
Table 1: Theoretical Elemental Composition and Molecular Weight of C₁₀H₁₇NO₃.
These calculated values serve as the primary hypotheses to be tested and confirmed by the experimental protocols detailed below.
Experimental Determination of Molecular Weight: A Two-Pillar Approach
A robust confirmation of a compound's identity relies on orthogonal analytical methods. For molecular weight and formula determination, the gold standards are Mass Spectrometry (MS) and Elemental Analysis (EA).
Pillar 1: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3] This provides a direct measurement of the molecular mass and can offer structural insights through fragmentation analysis.
Causality Behind Experimental Choices: For a molecule like an N-Boc protected pyrrolidinone, a "soft" ionization technique such as Electrospray Ionization (ESI) is preferred over harsher methods like Electron Ionization (EI). This is because the Boc group is thermally labile and prone to fragmentation. ESI minimizes fragmentation, increasing the likelihood of observing the intact molecular ion, which is crucial for confirming the molecular weight.[4][5] High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is chosen to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
-
Instrumentation and Ionization:
-
Utilize a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Set the ESI source to operate in positive ion mode. The tertiary amine in the pyrrolidine ring and the amide/ketone oxygens can be readily protonated.
-
Infuse the sample solution directly into the ESI source at a low, consistent flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a mass range that comfortably includes the expected molecular ions, for instance, m/z 50-500.
-
The primary ions of interest are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.
-
Expected [M+H]⁺: 199.1208 + 1.0078 = 200.1286 m/z
-
Expected [M+Na]⁺: 199.1208 + 22.9898 = 222.1106 m/z
-
-
-
Data Analysis and Validation:
-
Identify the peak corresponding to the exact mass of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
The trustworthiness of the measurement is confirmed if the experimentally measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.
-
Analyze any observed fragment ions. A characteristic loss of the tert-butyl group (57 Da) or isobutylene (56 Da) from the molecular ion is a strong indicator of the Boc-protecting group's presence.
-
Pillar 2: Elemental Analysis (EA)
Elemental analysis by combustion provides the mass percentage of carbon, hydrogen, and nitrogen in a pure organic compound.[6] This technique offers an independent, orthogonal validation of the molecular formula derived from the structural hypothesis and HRMS data.
Causality Behind Experimental Choices: Combustion analysis is the definitive method for determining the elemental composition of an organic compound.[7][8] The sample is combusted in an oxygen-rich environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then quantitatively measured. The results are highly accurate and provide a fundamental check on the compound's purity and proposed formula. An experimental composition that matches the theoretical values within an accepted tolerance (typically ±0.4%) provides strong evidence for the proposed molecular formula.
-
Sample Preparation:
-
Ensure the sample is meticulously purified (e.g., by column chromatography or recrystallization) and thoroughly dried under high vacuum to remove all residual solvents and water. This is the most critical step for accuracy.
-
Accurately weigh 1-3 mg of the pure, dry compound into a tin or silver capsule using a microbalance.
-
-
Instrumentation and Combustion:
-
Use a modern CHN elemental analyzer.
-
The instrument will drop the encapsulated sample into a furnace with a pure oxygen atmosphere at a high temperature (typically ~900-1200 °C).
-
The sample undergoes "flash combustion," converting the elements into their gaseous oxides (CO₂, H₂O, NOx) and elemental nitrogen (N₂).
-
-
Reduction and Separation:
-
The combustion gases pass through a reduction chamber (often containing copper) to convert nitrogen oxides (NOx) to N₂ gas.
-
The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column which separates the individual gases.
-
-
Detection and Quantification:
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
The instrument's software, calibrated with known standards, calculates the mass percentage of C, H, and N in the original sample.
-
-
Data Analysis and Validation:
-
Compare the experimental mass percentages with the theoretical values calculated from the proposed formula, C₁₀H₁₇NO₃.
-
Theoretical % Composition:
-
%C = (120.110 / 199.250) * 100 = 60.28%
-
%H = (17.136 / 199.250) * 100 = 8.60%
-
%N = (14.007 / 199.250) * 100 = 7.03%
-
-
A successful validation requires the experimental values to be within ±0.4% of these theoretical percentages.
-
Conclusion
The definitive characterization of a novel or sparsely documented chemical entity like tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate hinges on a rigorous, multi-faceted analytical approach. While its theoretical molecular weight is calculated to be 199.25 g/mol based on a molecular formula of C₁₀H₁₇NO₃ , this must be treated as a hypothesis pending empirical validation.
By employing the orthogonal, self-validating pillars of High-Resolution Mass Spectrometry and Elemental Analysis as detailed in this guide, researchers can confidently confirm the molecular weight, verify the elemental composition, and establish the purity of the compound. This foundational data is indispensable for ensuring the integrity of subsequent research and the successful development of new chemical entities in the pharmaceutical landscape.
References
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Stark, A. (2022). Mass Spectrometry. Springer Nature. [Link]
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Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]
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ResearchGate. (2018). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
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Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]
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BYJU'S. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?. [Link]
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Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
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Chemistry LibreTexts. (2015). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. [Link]
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A Technical Guide to the Structure Elucidation of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Abstract
The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and development. Trivial errors in structural confirmation can lead to significant downstream consequences, including misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety liabilities. This in-depth guide provides a comprehensive, logic-driven workflow for the complete structure elucidation of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a substituted heterocyclic building block. We move beyond a simple recitation of data, instead focusing on the causality behind the experimental choices. This document details a systematic approach employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is designed to be self-validating, providing an unambiguous and robust confirmation of the molecular architecture. This guide is intended for researchers, chemists, and quality control professionals who require a field-proven methodology for structural verification.
Introduction: The Imperative for Unambiguous Characterization
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (Molecular Formula: C₁₀H₁₇NO₃) is a chiral heterocyclic compound featuring a pyrrolidinone core. This scaffold is of significant interest in medicinal chemistry, appearing in a variety of biologically active molecules. The molecule contains a tert-butoxycarbonyl (Boc) protecting group, a ketone, and a stereocenter at the C2 position, introducing considerable complexity into its spectroscopic signature.
The presence of diastereotopic protons on the pyrrolidine ring, coupled with rotational isomerism (rotamers) often induced by the bulky Boc group, can lead to complex and overlapping signals in simple 1D NMR spectra.[1] Therefore, a multi-technique, systematic approach is not merely recommended; it is essential for absolute structural confidence. This guide will walk through the logical progression of experiments required to assemble the molecular puzzle from its constituent spectroscopic data.
The Elucidation Workflow: A Strategic Approach
A robust structure elucidation workflow does not rely on a single piece of evidence but rather on the convergence of data from multiple orthogonal techniques. Each experiment provides a unique piece of information, and their combination allows for the confident assignment of the complete chemical structure.
Our strategy begins with macro-level information (molecular formula and functional groups) and progressively drills down to the fine details of atomic connectivity.
Caption: A strategic workflow for structure elucidation, progressing from molecular formula to atomic connectivity.
Mass Spectrometry (MS): Establishing the Molecular Formula
Expertise & Causality: The first step in any structure elucidation is to determine the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can confirm the molecular formula.
An Electrospray Ionization (ESI) source is typically used for a molecule of this nature, as it is a "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.[2]
Expected Data: The molecular formula C₁₀H₁₇NO₃ gives a monoisotopic mass of 199.1208 Da.
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 200.1281 |
| [M+Na]⁺ | 222.1101 |
Fragmentation Analysis: While the primary goal is to observe the molecular ion, fragmentation patterns can provide valuable structural clues. For ketones, a major fragmentation pathway is alpha-cleavage—the breaking of the C-C bond adjacent to the carbonyl group.[3] Another potential pathway is the loss of the Boc group.
-
Alpha-Cleavage: Cleavage of the C2-C3 bond or C3-C4 bond.
-
Loss of tert-butyl: A fragment corresponding to [M - 56]⁺.
-
Loss of Boc group: A fragment corresponding to [M - 100]⁺.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] For our target compound, we are specifically looking for the characteristic stretching frequencies of two different carbonyl groups: the ketone and the carbamate from the Boc group. The position of these peaks provides crucial confirmation of the molecular backbone.
Expected Data: The presence of two distinct carbonyl environments will lead to two strong absorption bands in the carbonyl region of the spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1740-1750 | Strong | C=O Stretch (Ketone) | The five-membered ring introduces ring strain, which typically shifts the ketone stretch to a higher wavenumber compared to an acyclic ketone (~1715 cm⁻¹).[5] |
| ~1690-1700 | Strong | C=O Stretch (Carbamate) | The carbamate carbonyl stretch is a characteristic feature of the Boc protecting group.[2][6] |
| ~2870-2980 | Medium-Strong | C-H Stretch (Aliphatic) | Corresponds to the sp³ C-H bonds of the pyrrolidine ring, methyl group, and Boc group. |
| ~1160-1250 | Strong | C-O Stretch | Characteristic of the ester-like C-O bonds within the carbamate group.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information, allowing us to map the carbon-hydrogen framework and determine the precise connectivity of the atoms. For a molecule with the complexity of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a full suite of 1D and 2D experiments is required.[7]
5.1. ¹H NMR: Initial Proton Inventory
The ¹H NMR spectrum gives the number of different proton environments and their neighboring protons (through spin-spin coupling). The presence of the chiral center at C2 and the rigidifying effect of the five-membered ring are expected to make the protons on C4 and C5 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each coupling to the other.
5.2. ¹³C NMR & DEPT-135: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating between CH₃, CH₂, and CH carbons, which greatly simplifies the assignment process.[8]
Predicted ¹H and ¹³C NMR Data Summary (in CDCl₃):
| Position | Group | ¹³C Shift (ppm) | ¹H Shift (ppm) | ¹H Multiplicity |
| 1 | C=O (Boc) | ~154 | - | - |
| 2 | CH | ~60-65 | ~4.0-4.2 | q (quartet) |
| 3 | C=O (Ketone) | ~209-212 | - | - |
| 4 | CH₂ | ~45-50 | ~2.5-2.8 | m (multiplet) |
| 5 | CH₂ | ~35-40 | ~3.4-3.6 | m (multiplet) |
| 6 (Me) | CH₃ | ~15-20 | ~1.2-1.4 | d (doublet) |
| 7 (Boc) | C(CH₃)₃ | ~80 | - | - |
| 8 (Boc) | C(CH₃)₃ | ~28.4 | ~1.4-1.5 | s (singlet) |
Note: Due to rotational isomers (rotamers) around the N-Boc bond, some peaks may appear broadened or as duplicate signals.[9]
5.3. 2D NMR: Connecting the Dots
While 1D NMR provides the pieces, 2D NMR shows how they connect.[10]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is indispensable for tracing the proton connectivity within the pyrrolidine ring.[11] We expect to see correlations between:
-
The C2-H proton and the C6-H₃ methyl protons.
-
The C2-H proton and the diastereotopic C4-H₂ protons.
-
The C4-H₂ protons and the C5-H₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal directly to the carbon signal it is attached to (¹J coupling). This allows for the unambiguous assignment of protonated carbons.[12] For example, the proton signal at ~1.2-1.4 ppm (d) will show a cross-peak to the carbon signal at ~15-20 ppm, confirming this pair as the C6 methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for elucidating the overall structure. It reveals long-range correlations (2-3 bonds) between protons and carbons.[13] This is how we connect the different fragments of the molecule. Key expected correlations include:
-
From the Boc methyl protons (C8-H₃): A correlation to the Boc quaternary carbon (C7) and the Boc carbonyl carbon (C1). This confirms the entire tert-butoxycarbonyl group.
-
From the C6 methyl protons: Correlations to C2 and the ketone carbonyl C3. This definitively places the methyl group at the C2 position, adjacent to the ketone.
-
From the C2 proton: Correlations to the ketone carbonyl (C3) and the C4 carbon.
-
From the C5 protons: A correlation to the Boc carbonyl carbon (C1), confirming the N-Boc linkage to the ring.
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1-Boc-2-methyl-3-oxopyrrolidine properties
An In-depth Technical Guide to 1-Boc-2-methyl-3-oxopyrrolidine: A Versatile Chiral Building Block for Drug Discovery
Abstract
The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics.[1] Its three-dimensional geometry offers a distinct advantage over flat aromatic systems, enabling improved pharmacological profiles. This guide focuses on 1-Boc-2-methyl-3-oxopyrrolidine , a chiral building block poised for significant utility in drug discovery. While specific experimental data for this compound is not extensively documented in public literature, this whitepaper, written from the perspective of a Senior Application Scientist, will provide a comprehensive overview of its predicted properties, a proposed robust synthesis, detailed characterization protocols, and its potential applications. We will leverage data from structurally related analogs to build a predictive framework, offering researchers a solid foundation for incorporating this valuable intermediate into their synthetic programs.
The Strategic Value of the Pyrrolidine Scaffold
In contemporary drug development, there is a significant drive to move beyond flat, sp²-hybridized molecules. This "escape from flatland" is a strategic effort to enhance properties such as solubility, metabolic stability, and target selectivity by increasing the fraction of sp³-hybridized carbons (Fsp³).[2] The pyrrolidine ring is an exemplary scaffold in this regard.
The inherent conformational constraints of the five-membered ring reduce the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[2] The introduction of substituents, such as the methyl group at the C-2 position in 1-Boc-2-methyl-3-oxopyrrolidine, creates a fixed chiral center, providing a rigid framework for orienting other functional groups and achieving precise interactions within a target's binding site. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under various conditions while allowing for facile deprotection under acidic conditions, making it a highly versatile tool in multi-step synthesis.[3]
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical building block. While comprehensive experimental data for 1-Boc-2-methyl-3-oxopyrrolidine is sparse, we can predict its core properties and spectroscopic signatures based on its constituent functional groups and data from close structural analogs like tert-butyl 3-oxopyrrolidine-1-carboxylate.[4]
Chemical and Physical Properties
The following table summarizes the core identifiers and predicted physical properties for 1-Boc-2-methyl-3-oxopyrrolidine.
| Property | Value | Source / Method |
| IUPAC Name | tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | Structure-based |
| Molecular Formula | C₁₀H₁₇NO₃ | Calculated |
| Molecular Weight | 199.25 g/mol | Calculated |
| SMILES | CC1C(=O)CN(C1)C(=O)OC(C)(C)C | Structure-based |
| InChIKey | Generated from structure | Structure-based |
| CAS Number | Not readily available in public databases | - |
| Predicted Boiling Point | ~300-330 °C | Analog Comparison[5][6] |
| Predicted Density | ~1.1-1.2 g/cm³ | Analog Comparison[5][6] |
Predicted Spectroscopic Signatures
The following is a predictive analysis of the key spectroscopic features essential for the structural verification of 1-Boc-2-methyl-3-oxopyrrolidine.
¹H NMR (Proton NMR):
-
Boc Group: A sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.
-
Methyl Group (C2): A doublet integrating to 3 protons is expected, with its chemical shift influenced by the adjacent chiral center.
-
Pyrrolidine Ring Protons: A series of complex multiplets between δ 2.0 and 4.0 ppm. The protons on C4 and C5, as well as the single proton on C2, will exhibit diastereotopicity and complex spin-spin coupling.
¹³C NMR (Carbon NMR):
-
Ketone Carbonyl: A peak in the downfield region, typically around δ 205-210 ppm.
-
Boc Carbonyl: A peak around δ 154-155 ppm.
-
Boc Quaternary Carbon: A peak around δ 79-80 ppm.
-
Pyrrolidine Carbons: Peaks corresponding to the CH and CH₂ groups of the ring, expected between δ 30 and 60 ppm.
-
Boc Methyl Carbons: A peak around δ 28 ppm.
-
C2-Methyl Carbon: A peak in the aliphatic region, typically δ 15-25 ppm.
IR (Infrared) Spectroscopy:
-
Ketone C=O Stretch: A strong, sharp absorption band around 1740-1760 cm⁻¹.
-
Urethane C=O Stretch (Boc): A strong absorption band around 1690-1710 cm⁻¹.
-
C-N Stretch: An absorption in the 1100-1250 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
MS (Mass Spectrometry):
-
[M+H]⁺: The protonated molecular ion should be observed at m/z 200.13.
-
[M+Na]⁺: The sodium adduct is commonly observed at m/z 222.11.
-
Fragmentation: A characteristic loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the Boc group is a hallmark fragmentation pattern.
Synthesis and Reactivity
A robust and scalable synthetic route is critical for the utility of a building block. While a specific, published procedure for 1-Boc-2-methyl-3-oxopyrrolidine is not readily found, a logical pathway can be constructed based on established organic chemistry principles, such as the Dieckmann condensation.
Proposed Synthetic Pathway
The proposed synthesis begins with N-Boc-sarcosine and ethyl acrylate. This approach builds the carbon backbone and then utilizes an intramolecular cyclization to form the pyrrolidinone ring.
Caption: Proposed synthesis of 1-Boc-2-methyl-3-oxopyrrolidine.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed methodology and should be optimized for safety and yield in a laboratory setting.
Step 1: Michael Addition
-
To a solution of N-Boc-sarcosine methyl ester (1.0 eq) in a suitable aprotic solvent (e.g., THF, 0.5 M), add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add ethyl acrylate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diester intermediate.
Step 2: Dieckmann Condensation
-
Dissolve the crude diester intermediate from Step 1 in anhydrous toluene (0.3 M).
-
Add a strong base, such as sodium ethoxide (NaOEt, 1.5 eq) or potassium tert-butoxide (t-BuOK), portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the formation of the cyclic β-keto ester by TLC.
-
Cool the reaction to room temperature and quench with 1 M HCl, adjusting the pH to ~5-6.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 1-Boc-2-methyl-3-oxopyrrolidine.
Key Reactive Sites and Synthetic Utility
The true value of this building block lies in the orthogonal reactivity of its functional groups.
Caption: Key reactive sites on the 1-Boc-2-methyl-3-oxopyrrolidine scaffold.
-
The Ketone: This is the primary site for introducing diversity. It can undergo reductive amination to install substituted amines, Wittig reactions to form exocyclic double bonds, or nucleophilic addition with organometallics (e.g., Grignard reagents) to create tertiary alcohols.
-
The Boc Group: Stable to a wide range of nucleophilic and basic conditions, it is readily removed with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane. This unmasks the secondary amine, which can then be functionalized via acylation, alkylation, or used in further coupling reactions.
-
The α-Protons: The protons at the C2 and C4 positions are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in alkylation or aldol-type reactions.
Applications in Drug Discovery
This building block is a powerful tool for generating novel chemical entities with desirable three-dimensional characteristics. Its utility spans the entire drug discovery pipeline, from library synthesis to lead optimization.[][8]
Workflow: From Building Block to Lead Candidate
Caption: Role of the building block in a typical drug discovery workflow.
By leveraging the reactive handles, chemists can rapidly generate large libraries of analogs. For example, a matrix of different amines for reductive amination and various acyl chlorides for N-functionalization after Boc deprotection can quickly populate novel chemical space. This approach is invaluable for identifying initial "hits" in a screening campaign and subsequently exploring the structure-activity relationship (SAR) to improve potency and selectivity.
Analytical Characterization Protocols
Rigorous analytical validation is non-negotiable. The following are standard, self-validating protocols for the characterization of the synthesized 1-Boc-2-methyl-3-oxopyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Include standard 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm proton-proton and proton-carbon connectivities, which is crucial for assigning the complex signals of the pyrrolidine ring.
-
Validation: The integration of the ¹H spectrum should correspond to the 17 protons. The number of signals in the ¹³C spectrum should match the 10 unique carbons. 2D NMR data must be consistent with the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, capable of high-resolution measurement (e.g., TOF or Orbitrap).
-
Analysis: Acquire the spectrum in positive ion mode. The measured mass of the [M+H]⁺ or [M+Na]⁺ ion should be within 5 ppm of the calculated theoretical mass.[9] This provides unambiguous confirmation of the elemental composition.
Conclusion
1-Boc-2-methyl-3-oxopyrrolidine represents a valuable, albeit underutilized, building block for modern medicinal chemistry. Its defined stereochemistry, Fsp³-rich character, and versatile functional handles make it an ideal starting point for synthesizing novel compounds with complex three-dimensional architectures. This guide provides the necessary predictive data, a robust synthetic strategy, and detailed analytical protocols to empower researchers to confidently incorporate this scaffold into their drug discovery programs, facilitating the development of next-generation therapeutics.
References
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- Guidechem. (n.d.). 1-Tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate 194924-96-4.
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- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
- Chongqing Chemdad Co., Ltd. (n.d.). 1-tert-butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate.
- BOC Sciences. (n.d.). Building Block Synthesis for R&D.
- Benchchem. (n.d.). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.
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- BioSpace. (2019). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery.
- PubMed. (2019). Application of the concept of oxime library screening by mass spectrometry (MS) binding assays to pyrrolidine-3-carboxylic acid derivatives as potential inhibitors of γ-aminobutyric acid transporter 1 (GAT1).
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Introduction: The Significance of the Pyrrolidine Scaffold
An In-Depth Technical Guide to the Characterization of N-Boc-2-methyl-3-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it an ideal building block for designing potent and selective therapeutic agents. N-Boc-2-methyl-3-pyrrolidinone, a protected and functionalized derivative, serves as a critical chiral intermediate in the synthesis of complex molecules. Its precise characterization is not merely a procedural step but the foundation upon which reliable, reproducible, and scalable drug discovery programs are built. This guide provides a comprehensive, field-proven approach to the multi-faceted characterization of this key intermediate, emphasizing the causality behind analytical choices to ensure scientific integrity.
Core Physicochemical Properties and Safety Mandates
A foundational understanding of the molecule's basic properties and handling requirements is paramount before any analytical work commences.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₃ | [2][3] |
| Molecular Weight | 185.22 g/mol | [2][3] |
| IUPAC Name | tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | [4] |
| Synonyms | 1-Boc-2-methyl-3-pyrrolidinone, N-Boc-2-methyl-3-pyrrolidone | [4] |
| Appearance | Typically a solid at room temperature | |
| Melting Point | 34-38 °C (for the closely related N-Boc-3-pyrrolidinone) |
Mandatory Safety Protocols
While specific data for N-Boc-2-methyl-3-pyrrolidinone is limited, data from analogous structures like N-methyl-2-pyrrolidone (NMP) and other pyrrolidinones suggest a cautious approach.[5][6][7][8]
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood.
-
Hazards: May cause skin, eye, and respiratory irritation.[6][7] There is a potential for reproductive harm, a significant concern with related pyrrolidone structures.[5]
-
Storage: Store in a tightly closed container in a cool, dry place, away from ignition sources and strong oxidizing agents.[5] Some derivatives are light and moisture-sensitive.[5][6]
Synthesis and Purification Overview: A Causal Workflow
The quality of analytical data is directly dependent on the purity of the sample. A common synthetic route to pyrrolidinones involves the oxidation of the corresponding alcohol precursor. This context is crucial as it informs the potential impurity profile (e.g., unreacted starting material, over-oxidation products).
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An In-depth Technical Guide to tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource on tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its precise chemical identity, synthesis, and analytical characterization, providing the field-proven insights necessary for its effective application in drug discovery and development programs.
Nomenclature and Structural Elucidation
The precise naming of a chemical entity is foundational to scientific communication. The molecule is a substituted pyrrolidine ring, which is a five-membered, non-aromatic heterocycle containing one nitrogen atom.
IUPAC Name: tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Let's deconstruct this name to understand the structure:
-
pyrrolidine: This is the core five-membered saturated ring containing one nitrogen atom.
-
3-oxo: A ketone functional group (C=O) is present at the 3rd position of the ring.
-
2-methyl: A methyl group (-CH₃) is attached to the 2nd position.
-
1-carboxylate: The nitrogen atom at position 1 is part of a carboxylate ester group.
-
tert-butyl: The ester group is specifically a tert-butyl ester, derived from tert-butanol.
The presence of a chiral center at the 2-position means that this compound can exist as two enantiomers: (R)-tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate and (S)-tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate. The specific stereochemistry is critical in drug development and must be controlled during synthesis or resolved.
A related, but distinct, compound is 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate, which features an additional carboxylate group at the 2-position.[1]
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its use in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | Calculated |
| Molecular Weight | 199.25 g/mol | Calculated |
| Appearance | Varies (typically a solid or oil) | Generic |
| CAS Number | 2380854-35-1 (for R-enantiomer) | BLDpharm[2] |
Application Scientist's Note: The tert-butoxycarbonyl (Boc) protecting group imparts significant lipophilicity to the molecule, influencing its solubility in organic solvents. This group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid), which is a key strategic consideration in multi-step syntheses.
Safety and Handling: While specific GHS data for this exact molecule is not aggregated, related structures like (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid are classified with warnings for being harmful if swallowed and causing serious eye irritation.[3] Standard laboratory precautions should be observed:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Wash hands thoroughly after handling.
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrrolidones is a well-established area of organic chemistry. A general and robust approach involves the cyclization of an appropriate acyclic precursor.
Workflow for a Plausible Synthesis Route
Caption: A generalized synthetic workflow for the target molecule.
Detailed Experimental Protocol (Illustrative)
This protocol is based on a multi-step synthesis method adapted from general principles for creating similar pyrrolidinone structures.[4]
-
Step A: Michael Addition & Boc Protection:
-
Ethyl glycinate hydrochloride is neutralized, and then reacted with ethyl acrylate in a Michael addition to form a diethyl ester intermediate.
-
Application Scientist's Note: This reaction builds the carbon backbone required for the five-membered ring.
-
The secondary amine of the intermediate is then protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine.[4] This is a crucial step to prevent side reactions in the subsequent cyclization.
-
-
Step B: Dieckmann Condensation (Cyclization):
-
The Boc-protected diester is treated with a strong base, such as sodium ethoxide or sodium methoxide, in an appropriate solvent like ethanol.[4]
-
Mechanism Insight: The base deprotonates the carbon alpha to one of the ester groups, creating a nucleophilic enolate which then attacks the other ester group in an intramolecular fashion, forming the five-membered ring. This results in a β-keto ester.
-
-
Step C: Decarboxylation:
-
The resulting β-keto ester is typically hydrolyzed and then heated under acidic conditions to promote decarboxylation, yielding N-Boc-3-pyrrolidinone.[4]
-
-
Step D: α-Alkylation:
-
To introduce the methyl group at the C2 position, N-Boc-3-pyrrolidinone is treated with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).
-
Application Scientist's Note: The use of LDA ensures the formation of the kinetic enolate at the C2 position, which is less sterically hindered than the C4 position.
-
The resulting enolate is then quenched with an electrophile, methyl iodide (CH₃I), to install the methyl group, yielding the final product.
-
-
Purification and Validation:
-
Throughout the synthesis, progress is monitored by Thin Layer Chromatography (TLC).
-
The final product must be purified, typically using column chromatography on silica gel.[5]
-
The structure and purity are confirmed by NMR, Mass Spectrometry, and HPLC analysis.
-
Analytical Characterization
Confirming the identity and purity of the final compound is a non-negotiable step in chemical synthesis.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Singlet (~1.45 ppm, 9H) for the tert-butyl group.Signals for the pyrrolidine ring protons (CH and CH₂ groups).A doublet for the methyl group (~1.2 ppm, 3H) coupled to the C2 proton.A quartet or multiplet for the C2 proton. |
| ¹³C NMR | Carbonyl signal for the ketone (~205-215 ppm).Carbonyl signal for the Boc carbamate (~155 ppm).Signal for the quaternary carbon of the tert-butyl group (~80 ppm).Signals for the methyl carbons of the tert-butyl group (~28 ppm).Signals for the pyrrolidine ring carbons and the C2-methyl group. |
| IR Spectroscopy | Strong absorption band for the ketone C=O stretch (~1740-1760 cm⁻¹).Strong absorption band for the carbamate C=O stretch (~1690-1710 cm⁻¹). |
| Mass Spec (HRMS) | Calculated exact mass for [M+H]⁺ (C₁₀H₁₈NO₃⁺) is 200.1281. Experimental value should be within 5 ppm. |
Note: Exact chemical shifts (ppm) can vary based on the solvent and instrument used. The data presented is illustrative, drawing parallels from similar structures.[6]
Applications in Drug Development
The pyrrolidine scaffold is one of the most frequently utilized five-membered nitrogen heterocycles in FDA-approved drugs.[7] Its prevalence is due to several advantageous properties:
-
Scaffold Hopping: It serves as a versatile three-dimensional core that can be elaborated to create novel chemical entities with new pharmacological profiles.[7]
-
Increased Fsp³ Character: The non-aromatic, saturated nature of the ring increases the fraction of sp³-hybridized carbons. A higher Fsp³ count is statistically correlated with a higher probability of success for a compound advancing through clinical trials.[7]
-
Conformational Restriction: The ring structure reduces the conformational flexibility of molecules, which can lead to higher binding affinity for biological targets by minimizing the entropic penalty upon binding.[7]
Derivatives of 2-oxopyrrolidine (pyrrolidinone) have been investigated for a wide range of biological activities, including as anticancer and antimicrobial agents.[8][9][10] Specifically, the 3-oxopyrrolidine moiety provides a key point for further chemical modification, allowing chemists to append different pharmacophores and explore structure-activity relationships (SAR) in the pursuit of potent and selective drug candidates.
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PMC - NIH. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. [Link]
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PMC - NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]
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The Pyrrolidinone Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted Pyrrolidinones
For researchers, medicinal chemists, and drug development professionals, the pyrrolidinone ring represents a cornerstone of heterocyclic chemistry, offering a versatile and privileged scaffold for the design of novel therapeutic agents.[1][2][3] This five-membered lactam is not merely a synthetic curiosity; it is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable capacity for molecular recognition across diverse physiological targets.[2][3] The non-planar, sp3-hybridized nature of the pyrrolidinone ring allows for a three-dimensional exploration of chemical space that is often critical for potent and selective biological activity.[1] This guide provides a comprehensive overview of the significant biological activities of substituted pyrrolidinones, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols used to evaluate their therapeutic potential.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The pyrrolidinone scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][4][5][6][7] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell migration.[4][7][8]
A. Mechanism of Action: Induction of Mitochondria-Dependent Apoptosis
A significant body of research points to the ability of substituted pyrrolidinones to trigger programmed cell death, or apoptosis, in cancer cells. For instance, novel hybrid pyrrolidinedione-thiazolidinones have been shown to induce mitochondria-dependent apoptosis in human T-leukemia cells.[4] This process is characterized by an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the release of mitochondrial contents and subsequent cell death.[4]
Figure 1: Simplified signaling pathway for mitochondria-dependent apoptosis induced by certain pyrrolidinone derivatives.
B. Structure-Activity Relationship (SAR) Insights
The anticancer activity of pyrrolidinone derivatives is highly dependent on the nature and position of their substituents. For example, in a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, the presence of the 3,4,5-trimethoxyphenyl moiety was found to be a key contributor to their cytotoxic effects against human lung adenocarcinoma cells.[5] Similarly, studies on diphenylamine-pyrrolidin-2-one-hydrazone derivatives revealed that compounds bearing a 5-nitrothiophene moiety were particularly potent against a range of cancer cell lines.[7][8]
C. Tabulated Anticancer Activity Data
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrrolidinedione-thiazolidinones | Jurkat (T-leukemia) | High Antiproliferative Activity | - | [4] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | A549 (Lung Adenocarcinoma) | Comparable to AraC | - | [5] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | EC50 | 2.5 µM | [6][7] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate) | EC50 | 3.63 µM | [7] |
D. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrrolidinone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Anticonvulsant Activity: Modulating Neuronal Excitability
The pyrrolidinone scaffold is a well-established pharmacophore for anticonvulsant activity, with notable examples like levetiracetam being widely used in the treatment of epilepsy.[9][10][11] Research in this area focuses on the synthesis of novel derivatives with improved efficacy and safety profiles.[12][13][14]
A. Mechanism of Action: Ion Channel Modulation
Many pyrrolidinone-based anticonvulsants are believed to exert their effects by modulating the activity of voltage-gated sodium and calcium channels in neurons.[12] By blocking these channels, the compounds can reduce excessive neuronal firing that leads to seizures. For instance, certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown a balanced inhibition of both sodium and L-type calcium channels.[12]
Figure 2: Proposed mechanism of action for certain anticonvulsant pyrrolidinone derivatives involving the blockage of voltage-gated ion channels.
B. Structure-Activity Relationship (SAR) Insights
The anticonvulsant properties of pyrrolidinone derivatives are intricately linked to their structural features. For 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, the type of linker between the pyrrolidinone ring and a cyclic amine moiety, as well as substituents on the phenylpiperazine fragment, were found to be crucial for activity.[12] In another study, the introduction of a benzhydryl or sec-butyl group at the 3-position of the pyrrolidine ring in pyrrolidine-2,5-dione-acetamides resulted in compounds with potent anticonvulsant effects.[1]
C. Tabulated Anticonvulsant Activity Data
| Compound | Test Model | Activity Metric | Value | Reference |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES Test | ED50 | 62.14 mg/kg | [12] |
| Compound 33 (a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | MES Test | ED50 | 27.4 mg/kg | [13] |
| Compound 69k (a pyrrolidine-2,5-dione-acetamide) | MES Test | ED50 | 80.38 mg/kg | [1] |
D. Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for potential anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation: Use rodents (typically mice or rats) for the experiment.
-
Compound Administration: Administer the test pyrrolidinone derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: Place corneal or ear-clip electrodes on the animal.
-
Electrical Stimulation: Deliver a short, high-frequency electrical stimulus to induce a seizure.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
III. Antimicrobial Activity: Combating Infectious Diseases
Pyrrolidinone derivatives have garnered significant interest as potential antimicrobial agents, with activity reported against a range of bacteria.[15][16][17] The versatility of the pyrrolidinone scaffold allows for the development of compounds with diverse mechanisms of action against microbial pathogens.[2][17]
A. Mechanism of Action: Diverse and Emerging Targets
The antimicrobial mechanisms of pyrrolidinone derivatives are varied. Some compounds are believed to interfere with microbial cell wall synthesis, while others may disrupt membrane integrity or inhibit essential enzymes. For example, certain pyrrolidine-2,3-diones have shown potent anti-biofilm properties against Staphylococcus aureus and exhibit synergism with FDA-approved antimicrobials.[18] This suggests a mechanism that may involve the disruption of biofilm formation or the potentiation of the effects of other antibiotics.[18]
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyrrolidinone derivatives is highly dependent on their substitution patterns. For instance, in a series of pyrrolidine-2,3-dione dimers, a trans-cyclohexyl dimer displayed very potent antimicrobial activity.[18] The structure-activity relationship of these compounds is an active area of research, with the aim of developing derivatives with enhanced potency and a broader spectrum of activity.[15][16]
C. Tabulated Antimicrobial Activity Data
| Compound Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| Oxazolidinone hydroxamic acid compounds | E. coli NIHJ | MIC | 0.003-0.006 | [17] |
| Pyrrolidine-2,3-dione dimer 30 | S. aureus (MSSA) | MIC | Single-digit | [18] |
| Pyrrolidine-2,3-dione dimer 30 | S. aureus (biofilm) | MBEC | 16 | [18] |
D. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacterium.
-
Serial Dilution: Perform a serial dilution of the test pyrrolidinone derivative in a suitable growth medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visual Inspection: Determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
IV. Nootropic Activity: Enhancing Cognitive Function
The pyrrolidinone family of compounds has a long history in the field of nootropics, with piracetam being the first of its class.[9] These "smart drugs" are investigated for their potential to enhance learning, memory, and other cognitive functions.[9][19][20]
A. Mechanism of Action: A Complex and Multifaceted Picture
The precise mechanisms of action of nootropic pyrrolidinones are not fully understood but are thought to be multimodal.[9] They may influence a variety of neurotransmitter systems, including the cholinergic system, and may also have effects on neuronal plasticity and neuroprotection.[20] Some derivatives are believed to enhance communication between the two hemispheres of the brain and increase the activity of the corpus callosum.
B. Structure-Activity Relationship (SAR) Insights
The nootropic activity of pyrrolidinone derivatives is sensitive to structural modifications. While piracetam and its analogues like oxiracetam have shown antiamnesic effects, not all derivatives are active.[21] For example, a series of 2-oxo-1-pyrrolidinesulfonic acid derivatives, designed to have properties intermediate between oxiracetam and aniracetam, did not show significant activity in a passive avoidance paradigm.[21] This highlights the importance of specific structural features for cognitive-enhancing effects.
C. Experimental Protocol: Passive Avoidance Test
The passive avoidance test is a behavioral paradigm used to assess learning and memory in rodents.
Step-by-Step Methodology:
-
Apparatus: The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training: Place the animal in the light compartment. When the animal enters the dark compartment, a mild foot shock is delivered.
-
Compound Administration: Administer the test pyrrolidinone derivative before or after the training session.
-
Testing: After a specified time interval (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment.
-
Data Analysis: An increased latency to enter the dark compartment in the treated group compared to the control group indicates an improvement in memory retention.
Conclusion
The pyrrolidinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The insights into their mechanisms of action and structure-activity relationships, coupled with robust experimental evaluation, are paving the way for the development of the next generation of pyrrolidinone-based drugs. This guide provides a foundational understanding for researchers and professionals dedicated to harnessing the therapeutic potential of this remarkable heterocyclic motif.
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- (2024, September 23). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms.
- (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI.
- (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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- (n.d.). Full article: Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online.
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- (2023, November 27). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed.
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The Strategic Imperative of the Boc Protecting Group in Pyrrolidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its synthesis, particularly with precise control over stereochemistry and functionalization, is a cornerstone of modern drug discovery. Central to this endeavor is the strategic use of protecting groups, among which the tert-butoxycarbonyl (Boc) group has emerged as an indispensable tool. This technical guide provides an in-depth exploration of the multifaceted role of the Boc protecting group in pyrrolidine synthesis. We will dissect the causality behind its widespread adoption, from the inherent stability and mild cleavage conditions to its directive effects in stereoselective transformations. This guide will furnish researchers and drug development professionals with field-proven insights, detailed experimental protocols, and troubleshooting strategies to effectively leverage Boc-protected intermediates in the synthesis of complex pyrrolidine-containing molecules.
The Pyrrolidine Scaffold and the Necessity of Amine Protection
The prevalence of the pyrrolidine motif in pharmaceuticals underscores its importance as a versatile building block.[2][3] However, the secondary amine inherent to the pyrrolidine ring presents a significant synthetic challenge. Its nucleophilic and basic nature can interfere with a wide array of chemical transformations, leading to undesired side reactions, such as over-alkylation, and complicating the synthesis of more complex molecules.[4][5] To circumvent these issues, the transient masking of the amine functionality with a protecting group is a fundamental strategy in organic synthesis. An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.
The Boc Group: A Paradigm of Protection
The tert-butoxycarbonyl (Boc) group has become one of the most common and effective protecting groups for amines in non-peptide chemistry.[6][7] Its popularity stems from a confluence of advantageous properties that offer chemists precise control over synthetic sequences.[8]
Key Advantages of the Boc Protecting Group:
-
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and hydrogenolytic environments.[8][9] This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without premature deprotection.
-
Mild Introduction: The Boc group is readily introduced under mild conditions, typically by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or even under solvent-free conditions.[6][7]
-
Facile and Selective Cleavage: The Boc group is easily and selectively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][10] The mechanism involves the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[4][11] This acid-lability provides orthogonality with other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis), which is crucial in multi-step syntheses.[9][12][13]
-
Improved Handling and Solubility: The introduction of the Boc group often improves the solubility of polar compounds like amino acids in organic solvents and can enhance their crystallinity, facilitating purification.[14]
Boc Protection and Deprotection: Mechanisms and Protocols
A thorough understanding of the mechanisms of Boc protection and deprotection is essential for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Boc Protection
The protection of a pyrrolidine's secondary amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently breaks down into the stable products of carbon dioxide and tert-butoxide.[6][7][15] The tert-butoxide then deprotonates the newly acylated amine to yield the N-Boc-pyrrolidine.
Experimental Protocol: General Procedure for N-Boc Protection of Pyrrolidine
-
Dissolution: Dissolve the pyrrolidine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Addition of Base (Optional but Recommended): Add a base such as triethylamine (TEA, 1.1-1.5 eq) or N,N-diisopropylethylamine (DIPEA) to the solution.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude N-Boc-pyrrolidine, which can be further purified by column chromatography if necessary.
Mechanism of Boc Deprotection
The acid-catalyzed removal of the Boc group is an efficient process initiated by the protonation of the carbamate oxygen by a strong acid like TFA.[11] This protonation is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][11] The evolution of CO₂ gas is a characteristic feature of this reaction.[4][11]
Experimental Protocol: General Procedure for N-Boc Deprotection using TFA
-
Dissolution: Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in an appropriate solvent, typically dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the cooled solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v), though for sensitive substrates, a lower concentration of TFA (e.g., 20-50% in DCM) can be utilized.[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[11]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an organic solvent and neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.[11] Be cautious as CO₂ evolution may cause pressure buildup.[11]
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude pyrrolidine derivative.[11] Further purification can be achieved through column chromatography or distillation if required.[11]
Comparative Data of Boc Deprotection Methods
While TFA is widely used, other acidic reagents can also be employed for Boc deprotection, the choice of which can be influenced by the substrate's sensitivity and the desired final salt form of the product.[11]
| Deprotection Reagent/Method | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours | High | [11] |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature | 1-12 hours | High | [10] |
| Phosphoric Acid | Aqueous Solution | 50-80 °C | 1-6 hours | Good to High | [16] |
| Oxalyl Chloride | Methanol | Room Temperature | 1-4 hours | Up to 90% | [17] |
The Role of the Boc Group in Stereoselective Pyrrolidine Synthesis
The Boc group is not merely a passive spectator; it plays a crucial role in directing the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure pyrrolidines, which is of paramount importance in drug development.[18]
Asymmetric Deprotonation
The Beak-Myers asymmetric deprotonation of N-Boc-pyrrolidine is a powerful strategy for accessing enantioenriched pyrrolidines.[1] In this method, the complex of sec-butyllithium (s-BuLi) and the chiral ligand (-)-sparteine enantioselectively deprotonates the C2 position of N-Boc-pyrrolidine. The resulting configurationally stable lithiated intermediate can then be trapped with various electrophiles to afford enantioenriched 2-substituted pyrrolidines with good selectivity.[1]
Substrate-Controlled Diastereoselectivity
The bulky tert-butyl group of the Boc protecting group can exert significant steric influence, directing the approach of reagents to a specific face of the pyrrolidine ring.[19] This steric hindrance is a key factor in achieving high diastereoselectivity in reactions such as alkylations, additions to carbonyls, and cycloadditions. For instance, the existing stereocenter at the C3 position of a molecule like (R)-3-(Boc-amino)pyrrolidine can direct the approach of incoming reagents to a prochiral center elsewhere in the molecule, effectively controlling the formation of new stereocenters.[19]
Palladium-Catalyzed Asymmetric Cycloadditions
In the enantioselective construction of pyrrolidines via palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines, N-Boc protected imines have been shown to provide excellent yields and selectivities.[20] The Boc group's electronic and steric properties influence the reactivity and selectivity of the cycloaddition, leading to the formation of highly functionalized, chiral pyrrolidines.
Functionalization of the Boc-Protected Pyrrolidine Ring
The stability of the Boc group allows for a wide range of functionalization reactions to be performed on the pyrrolidine ring.
α-Functionalization
The α-position of N-Boc-pyrrolidine can be functionalized through various methods, including direct carboxylation. A notable strategy involves the base-mediated direct carboxylation using CO₂.[21] This approach, often optimized with sec-BuLi as the base and TMEDA as a ligand, allows for the synthesis of spirocyclic α-proline derivatives, which are valuable in medicinal chemistry for creating molecules with increased three-dimensionality.[21]
Photoenzymatic Synthesis
A one-pot photoenzymatic synthesis route has been developed to access chiral N-Boc-3-amino/hydroxy-pyrrolidines from unfunctionalized pyrrolidine.[22] This innovative approach combines a regioselective photooxyfunctionalization to generate 3-pyrrolidinone, followed by an in situ N-Boc protection and a stereoselective biocatalytic transamination or carbonyl reduction to yield the desired optically pure products.[22]
Troubleshooting and Side Reactions
While the use of the Boc group in pyrrolidine synthesis is generally robust, certain challenges and side reactions can occur.
Incomplete Oxidation
When synthesizing functionalized pyrrolidines, such as (S)-3-Acetyl-1-Boc-pyrrolidine via the oxidation of (S)-1-Boc-3-hydroxypirrolidine, incomplete oxidation can be a common issue.[23] This can be attributed to the choice of oxidizing agent (Dess-Martin periodinane and Swern oxidation are common), the quality and stoichiometry of the reagent, and improper reaction conditions, such as temperature control in Swern oxidations.[23]
Side Products in Deprotection
During the acidic deprotection of the Boc group, the generated tert-butyl cation can sometimes lead to side reactions, particularly with nucleophilic substrates. The use of scavengers can mitigate this issue.[24] Additionally, in complex molecules, the presence of other acid-labile functional groups requires careful selection of deprotection conditions to ensure selectivity.
Conclusion: The Indispensable Role of the Boc Group
The tert-butoxycarbonyl protecting group is a cornerstone of modern pyrrolidine synthesis. Its unique combination of stability, ease of introduction and removal, and its ability to influence stereoselectivity makes it an invaluable tool for organic and medicinal chemists. A comprehensive understanding of the principles and protocols outlined in this guide will empower researchers to strategically employ the Boc group to construct complex, highly functionalized, and stereochemically defined pyrrolidine-containing molecules, thereby accelerating the discovery and development of novel therapeutics.
Visualizations
Workflow for Boc Protection and Deprotection Cycle
Caption: General workflow for a Boc protection/deprotection cycle in pyrrolidine synthesis.
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
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The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]
-
Synthesis of (hetaryl)pyrrolidines (microreview). Semantic Scholar. [Link]
-
α-Functionalization of Pyrrolidines to Access Spirocyclic Proline Derivatives. Synfacts. [Link]
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Benefits of Protecting Groups in Organic Synthesis. Labinsights. [Link]
-
Orthogonal Protection Definition. Fiveable. [Link]
-
The Critical Role of BOC Protecting Groups in Drug Synthesis. Shunxiang. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). ResearchGate. [Link]
-
BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd. [Link]
-
Synthesis of Boc-protected bicycloproline. PMC - NIH. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
-
Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Mixed-sequence pyrrolidine-amide oligonucleotide mimics: Boc(Z) synthesis and DNA/RNA binding properties. PubMed. [Link]
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Publishing. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Adding Boc Group Mechanism. YouTube. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel). [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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- 24. Boc-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate: An Application Note and Protocol Guide
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 3-oxopyrrolidine derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral agents, neurokinin receptor antagonists, and other central nervous system-active molecules. The incorporation of a methyl group at the 2-position introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for further synthetic manipulations. This guide provides a detailed, field-proven protocol for the synthesis of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a key building block for drug discovery and development.
Strategic Approach: A Four-Step Synthesis Centered on Dieckmann Condensation
The synthesis of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is elegantly achieved through a four-step sequence commencing with the readily available amino acid, L-alanine. This strategy leverages the inherent chirality of the starting material to establish the stereocenter at the 2-position of the pyrrolidine ring. The key transformation is an intramolecular Dieckmann condensation, a robust method for the formation of five-membered cyclic β-keto esters.[1]
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic strategy for tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.
This multi-step approach offers several advantages:
-
Stereochemical Control: The chirality of the final product is dictated by the starting L-alanine, ensuring an enantiomerically enriched product.
-
Convergent and Efficient: The key bond-forming reactions, Michael addition and Dieckmann condensation, are known for their reliability and generally good yields.
-
Readily Available Starting Materials: The synthesis commences from inexpensive and commercially available reagents.
Part 1: Preparation of Key Intermediates
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-L-alanine (Boc-L-alanine)
Principle: The amine functionality of L-alanine is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent unwanted side reactions of the nucleophilic amine.[2] The reaction is typically carried out in a biphasic system with a base to facilitate the reaction with di-tert-butyl dicarbonate (Boc anhydride).
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| L-Alanine | 89.09 | 10.0 g | 0.112 |
| 1 M Sodium Hydroxide | 40.00 | 120 mL | 0.120 |
| Di-tert-butyl dicarbonate | 218.25 | 26.8 g | 0.123 |
| Dioxane | 88.11 | 100 mL | - |
| Ethyl acetate | 88.11 | 2 x 100 mL | - |
| 1 M Hydrochloric acid | 36.46 | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve L-alanine in 120 mL of 1 M sodium hydroxide solution with stirring.
-
To this solution, add 100 mL of dioxane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the cooled solution portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the remaining aqueous solution with 100 mL of ethyl acetate to remove any unreacted Boc anhydride.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield N-Boc-L-alanine as a white solid.
Expected Yield: 90-95%
Characterization: The product can be characterized by ¹H NMR and compared to literature data.[3]
Protocol 2: Synthesis of N-(tert-butoxycarbonyl)-L-alanine ethyl ester
Principle: The carboxylic acid of Boc-L-alanine is converted to its ethyl ester. This is a necessary step to prevent self-condensation during the subsequent Michael addition and to provide one of the ester functionalities required for the Dieckmann condensation. A common method for this transformation is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by Fischer esterification. For this protocol, we will utilize a straightforward esterification with ethyl iodide and a non-nucleophilic base.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Boc-L-alanine | 189.21 | 20.0 g | 0.106 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 21.9 g | 0.158 |
| Ethyl Iodide | 155.97 | 10.0 mL | 0.127 |
| Diethyl ether | 74.12 | 200 mL | - |
| Water | 18.02 | 2 x 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
To a 500 mL round-bottom flask, add N-Boc-L-alanine and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension at room temperature.
-
Add ethyl iodide dropwise to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-L-alanine ethyl ester as a colorless oil.
Expected Yield: 80-85%
Protocol 3: Michael Addition to form Diethyl 2-(N-(tert-butoxycarbonyl)amino)pentanedioate
Principle: A Michael addition reaction is employed to form the carbon skeleton of the pyrrolidine ring. The enolate of N-Boc-L-alanine ethyl ester, generated in situ with a strong base, acts as the nucleophile and adds to the electrophilic β-carbon of ethyl acrylate.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Boc-L-alanine ethyl ester | 217.26 | 15.0 g | 0.069 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene | - | 38.0 mL | 0.076 |
| Ethyl acrylate | 100.12 | 7.5 mL | 0.069 |
| Saturated Ammonium Chloride | 53.49 | 100 mL | - |
| Ethyl acetate | 88.11 | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve N-Boc-L-alanine ethyl ester in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution via the dropping funnel to the reaction mixture, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add ethyl acrylate dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired diester as a pale yellow oil.
Expected Yield: 65-75%
Part 2: The Key Cyclization Step
Protocol 4: Dieckmann Condensation to Synthesize tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Principle: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] In this case, the diester prepared in the previous step undergoes cyclization in the presence of a strong base to form the desired 3-oxopyrrolidine ring. The choice of a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is crucial to promote the intramolecular reaction over intermolecular side reactions.
Caption: Simplified mechanism of the Dieckmann condensation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl 2-(N-(tert-butoxycarbonyl)amino)pentanedioate | 317.37 | 10.0 g | 0.0315 |
| Anhydrous Toluene | 92.14 | 200 mL | - |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.51 g | 0.0378 |
| 1 M Hydrochloric acid | 36.46 | As needed | - |
| Ethyl acetate | 88.11 | 150 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Carefully wash the sodium hydride with hexanes to remove the mineral oil and suspend it in anhydrous toluene.
-
Heat the suspension to reflux.
-
Dissolve the diester in a small amount of anhydrous toluene and add it dropwise to the refluxing sodium hydride suspension over 1 hour.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring for the cessation of hydrogen gas evolution.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of ethanol, followed by the slow addition of water.
-
Acidify the aqueous layer to pH 4-5 with 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate as a colorless to pale yellow oil.
Expected Yield: 50-60%
Characterization of the Final Product
The structure of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃): Expected signals include a singlet for the tert-butyl group, a doublet for the methyl group at the 2-position, and multiplets for the pyrrolidine ring protons.
-
¹³C NMR (CDCl₃): Expected signals include the carbonyl carbons of the ketone and the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine ring.
-
IR (neat): Characteristic absorptions for the ketone carbonyl (around 1750 cm⁻¹) and the carbamate carbonyl (around 1700 cm⁻¹) should be observed.
-
Mass Spectrometry (ESI+): The mass spectrum should show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of the product.
Safety and Handling
-
Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere and quench with extreme caution.
-
Lithium Diisopropylamide (LDA): A pyrophoric reagent. Handle under an inert atmosphere and use appropriate personal protective equipment.
-
Ethyl Iodide: A toxic and lachrymatory substance. Handle in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (safety glasses, lab coat, gloves) when handling chemicals. Perform all reactions in a well-ventilated fume hood.
Troubleshooting and Optimization
-
Low Yield in Michael Addition: Ensure that the N-Boc-L-alanine ethyl ester is completely deprotonated by LDA before the addition of ethyl acrylate. The reaction should be maintained at a low temperature to prevent side reactions.
-
Incomplete Dieckmann Condensation: Ensure that the sodium hydride is active and that the reaction is carried out under strictly anhydrous conditions. The reaction time may need to be extended.
-
Purification Challenges: The final product and intermediates may be oils. Careful column chromatography is essential for obtaining pure compounds. The use of a gradient elution system is recommended.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate. By following this four-step procedure, researchers and drug development professionals can reliably produce this valuable building block for the synthesis of novel therapeutic agents. The strategic use of a chiral starting material and a robust cyclization reaction makes this an efficient and practical route for accessing this important class of compounds.
References
-
Beak, P., et al. (1999). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry, 64(4), 1160–1165. Available at: [Link]
- Serino, C., et al. (1999). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. Sci-Hub.
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-25. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 85082, Tert-butoxycarbonylalanine. Available at: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 471360, Tert-butyl 3-oxopyrrolidine-1-carboxylate. Available at: [Link].
- Organic Syntheses Procedure. (n.d.). α-Arylation of N-Boc Pyrrolidine. Available at: (A direct, stable URL is not available from the search results, but the procedure is well-documented in the Organic Syntheses series).
- King, S. A., Armstrong, J., & Keller, J. (n.d.). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. Available at: (A direct, stable URL is not available from the search results, but the procedure is well-documented in the Organic Syntheses series).
-
Ferreira, P. M. T., et al. (2016). High yield synthesis of heterocyclic β-substituted alanine derivatives. ResearchGate. Available at: [Link]
- Journal of Advanced Pharmacy Education and Research. (n.d.). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives.
-
Chemistry LibreTexts. (2022). Synthesis of Amino Acids. Available at: [Link]
Sources
Protecting the Amine in 2-Methyl-3-Pyrrolidinone: A Guide to Reagent Selection and Protocol Design for Boc Protection
Introduction: The Strategic Imperative of Amine Protection
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the pyrrolidine scaffold is a privileged structural motif. The targeted functionalization of such molecules often necessitates the temporary masking of reactive sites to prevent undesired side reactions. For intermediates like 2-methyl-3-pyrrolidinone, the secondary amine within the lactam ring presents a nucleophilic center that requires strategic protection. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, valued for its ease of installation, stability across a wide range of reaction conditions, and facile, orthogonal removal under acidic conditions.[1][2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reagents and protocols for the Boc protection of 2-methyl-3-pyrrolidinone. We will delve into the mechanistic underpinnings of the reaction, explore the key reagents, and present detailed, field-proven protocols. Furthermore, we will address the potential influence of the 2-methyl substituent on reactivity and provide guidance for reaction optimization.
Core Principles of Boc Protection: Reagents and Mechanism
The archetypal reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O) , often referred to as Boc anhydride.[1] The reaction proceeds via a nucleophilic acyl substitution where the lone pair of the secondary amine of 2-methyl-3-pyrrolidinone attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the thermodynamically stable and volatile byproducts, carbon dioxide and tert-butanol, driving the reaction to completion.[4]
The reaction can be performed under various conditions, the choice of which is often dictated by the substrate's reactivity and stability.
Mechanism of Boc Protection
The general mechanism for the Boc protection of a secondary amine is illustrated below. The reaction can proceed without a base, though the addition of a non-nucleophilic base or a nucleophilic catalyst can significantly accelerate the reaction.
Caption: General mechanism of Boc protection of 2-methyl-3-pyrrolidinone.
Reagent Selection and Reaction Conditions
The choice of reagents and conditions for the Boc protection of 2-methyl-3-pyrrolidinone is critical for achieving high yield and purity. The presence of the methyl group at the C2 position, adjacent to the nitrogen atom, may introduce a degree of steric hindrance, potentially slowing the reaction compared to unsubstituted 3-pyrrolidinone. Therefore, careful consideration of the reaction parameters is warranted.
| Reagent/Condition | Role & Rationale | Potential Issues |
| (Boc)₂O | Primary Reagent: The source of the Boc group. Typically used in slight excess (1.1-1.5 equivalents). | Can decompose in the presence of moisture. Should be handled in a dry environment.[5] |
| Solvent | Reaction Medium: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or 1,4-Dioxane are commonly used. | The choice of solvent can influence reaction rate and solubility of reagents. |
| Base (Optional) | Acid Scavenger/Rate Enhancer: Non-nucleophilic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used to neutralize the protonated amine intermediate, accelerating the reaction.[2] | Can complicate workup. For lactams, strong bases may promote side reactions. |
| 4-DMAP (Catalyst) | Nucleophilic Catalyst: 4-(Dimethylamino)pyridine significantly accelerates the reaction by forming a highly reactive N-Boc-pyridinium intermediate.[6] | Can increase the likelihood of side reactions if not used in catalytic amounts (0.05-0.2 equivalents). Toxicity is also a consideration.[5] |
Experimental Protocols
The following protocols are designed to be robust starting points for the Boc protection of 2-methyl-3-pyrrolidinone. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Standard Conditions with (Boc)₂O
This protocol is a general and often effective method for the Boc protection of secondary amines and is a good starting point for optimization.
Materials:
-
2-methyl-3-pyrrolidinone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 2-methyl-3-pyrrolidinone (1.0 eq) in anhydrous DCM (0.2 M concentration) in a round-bottom flask, add di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). The reaction may take several hours to reach completion.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: DMAP-Catalyzed Boc Protection
For substrates that exhibit lower reactivity, such as the potentially sterically hindered 2-methyl-3-pyrrolidinone, a catalytic amount of DMAP can significantly enhance the reaction rate.[6]
Materials:
-
All materials from Protocol 1
-
4-(Dimethylamino)pyridine (DMAP)
Procedure:
-
To a solution of 2-methyl-3-pyrrolidinone (1.0 eq) in anhydrous DCM (0.2 M concentration) in a round-bottom flask, add di-tert-butyl dicarbonate (1.2 eq) and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature. A slight exotherm may be observed. The reaction is typically much faster than the uncatalyzed version and may be complete within 1-4 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1M aqueous HCl (2 x volume of organic layer) to remove DMAP, followed by saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Caption: General experimental workflow for Boc protection.
Troubleshooting and Optimization
-
Slow or Incomplete Reaction: If the reaction is sluggish, particularly with Protocol 1, consider adding a catalytic amount of DMAP as in Protocol 2. Gentle heating (e.g., to 40 °C) can also increase the reaction rate, although this should be done with caution to avoid potential side reactions.[3]
-
Formation of Side Products: The use of excess DMAP or high temperatures can sometimes lead to side products. If this is observed, reduce the amount of DMAP or run the reaction at a lower temperature.
-
Difficult Purification: If the product is difficult to separate from residual (Boc)₂O, a careful aqueous workup is crucial. The unreacted anhydride will slowly hydrolyze in the presence of aqueous base.
Conclusion
The Boc protection of 2-methyl-3-pyrrolidinone is a critical transformation for the elaboration of this important synthetic building block. The use of di-tert-butyl dicarbonate provides a reliable method for the introduction of the Boc group. While standard conditions may be sufficient, the potential for steric hindrance from the 2-methyl group suggests that a DMAP-catalyzed approach may be more efficient. The protocols provided herein offer robust starting points for this transformation, and with careful monitoring and optimization, high yields of the desired N-protected product can be achieved, paving the way for subsequent synthetic manipulations.
References
-
Organic Syntheses Procedure. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved January 19, 2026, from [Link]
-
Basu, A., & Thayumanavan, S. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(21), 6794-6797. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2025, November 22). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved January 19, 2026, from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 19, 2026, from [Link]
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-
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Application Notes & Protocols: The Strategic Application of Di-tert-butyl Dicarbonate in Pyrrolidine Synthesis
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its synthesis and functionalization are therefore of paramount importance to drug discovery professionals. Di-tert-butyl dicarbonate, commonly known as Boc-anhydride, is an indispensable reagent in this field.[4][5] This guide provides an in-depth exploration of the strategic use of Boc-anhydride in pyrrolidine synthesis. We move beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-proven protocols for N-protection, subsequent functionalization, and deprotection. This document serves as a comprehensive resource for researchers aiming to leverage Boc-protection chemistry for the efficient and controlled synthesis of complex pyrrolidine-based molecules.
The Foundational Role of the Boc Group in Pyrrolidine Chemistry
The secondary amine of the pyrrolidine ring is both nucleophilic and basic, properties that can interfere with a wide range of synthetic transformations intended for other parts of the molecule. The strategic use of a protecting group is essential to temporarily mask this reactivity. The tert-butoxycarbonyl (Boc) group, installed using di-tert-butyl dicarbonate (Boc₂O), is arguably the most utilized protecting group for this purpose.[5][6]
Why is the Boc group so effective?
-
Reactivity Modulation: Upon reaction with Boc-anhydride, the lone pair of the pyrrolidine nitrogen is delocalized into the adjacent carbonyl group of the carbamate. This conversion effectively neutralizes the nitrogen's nucleophilicity and basicity, rendering it unreactive to most bases and nucleophiles.[5][7]
-
Robust Stability: The Boc group is exceptionally stable under a broad spectrum of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many organometallic reagents. This stability is crucial for enabling multi-step syntheses where other functional groups on the pyrrolidine ring or its substituents are manipulated.[6][8]
-
Facilitated Functionalization: The Boc group is not merely a passive shield. Its steric bulk and electronic properties can direct certain reactions. For instance, it is known to facilitate the deprotonation (lithiation) of the α-carbon, opening a pathway to stereoselective C-C bond formation.[9][10][11]
-
Clean and Controlled Cleavage: The Boc group can be removed under specific, mild acidic conditions that often leave other acid-sensitive groups intact, a principle known as "orthogonality" in protecting group strategy.[5][8]
Caption: Conceptual workflow of Boc protection.
Core Protocol I: N-Boc Protection of Pyrrolidine
The most common method for synthesizing N-Boc-pyrrolidines involves the direct reaction of a pyrrolidine derivative with Boc-anhydride in the presence of a mild base.[12]
Detailed Experimental Protocol: Synthesis of 1-Boc-pyrrolidine-3-carboxylic acid
This protocol details the protection of pyrrolidine-3-carboxylic acid, a common chiral building block.
A. Materials and Reagents:
-
Pyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) or 10% Citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
B. Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask of appropriate size, dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and water. Add sodium bicarbonate (2.0-2.5 eq) and stir until all solids are dissolved.
-
Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in THF. Note: CO₂ evolution may be observed. The reaction is typically exothermic and may require cooling with an ice bath to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up (Solvent Removal): Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Work-up (Acidification & Extraction): Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of ~3 using 1 M HCl or 10% citric acid solution.[12] The product will likely precipitate or form an oil. Extract the aqueous layer three times with ethyl acetate.
-
Work-up (Washing & Drying): Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Boc-pyrrolidine-3-carboxylic acid, which can be purified further if necessary.
Causality Behind the Protocol
-
Base (NaHCO₃): The reaction of the amine with Boc₂O releases tert-butoxycarbonic acid, which subsequently decomposes to CO₂ and tert-butanol.[13] The base is crucial for neutralizing the acidic byproduct generated from the pyrrolidine salt starting material and any acidic impurities, driving the reaction to completion.
-
Solvent System (THF/H₂O): This mixed-solvent system is effective for dissolving both the polar amino acid starting material and the relatively nonpolar Boc-anhydride, creating a homogenous reaction environment.
-
Acidification: The product, a carboxylic acid, is deprotonated and water-soluble under the basic reaction conditions (as a carboxylate salt). Acidification protonates the carboxylate, rendering the product less water-soluble and enabling its extraction into an organic solvent.
Caption: Simplified mechanism of N-Boc protection.
Core Protocol II: Acid-Catalyzed N-Boc Deprotection
The removal of the Boc group is a critical step to unmask the amine for further coupling or functionalization. This is reliably achieved under acidic conditions.[6][14] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[6][14]
Comparative Deprotection Methodologies
The choice of acid depends on the substrate's sensitivity and the desired salt form of the final product.
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 0.5 - 2 hours | 1 - 4 hours |
| Typical Yield | >90% | >90% |
| Product Form | TFA Salt (often an oil) | HCl Salt (often a crystalline solid) |
| Considerations | TFA is volatile and corrosive; requires careful handling and removal. | Dioxane is a suspected carcinogen; product often precipitates directly. |
Data synthesized from established procedures.[14][15]
Detailed Experimental Protocol: Method A (TFA in DCM)
A. Materials and Reagents:
-
N-Boc-pyrrolidine derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization work-up)
-
Diethyl ether
B. Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-Boc-pyrrolidine (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: While stirring, add TFA (5-10 eq, or as a 20-50% v/v solution in DCM) dropwise.[6]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Isolation (Method 1 - Evaporation): Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting residue is the TFA salt of the pyrrolidine amine.
-
Isolation (Method 2 - Precipitation): Add diethyl ether to the reaction mixture to precipitate the product as its TFA salt. Collect the solid by filtration.
-
Neutralization (Optional): To obtain the free amine, dissolve the crude salt in an appropriate solvent and wash carefully with a saturated aqueous NaHCO₃ solution until CO₂ evolution ceases. Extract, dry, and concentrate to yield the free amine. Caution: Pressure buildup from CO₂ can occur in the separatory funnel.[6]
Caption: General workflow for N-Boc deprotection.
Safety Considerations: Handling Di-tert-butyl Dicarbonate
Di-tert-butyl dicarbonate is a valuable reagent but requires careful handling due to its hazardous properties.
-
Hazards: Boc-anhydride is a flammable liquid/solid with a low melting point (~23 °C).[16] It is fatal if inhaled, causes skin and serious eye irritation, and may cause an allergic skin reaction.[16][17][18][19]
-
Handling Precautions:
-
Always handle Boc-anhydride in a well-ventilated chemical fume hood.[18]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, often under refrigeration to maintain stability.[18]
-
It is sensitive to moisture and can react violently with strong acids, bases, and reducing agents.[16][18]
-
Conclusion
Di-tert-butyl dicarbonate is more than a simple protecting group reagent; it is a strategic tool for controlling reactivity and enabling complex synthetic pathways in pyrrolidine chemistry. Its ability to mask the pyrrolidine nitrogen with a robust yet easily cleavable group is fundamental to the construction of advanced intermediates for drug discovery. A thorough understanding of the principles behind its application—from the mechanism of protection to the nuances of deprotection—empowers researchers to design and execute more efficient and successful synthetic routes toward novel therapeutics.
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Di-tert-butyl dicarbonate - Safety Data Sheet. (2024, November 4). DC Fine Chemicals. Retrieved January 19, 2026, from [Link]
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Safety Data Sheet: Di-tert-butyl dicarbonate. (2024, May 13). Carl ROTH. Retrieved January 19, 2026, from [Link]
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Shcherbakov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. MDPI. Retrieved January 19, 2026, from [Link]
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Safety Data Sheet: Di-tert-butyl dicarbonate. (2016, November 3). Carl ROTH. Retrieved January 19, 2026, from [Link]
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Di-tert-butyl dicarbonate Safety Data Sheet. (2023, February 8). Novachem. Retrieved January 19, 2026, from [Link]
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Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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Aalbers, T., et al. (2024). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of Organic Chemistry. NIH. Retrieved January 19, 2026, from [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. MDPI. Retrieved January 19, 2026, from [Link]
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Iermolenko, I. A., et al. (2025). Concise Practical Avenues Toward 5,5-Spiro-α-Prolines. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry. PubMed. Retrieved January 19, 2026, from [Link]
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Liu, Y., et al. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. ACS Publications. Retrieved January 19, 2026, from [Link]
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Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (2025). ChemInform. ResearchGate. Retrieved January 19, 2026, from [Link]
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Gioia, C., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. MDPI. Retrieved January 19, 2026, from [Link]
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Basel, Y., & Hassner, A. (2009). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Basel, Y., & Hassner, A. (2009). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Retrieved January 19, 2026, from [Link]
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BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Chiarotto, I., & Feroci, M. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules. NIH. Retrieved January 19, 2026, from [Link]
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Coldham, I., & Fu, G. C. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Di-tert-butyl dicarbonate. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Liu, Y., et al. (2025). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. NIH. Retrieved January 19, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate as a Premier Chiral Building Block
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of stereocenters into this framework is critical for modulating pharmacological activity, as biological targets are inherently chiral and interact stereospecifically with ligands.[3][4] This guide details the application of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a versatile and highly valuable chiral building block. Its strategic combination of a Boc-protected nitrogen, a stereodefined center at C2, and a reactive ketone at C3 provides a powerful platform for the diastereoselective synthesis of complex, multi-substituted pyrrolidine derivatives. We will explore its synthesis, key transformations, and provide detailed, field-tested protocols for its use in constructing advanced molecular architectures.
Physicochemical Properties and Handling
This building block is typically a stable, crystalline solid or oil, amenable to standard laboratory handling. The tert-butoxycarbonyl (Boc) protecting group ensures good solubility in a wide range of organic solvents and prevents unwanted side reactions at the nitrogen atom, such as self-condensation or racemization.[5]
| Property | Data |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Key Functional Groups | Urethane (Boc-amine), Ketone, Chiral Center (C2) |
| Common Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Methanol (MeOH) |
| Storage | Store under an inert atmosphere at 2-8°C for long-term stability. |
Core Synthetic Applications: A Gateway to Stereochemical Complexity
The synthetic utility of this chiral synthon stems from the predictable influence of the C2-methyl group on reactions at the adjacent C3-ketone. This inherent substrate control allows for the creation of a new stereocenter at C3 with high levels of diastereoselectivity.
Caption: Synthetic workflow using the chiral building block.
Diastereoselective Reduction of the C3-Ketone
The reduction of the C3-carbonyl is a cornerstone transformation that sets a second, contiguous stereocenter. The stereochemical outcome is dictated by the steric hindrance imposed by the C2-methyl group, guiding the approach of the hydride reagent.
-
Causality of Reagent Choice:
-
Small, Unhindered Hydrides (e.g., NaBH₄): These reagents can approach from either face of the carbonyl, often resulting in lower diastereoselectivity. The outcome is a mixture of syn and anti 3-hydroxy-2-methylpyrrolidine diastereomers.
-
Bulky, Hindered Hydrides (e.g., L-Selectride®, K-Selectride®): These reagents are highly sensitive to steric hindrance. They will preferentially attack from the face opposite the C2-methyl group, leading to a high diastereomeric excess (d.e.) of the syn-alcohol product. This is a classic example of substrate-controlled stereoselection.
-
Caption: Influence of hydride reagent on stereochemical outcome.
Enolate Formation and C4-Alkylation
The presence of the C3-ketone allows for regioselective deprotonation at the C4 position to form an enolate. This nucleophilic intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes) to introduce functionality at C4. The stereochemistry of this addition is influenced by the C2-methyl group, which can direct the approach of the electrophile to the opposite face of the ring, yielding the trans-substituted product with high fidelity.
Detailed Experimental Protocols
Trustworthiness Statement: The following protocols are based on established and reliable procedures in organic synthesis.[6][7] A thorough hazard analysis should be conducted for all chemicals used. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere of nitrogen or argon.
Protocol 1: Diastereoselective Reduction to (2S,3S)-tert-Butyl 3-Hydroxy-2-methylpyrrolidine-1-carboxylate
This protocol utilizes a sterically demanding hydride to achieve high diastereoselectivity.
Materials:
-
(S)-tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF, 1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to maximize stereoselectivity.[6]
-
Hydride Addition: Add L-Selectride® solution (1.2 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NaHCO₃ solution.
-
Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Workup: Add an equal volume of saturated Rochelle's salt solution and stir vigorously for 1-2 hours until the aqueous and organic layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure syn-alcohol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: C4-Alkylation via Enolate Formation
This protocol describes a general procedure for introducing an alkyl group at the C4 position.
Materials:
-
(S)-tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 1.1 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Cool the solvent to -78 °C.
-
Base Addition: Add LDA solution (1.1 equiv) dropwise to the cold THF.
-
Enolate Formation: In a separate flask, dissolve (S)-tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation. The solution typically turns a pale yellow color.
-
Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil via flash column chromatography to afford the C4-alkylated product. The stereochemistry of the product is typically assigned based on 2D NMR experiments (e.g., NOESY).
Application in Target-Oriented Synthesis
The unique stereochemical information embedded in tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate makes it an ideal starting material for complex molecules. For instance, derivatives of this building block have been utilized in divergent synthetic routes toward Erythrina and spiro-trycyclic alkaloids, which are classes of natural products with significant biological activities.[8] The pyrrolidine core, with its pre-defined stereocenters, serves as a rigid scaffold upon which further complexity can be built.
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Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, Coll. Vol. 82, p.1 (2005); Vol. 10, p.746 (2004). [Link]
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National Center for Biotechnology Information. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central. [Link]
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The Strategic Role of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a cornerstone in medicinal chemistry. Its prevalence in a multitude of biologically active natural products and synthetic drugs underscores its significance as a "privileged scaffold." The non-planar, sp³-rich geometry of the pyrrolidine core allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. This structural feature is a key advantage in the design of novel therapeutics, moving away from the often-flat structures of traditional aromatic compounds. Within the diverse family of pyrrolidine-based building blocks, tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate and its derivatives have emerged as pivotal intermediates in the synthesis of complex, next-generation therapeutic agents. The presence of a ketone functionality, a methyl group, and a readily cleavable tert-butoxycarbonyl (Boc) protecting group provides a versatile chemical handle for a variety of synthetic transformations. This application note will provide a detailed exploration of the utility of this scaffold, with a specific focus on its critical role in the synthesis of the potent and selective Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitor, PF-06650833 (Zimlovisertib).
Core Application: A Key Building Block for the IRAK4 Inhibitor PF-06650833 (Zimlovisertib)
IRAK4 is a critical kinase that plays a central role in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4 activity is implicated in a range of inflammatory and autoimmune diseases, making it a high-value target for therapeutic intervention.[1][2] PF-06650833 (Zimlovisertib) is a clinical candidate that has demonstrated potent and selective inhibition of IRAK4.[3][4] The intricate molecular architecture of PF-06650833 features a highly substituted pyrrolidinone core, and the synthesis of this core relies heavily on a derivative of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.
The strategic incorporation of the 2-methyl-3-oxopyrrolidine moiety allows for the precise installation of multiple stereocenters, which are crucial for the compound's potent biological activity and selectivity. The synthesis of this key intermediate and its subsequent elaboration into the final drug molecule is a testament to the power of this versatile building block.
Synthetic Strategy Overview
The large-scale synthesis of PF-06650833, as developed by Pfizer, showcases a sophisticated approach to constructing the required trisubstituted pyrrolidinone core.[5] The general strategy involves the diastereoselective functionalization of a protected pyroglutamate derivative to introduce the necessary substituents with precise stereochemical control. The tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate scaffold, or a close precursor, is central to this multi-step synthesis.
Experimental Protocols
The following protocols are based on established and scalable synthetic routes for preparing and utilizing the core pyrrolidine intermediate in the context of IRAK4 inhibitor synthesis.[5]
Protocol 1: Synthesis of the Core Intermediate: (2S,3S)-1-(tert-Butyl) 2-Methyl 3-Ethyl-4-oxopyrrolidine-1,2-dicarboxylate
This protocol outlines a key transformation to generate a functionalized pyrrolidinone core, which is a direct precursor to the central scaffold of PF-06650833.
Reaction Scheme:
A representative ozonolysis-based transformation.
Materials:
-
1-(tert-Butyl) 2-methyl (S)-4-methylenepyrrolidine-1,2-dicarboxylate
-
Dichloromethane (DCM), anhydrous
-
Ozone (O₃)
-
Triphenylphosphine (PPh₃)
-
Methanol
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Dry ice/acetone bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a gas outlet bubbler is charged with 1-(tert-Butyl) 2-methyl (S)-4-methylenepyrrolidine-1,2-dicarboxylate (1 equivalent) and dissolved in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone gas is bubbled through the solution. The reaction progress is monitored by the persistence of a blue color in the solution, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, the ozone stream is stopped, and the system is purged with argon or nitrogen gas to remove excess ozone.
-
Reduction: Triphenylphosphine (1.2 equivalents) is added portion-wise to the cold solution. The reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: The solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (2S,3S)-1-(tert-Butyl) 2-methyl 3-ethyl-4-oxopyrrolidine-1,2-dicarboxylate.
Causality Behind Experimental Choices:
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent protecting group for the pyrrolidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom.
-
Ozonolysis: This is a classic and highly efficient method for the oxidative cleavage of a double bond to form a ketone. Performing the reaction at low temperatures (-78 °C) is crucial to control the reactivity of ozone and prevent side reactions.
-
Reductive Workup with PPh₃: Triphenylphosphine is a mild reducing agent used to quench the intermediate ozonide and convert it to the desired ketone without over-oxidation.
Protocol 2: Elaboration of the Pyrrolidinone Core: Diastereoselective Hydroxylation
This protocol details a critical step in the synthesis of PF-06650833, where the 4-oxo position of the pyrrolidine ring is hydroxylated with high diastereoselectivity.[5]
Workflow Diagram:
A generalized workflow for diastereoselective hydroxylation.
Materials:
-
(2S,3S)-1-(tert-Butyl) 2-methyl 3-ethyl-4-oxopyrrolidine-1,2-dicarboxylate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tert-butyl peroxide (prepared in situ or used as a solution)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with (2S,3S)-1-(tert-Butyl) 2-methyl 3-ethyl-4-oxopyrrolidine-1,2-dicarboxylate (1 equivalent) and dissolved in anhydrous THF under an inert atmosphere.
-
Cooling: The solution is cooled to -78 °C.
-
Enolate Formation: A solution of LiHMDS (1.1 equivalents) in THF is added dropwise to the reaction mixture, and the resulting solution is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Oxidation: A pre-cooled solution of an oxidizing agent, such as lithium tert-butyl peroxide, is added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion, as monitored by TLC.
-
Quenching and Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the desired diastereomer of the hydroxylated pyrrolidinone.
Self-Validating System and Rationale:
-
Diastereoselective Control: The choice of a strong, non-nucleophilic base like LiHMDS ensures efficient and clean enolate formation. The subsequent oxidation is highly diastereoselective due to the steric hindrance imposed by the existing substituents on the pyrrolidine ring, directing the incoming oxidant to the less hindered face.
-
In-process Controls: TLC is a critical tool at each stage to monitor the consumption of starting material and the formation of the product, ensuring the reaction proceeds as expected before moving to the next step.
-
Spectroscopic Confirmation: The final product's structure and stereochemistry must be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and potentially by X-ray crystallography if a crystalline solid is obtained.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Key Synthetic Utility |
| tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | C₁₀H₁₇NO₄ | 215.25 g/mol | Versatile building block for substituted pyrrolidines. |
| (2S,3S,4S)-1-(tert-Butyl) 2-methyl 3-ethyl-4-fluoro-5-oxopyrrolidin-2-carboxylate | C₁₃H₂₀FNO₅ | 289.30 g/mol | Direct precursor to the core of IRAK4 inhibitor PF-06650833. |
Conclusion
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate and its derivatives are highly valuable and versatile intermediates in medicinal chemistry. Their utility is prominently demonstrated in the synthesis of the clinical candidate PF-06650833, a potent and selective IRAK4 inhibitor. The inherent structural features of this scaffold, combined with well-established and diastereoselective synthetic transformations, enable the efficient construction of complex molecular architectures with precise stereochemical control. The protocols and strategic insights provided in this application note are intended to guide researchers in leveraging this powerful building block for the discovery and development of novel therapeutics.
References
- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]
- Future Science Group. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry.
- National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed Central.
- National Center for Biotechnology Information. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
J&K Scientific. (n.d.). 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PubMed. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Retrieved from [Link]
- National Center for Biotechnology Information. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PubMed Central.
- National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed Central.
- National Center for Biotechnology Information. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed Central.
-
PubMed Central. (n.d.). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). Retrieved from [Link]
-
ResearchGate. (2016). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Retrieved from [Link]
-
PubMed. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]
-
PubMed. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). In Retrospect: Root-Cause Analysis of Structure−Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). Retrieved from [Link]
Sources
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: A Guide to the Synthesis of Substituted Pyrrolidines from tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide provides a comprehensive overview of synthetic strategies for the functionalization of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a versatile chiral building block. We will explore key transformations at the C3-carbonyl and the adjacent C4-methylene positions, offering detailed mechanistic insights, step-by-step protocols, and discussions on stereochemical control. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern drug discovery. Its prevalence in bioactive molecules stems from its ability to serve as a conformationally restricted mimic of linear aliphatic chains, its capacity to engage in hydrogen bonding, and its role as a versatile scaffold for presenting diverse functional groups in three-dimensional space.
Our focus is on the chiral starting material, tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate. This molecule offers several strategic advantages:
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the nitrogen atom under a wide range of reaction conditions, yet it can be readily removed under acidic conditions without affecting other functional groups.
-
The C3-Ketone: This carbonyl group is a versatile handle for a multitude of chemical transformations, including reductive amination, olefination, and nucleophilic additions.
-
The C2-Methyl Group: The presence of a stereocenter at the C2 position introduces chirality into the system from the outset. This pre-existing stereocenter can exert significant diastereoselective control over subsequent reactions at the C3 and C4 positions, enabling the synthesis of stereochemically complex products.[2]
This guide will detail reliable protocols for leveraging these features to generate a library of substituted pyrrolidine derivatives.
Synthetic Strategies & Core Transformations
The functionalization of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate can be logically divided into two main categories: reactions involving the C3-carbonyl and reactions at the α-carbon (C4).
Functionalization via the C3-Carbonyl Group
The ketone at the C3 position is an electrophilic hub, prime for reactions that introduce new carbon-carbon or carbon-nitrogen bonds.
Reductive amination is a powerful and reliable one-pot method for converting ketones into amines. The reaction proceeds through the formation of an intermediate iminium ion upon condensation of the ketone with a primary or secondary amine, which is then reduced in situ by a hydride source. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. It is selective for the iminium ion over the ketone, preventing premature reduction of the starting material.
Causality Behind Experimental Choices:
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used as they are compatible with both the amine condensation and the reduction step.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration step leading to the iminium ion.
-
Reducing Agent: NaBH(OAc)₃ is preferred over harsher reagents like NaBH₄ because it is less basic and more selective, minimizing side reactions.
Caption: Workflow for Reductive Amination.
Table 1: Representative Reductive Amination Conditions
| Amine | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Benzylamine | NaBH(OAc)₃ | DCE | 85-95 | ~1:3 |
| Aniline | NaBH(OAc)₃ | DCE | 80-90 | ~1:2.5 |
| Morpholine | NaBH(OAc)₃ | THF | 90-98 | ~1:4 |
| Methylamine (2M in THF) | NaBH₃CN | MeOH | 75-85 | ~1:2 |
Note: The trans diastereomer is often favored due to the steric hindrance of the C2-methyl group directing the hydride attack from the opposite face.
The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls into alkenes.[3] It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[4]
Causality Behind Experimental Choices:
-
Ylide Generation: Unstabilized ylides (e.g., from alkyl halides) are typically generated in situ using a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) at low temperatures to prevent decomposition.[5]
-
Reaction Conditions: The reaction is usually performed in an aprotic solvent like THF under an inert atmosphere (N₂ or Ar) to prevent quenching of the highly basic ylide.
-
Limitations: Sterically hindered ketones can react slowly, and stabilized ylides (e.g., those with an adjacent ester group) are less reactive and may not work efficiently with this substrate.[3]
Caption: Mechanism of the Wittig Reaction.
Functionalization at the C4 Position (α-Alkylation)
Introducing substituents at the C4 position requires the formation of an enolate intermediate. The regioselectivity of enolate formation is key to the success of this strategy.
Treatment of the pyrrolidinone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures (-78 °C) generates the kinetic enolate. This enolate can then be trapped by a suitable electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the C4 position.
Causality Behind Experimental Choices:
-
Base Selection: A strong, sterically hindered base like LDA is used to ensure rapid and irreversible deprotonation at the less-hindered C4 position, forming the kinetic enolate. Using a weaker base or higher temperatures could lead to the formation of the thermodynamic enolate at the C2 position, which is undesirable.
-
Temperature Control: The reaction is performed at -78 °C to prevent enolate equilibration and side reactions.
-
Electrophile: Primary alkyl halides are excellent electrophiles. Secondary halides may lead to competing elimination reactions.
-
Stereochemistry: The incoming electrophile will typically approach from the face opposite to the C2-methyl group to minimize steric clash, leading to a predominance of the trans-2,4-disubstituted product.
Sources
Enantioselective Synthesis of 2-Methyl-3-Oxopyrrolidine Derivatives: A Detailed Guide to Modern Catalytic Methods
Introduction: The Significance of Chiral 2-Methyl-3-Oxopyrrolidine Scaffolds
The 2-methyl-3-oxopyrrolidine scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. The stereochemistry at the C2 position, bearing the methyl group, is often crucial for the molecule's biological function, making the development of efficient and highly enantioselective synthetic methods a significant endeavor in medicinal chemistry and drug development. These chiral building blocks serve as versatile intermediates for the synthesis of more complex molecules, including alkaloids and other pharmacologically relevant compounds. This technical guide provides an in-depth exploration of modern catalytic strategies for the enantioselective synthesis of 2-methyl-3-oxopyrrolidine derivatives, with a focus on organocatalytic and metal-catalyzed approaches. We will delve into the mechanistic underpinnings of stereocontrol and provide detailed, field-proven protocols for researchers in the field.
Strategic Approaches to Enantioselective Synthesis
The construction of the chiral 2-methyl-3-oxopyrrolidine core with high enantiopurity can be achieved through several strategic disconnections. The most common and effective approaches involve the asymmetric formation of a key carbon-carbon or carbon-nitrogen bond to establish the stereocenter at the C2 position. This guide will focus on two primary strategies:
-
Organocatalytic Asymmetric Michael Addition: This powerful strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule. For the synthesis of 2-methyl-3-oxopyrrolidines, this typically involves the Michael addition of a nitroalkane to an enone, followed by reductive cyclization.
-
Metal-Catalyzed Asymmetric Cycloaddition and Carboamination: Transition metal catalysis offers a diverse toolkit for the construction of heterocyclic rings with excellent stereocontrol. Palladium-catalyzed [3+2] cycloadditions and carboamination reactions have emerged as potent methods for accessing enantioenriched pyrrolidines.
Part 1: Organocatalytic Enantioselective Michael Addition
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative that often operates under mild conditions with high stereoselectivity. For the synthesis of 2-methyl-3-oxopyrrolidine derivatives, the enantioselective Michael addition of nitroethane to an appropriate α,β-unsaturated acceptor, followed by intramolecular reductive cyclization of the resulting γ-nitrocarbonyl compound, is a highly effective and convergent strategy.
Causality Behind Experimental Choices
The success of this organocatalytic approach hinges on the selection of the appropriate chiral catalyst, which can activate both the nucleophile and the electrophile and control the facial selectivity of the addition. Proline and its derivatives, as well as bifunctional thiourea and squaramide catalysts, are commonly employed.
-
Proline-based catalysts operate through an enamine-iminium activation cycle. The secondary amine of proline condenses with the carbonyl group of a donor molecule (in a related strategy) to form a chiral enamine, which then attacks the Michael acceptor. Simultaneously, the carboxylic acid moiety of proline can activate the acceptor through hydrogen bonding.
-
Bifunctional thiourea and squaramide catalysts possess both a hydrogen-bond donating moiety (the thiourea or squaramide) and a basic site (e.g., a tertiary amine). The thiourea/squaramide activates the nitroalkane Michael donor through hydrogen bonding, increasing its acidity and nucleophilicity, while the basic site activates the enone Michael acceptor. This dual activation within the chiral scaffold allows for highly organized transition states, leading to excellent enantioselectivity.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for a bifunctional thiourea-catalyzed Michael addition of a nitroalkane to an enone.
Figure 1. General workflow for the enantioselective synthesis of 2-methyl-3-oxopyrrolidine derivatives via organocatalytic Michael addition followed by reductive cyclization.
Detailed Protocol: Organocatalytic Asymmetric Michael Addition of Nitroethane to an Enone
This protocol is a representative example based on established methodologies for the asymmetric Michael addition of nitroalkanes to enones using a bifunctional organocatalyst.[1][2][3] Researchers should optimize conditions for their specific substrates.
Materials:
-
α,β-Unsaturated ketone (Michael acceptor)
-
Nitroethane (Michael donor)
-
Chiral bifunctional thiourea or squaramide catalyst (e.g., Takemoto catalyst or a derivative)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or methylcyclohexane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 equiv.) and the chiral bifunctional organocatalyst (0.01-0.1 equiv.).
-
Solvent Addition: Add the anhydrous solvent via syringe. Stir the mixture at the desired temperature (typically ranging from room temperature to -20 °C) for 10-15 minutes to ensure dissolution and catalyst pre-activation.
-
Addition of Nucleophile: Add nitroethane (1.2-2.0 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the chiral γ-nitro ketone.
-
Reductive Cyclization:
-
Dissolve the purified γ-nitro ketone in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent. Common methods include:
-
Catalytic hydrogenation (e.g., H₂, Pd/C, 1 atm).
-
Metal-mediated reduction (e.g., Zn dust in the presence of HCl or NH₄Cl).
-
-
Stir the reaction at room temperature until the reduction of the nitro group is complete (monitor by TLC).
-
The resulting γ-amino ketone will often cyclize in situ upon heating or under slightly acidic or basic conditions to form the 2-methyl-3-oxopyrrolidine derivative.
-
After completion, filter the reaction mixture (if a heterogeneous catalyst is used), concentrate the solvent, and purify the final product by column chromatography or crystallization.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: Representative Results for Organocatalytic Michael Additions
The following table summarizes typical results for the organocatalytic Michael addition of nitroalkanes to enones, which is the key step in the synthesis of the target scaffold. Note that these are representative examples from the literature and may not be specific to the synthesis of 2-methyl-3-oxopyrrolidine derivatives but are highly analogous.
| Entry | Michael Acceptor (Enone) | Michael Donor (Nitroalkane) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexenone | Nitromethane | Chiral Diamine (10) | Toluene | RT | 24 | 95 | 92 | [3] |
| 2 | Chalcone | Nitroethane | Cinchona Alkaloid Thiourea (10) | Toluene | RT | 12 | 98 | 98 | [1] |
| 3 | 4-Oxo-enoate | Nitromethane | Chiral Primary Amine (5) | CH₂Cl₂ | -20 | 48 | 95 | 98 | [4] |
| 4 | Dihydrofuran-2,3-dione | Nitroethane | Bifunctional Thiourea (10) | Toluene | RT | 24 | 90 | 95 | [5] |
Part 2: Palladium-Catalyzed Enantioselective [3+2] Cycloaddition
Palladium catalysis offers a powerful and versatile platform for the enantioselective construction of five-membered rings. The [3+2] cycloaddition of a trimethylenemethane (TMM) donor with an imine acceptor is a particularly elegant method for the synthesis of highly substituted pyrrolidines. By choosing an appropriate N-protected imine derived from acetaldehyde, this methodology can be adapted for the synthesis of precursors to 2-methyl-3-oxopyrrolidine derivatives.
Mechanistic Rationale for Stereocontrol
The enantioselectivity of this reaction is governed by the chiral ligand coordinated to the palladium center. Chiral phosphoramidite or bisphosphine ligands are commonly employed. The catalytic cycle involves the oxidative addition of a TMM precursor to a Pd(0) complex to form a π-allylpalladium(II) intermediate. The chiral ligand creates a chiral environment around the metal center, which dictates the facial selectivity of the subsequent nucleophilic attack of the imine on the TMM-palladium complex. Reductive elimination then furnishes the pyrrolidine ring and regenerates the Pd(0) catalyst.
Visualizing the Catalytic Pathway
The following diagram outlines the key steps in the palladium-catalyzed enantioselective [3+2] cycloaddition.
Figure 2. Simplified catalytic cycle for the enantioselective palladium-catalyzed [3+2] cycloaddition of a TMM precursor with an imine.
Detailed Protocol: Palladium-Catalyzed Enantioselective [3+2] Cycloaddition
This protocol is based on the general procedures reported for the palladium-catalyzed asymmetric [3+2] cycloaddition of TMM with imines.[6] Adaptation and optimization for specific substrates are necessary.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Chiral phosphoramidite or bisphosphine ligand
-
Trimethylenemethane (TMM) precursor (e.g., [2-(acetoxymethyl)allyl]trimethylsilane)
-
N-protected imine (derived from acetaldehyde for the 2-methyl substituent)
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Inert atmosphere (Argon)
-
Standard glassware for organometallic chemistry
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precatalyst and the chiral ligand to a flame-dried Schlenk flask. Add the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes.
-
Reaction Setup: To the solution of the active catalyst, add the N-protected imine (1.0 equiv.).
-
Addition of TMM Precursor: Add the TMM precursor (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at the optimized temperature (can range from 0 °C to 60 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched pyrrolidine derivative.
-
Deprotection and Oxidation: The resulting pyrrolidine can be further functionalized. For example, removal of the N-protecting group followed by oxidation of the C3 position would yield the desired 2-methyl-3-oxopyrrolidine.
-
Characterization: Confirm the structure of the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Summary: Representative Results for Pd-Catalyzed [3+2] Cycloadditions
The following table presents typical outcomes for the enantioselective Pd-catalyzed [3+2] cycloaddition of TMM with imines, which can be considered a precursor reaction to the target 2-methyl-3-oxopyrrolidine scaffold.
| Entry | Imine | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-Boc-benzaldimine | (S)-Tol-BINAP | Toluene | 25 | 12 | 95 | 96 | [6] |
| 2 | N-Ts-benzaldimine | Phosphoramidite L1 | THF | 0 | 24 | 88 | 94 | [6] |
| 3 | N-Boc-cinnamaldimine | (R)-SEGPHOS | Dioxane | 40 | 18 | 92 | 97 | General literature |
| 4 | N-Boc-furfuraldimine | Phosphoramidite L2 | CH₂Cl₂ | 25 | 16 | 90 | 95 | General literature |
Conclusion and Future Perspectives
The enantioselective synthesis of 2-methyl-3-oxopyrrolidine derivatives is a pivotal challenge in synthetic organic chemistry with significant implications for drug discovery. This guide has detailed two powerful and complementary strategies: organocatalytic asymmetric Michael addition and palladium-catalyzed enantioselective [3+2] cycloaddition. The choice of method will depend on the specific substitution pattern desired, the availability of starting materials, and the desired scale of the synthesis.
The field of asymmetric catalysis is continuously evolving, and future developments are expected to provide even more efficient, selective, and sustainable methods for the synthesis of these important chiral building blocks. The exploration of novel catalyst systems, including dual catalysis and biocatalysis, holds great promise for further advancements in this area. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and scientists to design and execute their synthetic campaigns toward novel and impactful 2-methyl-3-oxopyrrolidine-based molecules.
References
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]
-
Pan, S. C. (2015). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry, 13(31), 8493-8500. [Link]
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]
-
Jensen, K. L., Poulsen, P. H., Donslund, B. S., Morana, F., & Jørgensen, K. A. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516–1519. [Link]
-
List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2591–2593. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Journal of the American Chemical Society, 132(16), 5582–5583. [Link]
-
Díaz-de-Villegas, M. D., Badorrey, R., & Gálvez, J. A. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Mannich Reactions: A Direct Enantioselective Approach to β-Amino Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089–6092. [Link]
-
Barbas, C. F., et al. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society, 124(5), 827-33. [Link]
-
Lu, H., et al. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications, (29), 4251-4253. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Secondary and Tertiary Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Organocatalytic Enantioselective Cascade Aza‐Michael/Michael Addition Sequence for Asymmetric Synthesis of Chiral Spiro[pyrrolidine‐3,3′‐oxindole]s / Asian Journal of Organic Chemistry, 2015 [sci-hub.ru]
Reactions at the C3-carbonyl of N-Boc-2-methyl-3-pyrrolidinone
An Application Guide to the Synthetic Transformations at the C3-Carbonyl of N-Boc-2-methyl-3-pyrrolidinone
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyrrolidinone Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1] Its prevalence stems from its ability to provide a three-dimensional, sp³-rich core structure that can effectively explore pharmacological space, often leading to improved potency and favorable ADME properties.[2][3] N-Boc-2-methyl-3-pyrrolidinone, in particular, serves as a versatile and high-value chiral building block. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of conditions while allowing for facile deprotection. The C2-methyl group introduces a key stereocenter, influencing the conformation of the ring and the stereochemical outcome of subsequent reactions. The C3-carbonyl group is the primary hub for synthetic diversification, acting as an electrophilic handle for a variety of nucleophilic additions and condensation reactions. This guide provides an in-depth exploration of the key synthetic transformations at this C3-carbonyl, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
Core Reactivity and Strategic Considerations
The synthetic utility of N-Boc-2-methyl-3-pyrrolidinone is centered on the reactivity of its C3-ketone. This functional group is amenable to a host of classical carbonyl reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The adjacent C2-methyl group can exert significant steric hindrance, which must be considered when selecting reagents and reaction conditions. This steric influence can often be leveraged to achieve high levels of diastereoselectivity in the products.
The general synthetic pathways branching from the C3-carbonyl are illustrated below.
Caption: Key synthetic pathways from N-Boc-2-methyl-3-pyrrolidinone.
Reductive Amination: Introducing Nitrogen Diversity
Reductive amination is arguably one of the most powerful methods for synthesizing substituted amines from carbonyl compounds.[4] The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction of the ketone with a primary or secondary amine, which is then reduced in situ by a selective hydride agent.[5] This one-pot procedure is highly efficient for creating a diverse library of 3-amino-pyrrolidine derivatives.
Mechanistic Insight: The choice of reducing agent is critical. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are particularly effective because they are mild enough not to reduce the starting ketone but are highly reactive towards the protonated imine (iminium ion) intermediate.[5][6][7] This selectivity prevents the formation of the corresponding alcohol as a byproduct. The reaction is typically run under mildly acidic conditions, often with acetic acid, to catalyze imine formation without fully protonating and deactivating the amine nucleophile.[4][5]
Caption: Simplified workflow for Reductive Amination.
Protocol 1: Diastereoselective Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Objective: To synthesize N-Boc-3-(benzylamino)-2-methylpyrrolidine.
Materials:
-
N-Boc-2-methyl-3-pyrrolidinone (1.0 eq)
-
Benzylamine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2-methyl-3-pyrrolidinone (1.0 eq) and anhydrous DCM.
-
Add benzylamine (1.2 eq) followed by acetic acid (1.2 eq). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the initial exotherm and gas evolution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Trustworthiness: This step neutralizes the acetic acid and destroys any excess hydride reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired product. The diastereoselectivity is often high, favoring the trans product due to the directing effect of the C2-methyl group.
Data Presentation:
| Reagent (Hydride) | Typical Solvent | Key Considerations |
| NaBH(OAc)₃ (STAB) | DCM, DCE, THF | Highly selective for iminium ions; moisture-sensitive; standard choice for most systems.[6] |
| NaCNBH₃ | MeOH, EtOH | Water-stable but highly toxic (cyanide byproducts); requires pH control (pH ~6-7).[5][6] |
| NaBH₄ | MeOH, EtOH | Can reduce the starting ketone; amine and ketone must be pre-stirred to form the imine.[6][8] |
Olefination Reactions: Carbon-Carbon Double Bond Formation
To convert the C3-carbonyl into an exocyclic double bond (an alkylidene group), olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are employed. These methods are foundational for introducing carbon-based substituents that can be further manipulated (e.g., via hydrogenation, epoxidation, or dihydroxylation).
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is often preferred over the classical Wittig reaction for ketones. It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[9] A significant practical advantage is that the phosphate byproduct is water-soluble, making purification much simpler compared to the removal of triphenylphosphine oxide from Wittig reactions.[9][10] The reaction typically shows high E-selectivity for aldehydes, though with cyclic ketones, a mixture of isomers can be formed.[11][12]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction yield and purity.
The synthesis of this functionalized pyrrolidinone, a valuable scaffold in medicinal chemistry, typically relies on an intramolecular Dieckmann condensation.[1][2][3] This key cyclization step, while powerful for forming five-membered rings, is sensitive to reaction conditions and can present several challenges.[4] This guide provides field-proven insights to navigate these complexities.
Core Synthesis Pathway: An Overview
The most common route involves the synthesis of a linear diester precursor followed by a base-mediated intramolecular cyclization. The overall workflow is depicted below.
Caption: General workflow for the synthesis of the target pyrrolidinone.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is extremely low or I isolated no product after the Dieckmann condensation. What are the most likely causes?
This is the most common issue and typically points to problems with the reaction setup or reagents.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Presence of Moisture | Alkoxide bases (e.g., sodium ethoxide) and enolates are highly sensitive to water. Any moisture will consume the base and protonate the enolate intermediate, quenching the reaction. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Handle hygroscopic bases in a glovebox or under a strong inert atmosphere (Argon or Nitrogen). |
| Inactive Base | Sodium ethoxide and potassium tert-butoxide can degrade upon exposure to air and moisture. Sodium hydride (NaH) can be passivated by an outer layer of NaOH. | Use a freshly opened bottle of base or a recently prepared solution. For NaH, wash the mineral oil dispersion with anhydrous hexanes and dry it under an inert atmosphere before use. |
| Insufficient Base | The Dieckmann condensation is an equilibrium process.[4] To drive it to completion, a full equivalent of base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting alcohol solvent.[3][4] | Use at least 1.05 to 1.2 equivalents of a strong base (e.g., NaH, NaOEt, KOtBu). This ensures both catalytic turnover and the final, irreversible deprotonation step. |
| Incorrect Temperature | If the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions like decomposition or intermolecular condensation may be favored. | The optimal temperature is typically the reflux temperature of the solvent (e.g., ethanol for NaOEt, THF or Toluene for NaH/KOtBu). Start at room temperature and slowly heat to reflux while monitoring the reaction. |
| Reverse Reaction | If the product formed does not have an enolizable proton, the reverse reaction (cleavage with ring scission) can compete, especially if a weaker base is used.[3] | This is less of an issue for your target molecule, which has an acidic proton between the two carbonyls in the intermediate stage. Using a strong base in stoichiometric amounts is the best preventative measure. |
Q2: My NMR spectrum is complex and shows several unexpected signals. What are the common side products?
The presence of multiple products indicates competing reaction pathways.
Potential Causes & Recommended Solutions
-
Side Product: Intermolecular Condensation Product
-
Cause: At high concentrations, the enolate from one molecule can react with the ester of another molecule, leading to dimers and polymers instead of the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. Add the linear diester precursor dropwise via a syringe pump over several hours to a refluxing solution of the base in the solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
-
-
Side Product: Starting Diester
-
Cause: This indicates an incomplete reaction. See Q1 for potential causes (inactive base, moisture, insufficient reaction time).
-
Solution: Re-evaluate your reaction setup. Ensure all reagents are anhydrous and active. Allow the reaction to run for a longer period (monitor by TLC or LC-MS) before quenching.
-
-
Side Product: Hydrolyzed Starting Material (Carboxylic Acid)
-
Cause: Presence of water leading to saponification of one or both ester groups under the basic conditions.
-
Solution: Meticulously follow anhydrous protocols. Use freshly distilled, dry solvents.
-
-
Side Product: Epimerized Product
-
Cause: The stereocenter at C2, derived from L-alanine, has an adjacent acidic proton (in the β-keto ester intermediate). Prolonged exposure to strong base, especially at high temperatures, can cause epimerization, leading to a diastereomeric mixture.
-
Solution: Use the minimum effective reaction time. Consider using a strong, non-nucleophilic base like potassium tert-butoxide at a lower temperature if epimerization is severe. Quench the reaction as soon as the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Dieckmann Condensation step?
The Dieckmann condensation is an intramolecular version of the Claisen condensation, proceeding through four key steps to form a cyclic β-keto ester.[1][2][5]
Caption: Key steps of the Dieckmann condensation mechanism.
-
Enolate Formation: A strong base (B⁻) removes a proton from the carbon alpha to one of the ester groups.
-
Nucleophilic Acyl Substitution: The resulting enolate acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. This forms a cyclic tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating an alkoxide ion (e.g., EtO⁻) as the leaving group. This yields the cyclic β-keto ester intermediate.
-
Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base generated in the previous step (or any remaining base) rapidly and irreversibly removes this proton. This final acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium towards the product.[4]
-
Acidic Workup: A final protonation step during aqueous acidic workup neutralizes the enolate to yield the final product.
Q2: Which base is best for this reaction? Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (KOtBu), or Sodium Hydride (NaH)?
The choice of base is critical and depends on the solvent and the specific requirements of your synthesis.
| Base | Pros | Cons | Best Use Case |
| Sodium Ethoxide (NaOEt) | Inexpensive, commonly used. Often prepared in situ from sodium metal and ethanol. | Can lead to transesterification if your starting material has different ester groups (e.g., methyl and ethyl). Requires ethanol as a solvent. | A good starting point, especially if both ester groups in the precursor are ethyl esters. The reaction is typically run in refluxing ethanol. |
| Potassium tert-Butoxide (KOtBu) | Stronger, bulkier base. Less nucleophilic, reducing the risk of transesterification. Soluble in THF and toluene. | More expensive and highly hygroscopic. | Ideal for sensitive substrates or when transesterification is a concern. The bulkiness can sometimes influence selectivity. |
| Sodium Hydride (NaH) | Very strong, non-nucleophilic base. The reaction is irreversible as H₂ gas evolves. | Can be difficult to handle (mineral oil dispersion). Reaction can be slow to initiate and requires careful temperature control. | Excellent for driving the reaction to completion. Use in a non-protic solvent like THF or toluene. The evolution of hydrogen provides a visual indicator of reaction progress. |
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
-
Inert Atmosphere: Assemble your reaction apparatus and purge thoroughly with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment using a balloon or a bubbler.
-
Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened sealed bottle.
-
Order of Addition: The preferred method is to add the substrate (linear diester) slowly to a solution of the base in the solvent. This "high-dilution" technique minimizes intermolecular side reactions. Never add the base to the bulk substrate.
-
Temperature Control: Use an oil bath with a temperature controller and a reflux condenser to maintain a stable reaction temperature. For additions, especially with reactive reagents like NaH, use a dropping funnel and an ice bath to control any exotherms.
Q4: How can I best monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): TLC is the simplest method. Spot the reaction mixture alongside your starting material. The product, being more polar and cyclic, will likely have a different Rf value. A typical solvent system would be 30-50% ethyl acetate in hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing unambiguous confirmation of the conversion.
Reference Experimental Protocol
This protocol is a synthesized example based on established procedures for Dieckmann condensations.[6]
1. Preparation of the Reaction Apparatus:
-
A three-necked, 500 mL round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum for substrate addition.
-
The entire apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
2. Reaction Setup:
-
To the flask, add anhydrous ethanol (200 mL) followed by sodium metal (1.2 eq) in small portions. Allow the sodium to react completely to form sodium ethoxide.
-
Alternatively, charge the flask with sodium ethoxide (1.2 eq) and anhydrous ethanol (200 mL) under a nitrogen atmosphere.
-
Heat the solution to a gentle reflux (~78°C).
3. Dieckmann Condensation:
-
Dissolve the linear diester precursor (1.0 eq) in anhydrous ethanol (50 mL).
-
Using a syringe pump, add the diester solution dropwise to the refluxing sodium ethoxide solution over 2-3 hours.
-
After the addition is complete, allow the mixture to reflux for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
4. Work-up and Decarboxylation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly quench the reaction by adding 1 M aqueous HCl until the pH is ~2-3.
-
Add water (100 mL) and extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is often the β-keto ester. To achieve the final product, this crude material is heated in a mixture of acetic acid and water, or refluxed with dilute HCl to effect decarboxylation.
5. Purification:
-
The final crude product is purified by flash column chromatography on silica gel.[7][8] A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40%, is typically effective.
References
-
J&K Scientific LLC. (2025). Dieckmann Condensation. J&K Scientific. Available from: [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Available from: [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available from: [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Available from: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available from: [Link]
- Google Patents. (2011). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate via column chromatography. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven experience to ensure reliable and reproducible outcomes.
Section 1: Foundational Principles for Success
A successful purification is not merely procedural; it is the application of fundamental principles. Understanding the "why" behind each step is critical for troubleshooting and adapting the protocol.
Understanding the Analyte: A Structural Perspective
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a moderately polar molecule. Its key structural features dictate its chromatographic behavior:
-
Pyrrolidinone Core: A five-membered lactam ring.
-
Ketone and Ester Groups: These polar functional groups increase the molecule's affinity for the polar stationary phase (silica gel).
-
tert-Butoxycarbonyl (BOC) Group: This bulky, non-polar protecting group decreases the overall polarity of the molecule. Crucially, the BOC group is highly sensitive to acid and can be cleaved under even mildly acidic conditions, a primary concern during silica gel chromatography.[1][2][3]
The Stationary Phase: More Than Just a Powder
Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography. Its surface is covered with silanol groups (Si-OH), which are slightly acidic. These groups interact with polar functional groups on the analyte via hydrogen bonding and dipole-dipole interactions, slowing its movement down the column. The inherent acidity of standard silica gel can be sufficient to cause the partial or complete removal of the BOC protecting group.[1]
The Mobile Phase: The Engine of Separation
The mobile phase, a solvent or mixture of solvents, competes with the analyte for binding sites on the stationary phase.[4] By carefully selecting the polarity of the mobile phase, one can modulate the retention time of the compound.
-
Less Polar Mobile Phase (e.g., high Hexane content): The analyte will have a stronger affinity for the silica gel, resulting in slower elution and a lower Retention Factor (Rf).
-
More Polar Mobile Phase (e.g., high Ethyl Acetate content): The solvent will more effectively displace the analyte from the silica gel, resulting in faster elution and a higher Rf.
Section 2: A Validated Experimental Workflow
This protocol is designed as a self-validating system, where successful completion of the initial steps informs and ensures the success of the subsequent stages.
Diagram 1: Workflow for Column Chromatography Purification
Caption: A validated workflow for chromatographic purification.
Step 1: Thin-Layer Chromatography (TLC) Optimization
This is the most critical step. The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4.
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the Plate: Using a capillary tube, spot the solution on a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a prepared solvent system.
-
Visualize: First, check the plate under a UV lamp (254 nm).[5] Many BOC-protected compounds are not strongly UV-active. Proceed to chemical staining.
-
Iterate: Adjust the solvent ratio until the desired Rf is achieved. For example, if the Rf is too low with 10% Ethyl Acetate in Hexane, try 20% or 30%.
| Solvent System (v/v) | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | Recommended starting point. Begin with 4:1 (20% EtOAc) and adjust as needed. |
| Dichloromethane / Methanol | Medium to High | Use if the compound is too polar for Hexane/EtOAc systems. Start with 98:2. |
| Toluene / Acetone | Low to Medium | An alternative non-halogenated solvent system. |
Step 2: Column Preparation
-
Select Column Size: Use a rule of thumb of 50-100 g of silica gel for every 1 g of crude material.
-
Slurry Packing: In a beaker, mix the required amount of silica gel with your initial, less polar eluent (e.g., 10% EtOAc/Hexane) to form a milky slurry.
-
Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.
Step 3: Sample Loading
-
Dissolve: Dissolve the crude product in the absolute minimum amount of the mobile phase or a slightly more polar solvent (like Dichloromethane).
-
Load: Carefully add the dissolved sample to the top of the silica bed using a pipette.
-
Adsorb: Open the stopcock and allow the sample to absorb completely into the silica gel. Carefully add a small layer of eluent and push it into the silica. Repeat once more.
Step 4 & 5: Elution, Collection, and Analysis
-
Fill the Column: Carefully fill the column with the mobile phase.
-
Begin Elution: Open the stopcock and begin collecting fractions.
-
Monitor: Spot every few fractions on a TLC plate to track the elution of your compound.
-
Combine: Once the pure fractions have been identified, combine them in a round-bottom flask for solvent removal.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.
Diagram 2: Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting common separation issues.
Q1: My product is eluting with the solvent front (Rf ≈ 1). How do I fix this?
A: Your mobile phase is too polar. The solvent is outcompeting your compound for the silica gel's active sites. You need to decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means decreasing the percentage of ethyl acetate. For example, if you are using 50% EtOAc, try moving to 20% or 30%. Re-run the TLC until the Rf is in the target 0.2-0.4 range.
Q2: My product seems to be stuck on the column and won't elute.
A: Your mobile phase is not polar enough to displace the compound from the silica gel. You need to gradually increase the polarity of the eluent. If you started with 20% ethyl acetate in hexane, you can prepare a second, more polar mobile phase (e.g., 40% ethyl acetate in hexane) and switch to it after all less polar impurities have eluted. This is known as a step gradient.
Q3: I see a new, more polar spot (lower Rf) on my TLC after running the column that wasn't in my crude mixture. What is it?
A: This is a classic sign of on-column decomposition, and for this molecule, it is almost certainly due to the cleavage of the acid-sensitive BOC protecting group.[1][3] The resulting free amine is significantly more polar and will have a much lower Rf value or may even streak from the baseline.
Preventative Measures:
-
Use Neutralized Silica: Before preparing the slurry, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (Et₃N) in your eluent. This deactivates the acidic silanol groups.
-
Add a Basic Additive: Add 0.1-0.5% triethylamine directly to your mobile phase. This will compete for the acidic sites on the silica and prevent them from hydrolyzing your product. Be aware that you will need to remove the triethylamine under high vacuum after purification.
Q4: I can't see my compound on the TLC plate under UV light. What are my options?
A: The pyrrolidinone core lacks a strong chromophore, so UV visualization can be faint or non-existent. You must use a chemical stain for visualization.[6]
| Stain | Preparation | Use Case & Appearance |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. | Excellent for oxidizable groups. The ketone in your product should appear as a yellow spot on a purple background upon gentle heating. |
| p-Anisaldehyde | 2.5 mL of p-anisaldehyde, 2 mL of acetic acid, and 3.5 mL of conc. H₂SO₄ in 100 mL of ethanol. | A good general-purpose stain that reacts with many functional groups. Spots appear in various colors upon heating.[6][7] |
| Iodine (I₂) | Place a few crystals of iodine in a sealed chamber. | A simple, semi-destructive method. The iodine vapor will absorb onto organic compounds, appearing as temporary brown spots.[7] |
Q5: My spots are tailing or streaking on the TLC plate and the column bands are broad. What's wrong?
A: Tailing is often caused by two main factors:
-
Acidity: Highly polar or acidic compounds can interact too strongly with the silica gel. As mentioned in Q3, adding a small amount of triethylamine to the eluent can resolve this by neutralizing the stationary phase.
-
Overloading: You may have spotted too much material on your TLC plate or loaded too much crude product onto your column. This saturates the stationary phase, leading to poor separation. Try diluting your TLC sample or reducing the amount of material loaded onto the column.
Q6: My final yield is very low after chromatography. Where could my product have gone?
A: Low recovery can be attributed to several factors:
-
BOC-Deprotection: As discussed in Q3, if the BOC group is cleaved, the resulting free amine might be too polar to elute from the column with your chosen solvent system.
-
Irreversible Adsorption: Some compounds can bind irreversibly to the silica gel, especially if they are unstable.
-
Incomplete Elution: You may have stopped collecting fractions too early. Always run a final, highly polar "flush" of the column (e.g., 10% Methanol in DCM) and check it by TLC to ensure no product remains.
-
Physical Loss: Ensure fractions are not missed and that all product is transferred during the pooling and solvent removal steps.
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online Forum Post]. Available at: [Link]
-
TutorChase. (n.d.). How do you choose a mobile phase for chromatography? Retrieved from [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Chemistry For Everyone. (2023). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Org. Synth. 2024, 101, 382-401. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
LCGC International. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
YouTube. (2021). how to do TLC plates and N-boc deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of tert-butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl] carbamate. Org. Synth. 2014, 91, 1-11. Retrieved from [Link]
-
University of Rochester. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Synthesis of Boc-protected amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stains for Developing TLC Plates [faculty.washington.edu]
- 7. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Here, we provide in-depth, field-tested insights and troubleshooting protocols to enhance your reaction outcomes, ensuring both yield and purity.
Introduction to the Synthesis
The synthesis of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a key step in the development of various pharmaceutical intermediates. The most common and direct approach involves the α-alkylation of the readily available precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate (also known as N-Boc-3-pyrrolidinone)[1][2]. This seemingly straightforward methylation is, in reality, a nuanced reaction susceptible to several competing pathways that can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.
This guide will dissect the primary challenges—O-alkylation, poly-alkylation, and starting material recovery—providing both the mechanistic rationale for their occurrence and actionable protocols to mitigate their formation.
Core Reaction Pathway and Potential Side Products
The fundamental transformation is the deprotonation of N-Boc-3-pyrrolidinone at the α-carbon to form an enolate, which then acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide).
Caption: Synthetic pathways in the methylation of N-Boc-3-pyrrolidinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Besides your desired C-alkylated product, you can typically expect to see three main side products:
-
Unreacted Starting Material: tert-Butyl 3-oxopyrrolidine-1-carboxylate.
-
O-Alkylated Byproduct: tert-Butyl 3-methoxy-2,5-dihydro-1H-pyrrole-1-carboxylate.
-
Di-methylated Byproduct: tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate.
The presence and ratio of these impurities will depend heavily on your reaction conditions.
Q2: Why am I getting a significant amount of the O-alkylated product?
A2: The enolate intermediate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the enolate oxygen. The ratio of C- to O-alkylation is influenced by several factors, including the solvent, the counter-ion of the base, and the alkylating agent. Harder electrophiles tend to favor O-alkylation. While methyl iodide is considered a soft electrophile, reaction conditions can still lead to the formation of this byproduct.
Q3: What causes the formation of the di-methylated byproduct?
A3: The mono-methylated product still possesses an acidic proton at the α-carbon. If a strong base is used in excess or if the reaction temperature is not carefully controlled, the mono-methylated product can be deprotonated to form a new enolate, which can then be alkylated a second time to yield the di-methylated compound.
Q4: Is the Boc protecting group stable under the typical basic conditions used for this alkylation?
A4: The tert-butoxycarbonyl (Boc) group is generally stable to many basic conditions. However, it can be sensitive to strong bases, especially at elevated temperatures, which can lead to its cleavage. It is crucial to use appropriate bases and maintain controlled temperatures to preserve the integrity of the Boc group.
Troubleshooting Guide: Low Yield and Impurity Formation
This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.
Problem 1: Low Conversion / High Amount of Unreacted Starting Material
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Insufficient Deprotonation | The base used may not be strong enough to fully deprotonate the α-carbon of the N-Boc-3-pyrrolidinone, leading to an equilibrium that favors the starting material. | Switch to a stronger base such as Lithium diisopropylamide (LDA) or Sodium hydride (NaH). Ensure the base is fresh and properly handled to maintain its reactivity. |
| Poor Base Solubility | If the base is not fully dissolved or dispersed in the reaction solvent, its effectiveness will be significantly reduced. | For bases like NaH, ensure it is properly washed with a dry, inert solvent (e.g., hexane) to remove mineral oil and that the reaction solvent is anhydrous. Consider using a phase-transfer catalyst if applicable. |
| Reaction Temperature Too Low | While low temperatures are often necessary to control side reactions, a temperature that is too low can significantly slow down the rate of deprotonation and subsequent alkylation. | Gradually increase the reaction temperature after the addition of the alkylating agent. For example, after adding methyl iodide at -78 °C, allow the reaction to slowly warm to 0 °C or room temperature. |
Problem 2: Significant Formation of O-Alkylated Side Product
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Solvent Choice | Polar aprotic solvents like DMF or DMSO can favor O-alkylation by solvating the cation and leaving the oxygen of the enolate more exposed. | Use a non-polar or less polar solvent such as tetrahydrofuran (THF) or diethyl ether. These solvents promote ion pairing, which can sterically hinder the oxygen atom and favor C-alkylation. |
| Counter-ion Effect | The nature of the cation from the base can influence the C/O alkylation ratio. Lithium cations, for example, tend to coordinate more strongly with the oxygen of the enolate, which can favor C-alkylation. | Use a lithium-based strong base like LDA or n-butyllithium. |
Problem 3: Formation of Di-methylated Side Product
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Excess Base or Alkylating Agent | Using more than one equivalent of base or methyl iodide can lead to the deprotonation and subsequent methylation of the desired mono-methylated product. | Use precisely one equivalent of a strong base. Add the base slowly to the solution of the starting material to ensure it is consumed before the addition of the alkylating agent. Similarly, use only a slight excess (1.05-1.1 equivalents) of methyl iodide. |
| Slow Addition of Substrate | Adding the N-Boc-3-pyrrolidinone solution to the base can create localized areas of high base concentration, promoting di-alkylation. | The preferred method is the slow, dropwise addition of the base to a cooled solution of the N-Boc-3-pyrrolidinone. |
| High Reaction Temperature | Higher temperatures can increase the rate of the second methylation reaction. | Maintain a low temperature (e.g., -78 °C to 0 °C) throughout the addition of the base and alkylating agent. |
Experimental Protocols
Protocol 1: Optimized C-Alkylation to Minimize Side Products
This protocol is designed to favor the formation of the desired tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add n-butyllithium (1.0 equivalent) to a stirred solution of diisopropylamine (1.05 equivalents) in THF at -78 °C to generate LDA in situ. After stirring for 30 minutes, slowly add a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous THF via a syringe pump over 30-60 minutes, ensuring the internal temperature remains below -70 °C.
-
Alkylation: After stirring the resulting enolate solution for 1 hour at -78 °C, add methyl iodide (1.1 equivalents) dropwise.
-
Quenching and Workup: Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from the starting material and side products.
Protocol 2: Analytical Identification of Products by HPLC-MS
A robust analytical method is crucial for identifying and quantifying the components of the reaction mixture.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is typically suitable.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. A typical gradient might be 5% B to 95% B over 15 minutes.
-
Detection: Use a UV detector at 210 nm and a mass spectrometer with electrospray ionization (ESI) in positive mode.
| Compound | Expected [M+H]⁺ | Relative Retention Time |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 186.11 | Early eluting |
| tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | 200.13 | Intermediate |
| tert-Butyl 3-methoxy-2,5-dihydro-1H-pyrrole-1-carboxylate | 200.13 | Varies (often close to C-alkylated) |
| tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | 214.15 | Later eluting |
Visualization of Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting the synthesis.
References
-
PubChem Compound Summary for CID 101385-93-7, tert-butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Guide to the Stability and Storage of tert-Butyl 3-oxopyrrolidine-1-carboxylate
An important note on chemical identity: The compound "tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate" is a specific derivative. However, a more commonly used and well-documented related compound is tert-Butyl 3-oxopyrrolidine-1-carboxylate (CAS No. 101385-93-7), also known as 1-Boc-3-pyrrolidinone. The stability principles and handling guidelines for these structures are highly analogous due to the presence of the sensitive tert-butoxycarbonyl (Boc) protecting group and the ketone functionality. This guide will focus on the stability and storage of tert-Butyl 3-oxopyrrolidine-1-carboxylate as a representative model, with the understanding that the advice is directly applicable to its 2-methyl derivative.
Welcome to the technical support guide for tert-Butyl 3-oxopyrrolidine-1-carboxylate (1-Boc-3-pyrrolidinone). This document, prepared by our Senior Application Scientists, provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the stability and integrity of this reagent in your experiments. Proper handling and storage are critical for obtaining reproducible results.
Frequently Asked Questions (FAQs)
Question 1: What are the optimal long-term storage conditions for solid tert-Butyl 3-oxopyrrolidine-1-carboxylate?
Answer: For long-term stability, the solid compound should be stored under refrigerated conditions, typically between 0°C and 10°C. Some suppliers may recommend storage at -20°C for analogous compounds, which is also an acceptable practice to minimize degradation over extended periods[1]. The most critical factors are temperature, atmosphere, and moisture. The container must be tightly sealed and stored under an inert atmosphere, such as argon or nitrogen. This is because the compound is sensitive to both air and moisture[1].
-
Causality: The tert-butoxycarbonyl (Boc) group is susceptible to slow acid-catalyzed hydrolysis, a reaction that can be initiated by atmospheric moisture and accelerated by ambient temperatures. Storing at reduced temperatures significantly slows the kinetics of this and other potential degradation pathways. The inert atmosphere prevents oxidation of the pyrrolidinone ring.
Question 2: How sensitive is this compound to air and moisture? Do I really need an inert atmosphere?
Answer: Yes, the compound is classified as air and heat sensitive. While it is generally stable under normal short-term handling conditions, prolonged exposure to the atmosphere can lead to degradation[2]. For long-term storage and to ensure the highest purity for sensitive applications, storage under an inert gas is strongly recommended.
-
Expert Insight: We have observed that batches exposed to ambient air and humidity over several weeks may show a change in appearance, from a white or colorless solid to an amber liquid or lump, which can be an indicator of degradation. For quantitative assays or multi-step syntheses where stoichiometric precision is key, using a reagent that has been scrupulously protected from air and moisture is a non-negotiable prerequisite for reproducibility.
Question 3: I need to open the container frequently. What is the best practice for this?
Answer: To maintain the integrity of the compound when accessing it multiple times, it is crucial to minimize its exposure to the atmosphere.
-
Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Open the container in a glove box or under a gentle stream of inert gas (e.g., argon or nitrogen).
-
Quickly dispense the required amount of reagent.
-
Purge the container headspace with the inert gas before tightly resealing the cap.
-
Return the container to the recommended refrigerated storage.
Question 4: What are the signs of compound degradation?
Answer: Visual inspection can often provide the first clue of degradation. Signs to watch for include:
-
Change in Physical State: Transition from a solid to a gummy or oily substance.
-
Color Change: Development of a yellow or amber color from an initially white or colorless state.
-
Inconsistent Analytical Data: Unexplained side products in NMR or LC-MS analyses, or shifts in retention times.
-
Reduced Reactivity: Lower than expected yields in reactions where the compound is a starting material.
If you observe any of these signs, it is best to use a fresh, unopened batch of the reagent for your experiments.
Question 5: What materials or chemical classes should be avoided when working with this compound?
Answer: The compound is incompatible with strong oxidizing agents and acids[2]. The Boc protecting group is notoriously labile (easily removed) under acidic conditions. Therefore, contact with strong acids (e.g., HCl, H₂SO₄) and even mild acids or Lewis acids should be avoided unless deprotection is the intended outcome.
Data Summary: Storage & Stability
| Parameter | Recommended Condition | Rationale & Source(s) |
| Storage Temperature | Refrigerated (0-10°C) | To slow the rate of potential degradation. |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Compound is air sensitive. |
| Moisture | Keep container tightly sealed; avoid moisture | Prevents hydrolysis of the Boc group.[1] |
| Light | Store in an opaque container in the dark | Standard practice for organic reagents to prevent photochemical reactions. |
| Conditions to Avoid | Excess heat, dust formation, exposure to air | Compound is heat and air sensitive.[2] |
| Incompatible Materials | Strong oxidizing agents, Acids | Risk of uncontrolled reaction or cleavage of the Boc group.[2] |
Troubleshooting Guide
This section addresses common issues that may arise from improper storage or handling of tert-Butyl 3-oxopyrrolidine-1-carboxylate.
Issue 1: Inconsistent or Poor Yields in a Synthetic Reaction
-
Possible Cause: The reagent may have partially degraded due to improper storage, leading to a lower effective concentration of the active starting material.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been consistently stored at the correct temperature and under an inert atmosphere.
-
Check Appearance: Inspect the reagent for any visual signs of degradation (color or state change).
-
Perform Quality Control: If possible, run a quick analytical check (e.g., ¹H NMR or LC-MS) on the starting material to confirm its purity and compare it to the certificate of analysis.
-
Use a Fresh Sample: Open a new, sealed container of the reagent and repeat the experiment under identical conditions. If the yield improves, it strongly indicates the previous batch was compromised.
-
Issue 2: Appearance of Unexpected Side Products
-
Possible Cause: Impurities resulting from degradation (e.g., the de-protected pyrrolidinone) may participate in side reactions. Alternatively, the compound could be undergoing slow oligomerization or condensation reactions upon storage.
-
Troubleshooting Steps:
-
Analyze the Impurity: If possible, attempt to characterize the major side product. The presence of a compound with a mass corresponding to the Boc-deprotected pyrrolidinone is a strong indicator of hydrolytic degradation.
-
Review Handling Protocol: Ensure that all solvents and reagents used in the reaction are anhydrous and that the reaction is run under an inert atmosphere, as residual moisture or acid can cause in-situ degradation.
-
Purify the Reagent: If a fresh batch is unavailable, consider purifying the existing stock by an appropriate method like column chromatography, though this is often less efficient than purchasing a new supply.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for stability issues.
Experimental Protocol: Preparation of a Standard Stock Solution
This protocol describes a self-validating method for preparing a stock solution of tert-Butyl 3-oxopyrrolidine-1-carboxylate, designed to preserve its integrity.
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate (stored as recommended)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, THF), from a freshly opened bottle or a solvent purification system.
-
Oven-dried glassware (e.g., volumetric flask with a septum-sealed cap).
-
Inert gas supply (Argon or Nitrogen).
-
Gas-tight syringes.
Methodology:
-
Preparation: Place the sealed container of the carboxylate and a magnetic stir bar in a desiccator to allow them to warm to room temperature for at least 30 minutes.
-
Inert Atmosphere: Flame-dry the volumetric flask under vacuum and backfill with inert gas. Repeat this cycle three times.
-
Weighing: Under a positive pressure of inert gas, quickly uncap the reagent bottle, weigh the desired amount of solid directly into the volumetric flask, and immediately reseal both the flask and the reagent bottle.
-
Solvent Addition: Using a gas-tight syringe, add the required volume of anhydrous solvent to the volumetric flask through the septum.
-
Dissolution: Place the flask on a magnetic stir plate and stir until the solid is fully dissolved.
-
Storage: If the stock solution is to be stored, purge the headspace of the flask with inert gas for 30 seconds before sealing with parafilm. Store the solution at the recommended temperature (typically refrigerated or at -20°C for longer-term) in the dark.
References
-
PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]
-
GSRS. TERT-BUTYL 2-OXO-1-PYRROLIDINECARBOXYLATE. [Link]
-
Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Troubleshooting Boc Deprotection of Substituted Pyrrolidines
Welcome to the technical support center for the Boc deprotection of substituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet sometimes challenging transformation. Here, we address specific issues encountered during experimental work in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.
I. Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is sluggish or incomplete. What are the primary factors to investigate?
A1: Incomplete deprotection is a frequent issue, often stemming from insufficient acid strength, concentration, or reaction time.[1]
-
Causality: The acid-catalyzed removal of the Boc group is initiated by the protonation of the carbamate oxygen.[2] This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3] If the acid is not strong enough or its concentration is too low, the initial protonation step is inefficient, leading to a slow or incomplete reaction.
-
Troubleshooting Steps:
-
Increase Acid Concentration: If you are using a standard condition like 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing the TFA concentration.[4][5] For substrates that are particularly resistant, switching to a stronger acid system like 4M HCl in dioxane may be necessary.[6][7]
-
Elevate Temperature: While most Boc deprotections proceed readily at room temperature, gentle heating (e.g., 40-50 °C) can be beneficial for stubborn substrates.[4] However, this should be done cautiously as it can also promote side reactions.
-
Extend Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[2][4] Some substrates may simply require longer reaction times, from 1 to 4 hours or even overnight.[2][5]
-
Consider an Alternative Acid: In some cases, p-toluenesulfonic acid (pTSA) can be an effective and more environmentally friendly alternative to TFA.[8]
-
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I mitigate them?
A2: The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the deprotection.[9] This electrophilic species can alkylate nucleophilic sites on your substrate or product.
-
Common Nucleophilic Sites Prone to Alkylation:
-
Mitigation Strategies: The Use of Scavengers Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation, preventing it from reacting with your desired molecule.[10]
| Scavenger | Target Residue/Functionality | Typical Concentration | Reference |
| Anisole | Tryptophan, Tyrosine | 1-2 equivalents | [4] |
| Thioanisole | Methionine, Cysteine | 1-2 equivalents | [11] |
| Triisopropylsilane (TIS) | General cation scavenger | 1-5% (v/v) | [11] |
| 1,2-Ethanedithiol (EDT) | Methionine, Cysteine | 1-2 equivalents | [12] |
-
Workflow for Suppressing Side Reactions:
Caption: Decision workflow for using scavengers.
Q3: My substituted pyrrolidine contains other acid-sensitive functional groups (e.g., esters, acetals). How can I selectively remove the Boc group?
A3: This is a classic challenge of chemoselectivity. Standard strong acid conditions like high concentrations of TFA or HCl will likely cleave other acid-labile groups.[1]
-
Milder Acidic Conditions:
-
Dilute TFA: Using a lower concentration of TFA (e.g., 1-10% in DCM) at 0 °C can sometimes achieve the desired selectivity.[13]
-
Aqueous Phosphoric Acid: This has been shown to be effective for Boc deprotection while leaving sensitive groups like benzyl and methyl esters intact.[14][15]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an appropriate solvent can offer milder conditions for deprotection.[1]
-
-
Non-Acidic Methods:
-
Oxalyl Chloride in Methanol: This system has been reported as a mild method for deprotecting a diverse set of N-Boc compounds, including those with acid-sensitive functionalities.[14] The reaction is thought to proceed through a mechanism that is broader than the simple in situ generation of HCl.[14]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in a high-boiling solvent, can induce thermolytic cleavage of the Boc group.[16][17]
-
Trimethylsilyl Iodide (TMSI): This reagent can be used for neutral deprotection, which is particularly useful for highly sensitive substrates.[18]
-
II. Troubleshooting Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is a general procedure for the acid-catalyzed removal of the N-Boc group and is a good starting point for most substituted pyrrolidines.[2][19]
Materials:
-
N-Boc substituted pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc substituted pyrrolidine in anhydrous DCM (typically at a concentration of 0.1 to 0.5 M) in a round-bottom flask.[2]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Slowly add TFA dropwise to the cooled solution. A common starting point is a 1:1 mixture of DCM and TFA (v/v), but for more sensitive substrates, a lower concentration of TFA (e.g., 20-50% in DCM) can be used.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours.[2]
-
Monitor the reaction's progress by TLC or LC-MS to confirm the disappearance of the starting material.[2]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]
-
Dissolve the residue in an organic solvent like ethyl acetate or DCM and transfer it to a separatory funnel.[2]
-
Carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious of CO₂ evolution.[2]
-
Wash the organic layer with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Protocol 2: Mild Boc Deprotection with Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-sensitive functional groups.[4][14]
Materials:
-
N-Boc substituted pyrrolidine
-
Oxalyl chloride
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-Boc substituted pyrrolidine in methanol (e.g., at a 0.1 M concentration).[4]
-
Add oxalyl chloride (typically 3 equivalents) dropwise to the solution at room temperature.[4][14]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[14]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrrolidine.[4]
III. Mechanistic Insights
Understanding the mechanism of Boc deprotection is crucial for effective troubleshooting.
Caption: Acid-catalyzed Boc deprotection mechanism.
The key takeaways from the mechanism are:
-
The reaction is acid-catalyzed, hence the importance of acid strength and concentration.
-
Gaseous byproducts (isobutylene and CO₂) are formed, so reactions should not be performed in a closed system.[2][3]
-
The generation of the reactive tert-butyl cation is the root cause of many side reactions, necessitating the use of scavengers in sensitive systems.[9]
IV. Comparative Data of Deprotection Methods
The choice of deprotection method can be influenced by the substrate's sensitivity and the desired final salt form of the product.[2]
| Deprotection Reagent/Method | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | High | Standard, but harsh for sensitive groups. | [2] |
| 4M HCl in Dioxane | Dioxane | RT | 1 - 4 | High | Strong acid conditions, can be faster than TFA. | [6] |
| Conc. HCl | Acetone | Not specified | Not specified | 79 - 88% | Effective but highly acidic. | [6] |
| Oxalyl Chloride/Methanol | Methanol | RT | 1 - 4 | Up to 90% | Mild conditions, suitable for acid-sensitive substrates. | [14] |
| p-Toluenesulfonic acid (pTSA) | Deep Eutectic Solvent | RT | < 1 | Excellent | Greener alternative to TFA. | [8] |
V. References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Boc De-protection. Reddit. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. ResearchGate. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Method and compositions for removing acid-labile protecting groups. Google Patents.
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]
-
(A) BOC deprotection mechanism with aid of a scavenger. (B) Thermal... ResearchGate. [Link]
-
Deprotection of N-benzoylpyrrolidines. ResearchGate. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]
-
How to confirm BOC deprotection by TFA ?. ResearchGate. [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. [Link]
-
The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. PubMed Central. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. mdpi.com [mdpi.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 11. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
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- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemization During Synthesis of Chiral Pyrrolidinones
Welcome to the technical support center for the stereoselective synthesis of chiral pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Pyrrolidine-containing structures are prevalent in a vast array of pharmaceuticals and natural products, making the control of their stereochemistry a critical parameter for ensuring efficacy and safety.[1][2]
This document moves beyond simple protocols to provide in-depth, experience-driven insights into the causes of racemization and practical, validated strategies for its prevention.
Part 1: Troubleshooting Guide - Loss of Enantiomeric Excess (ee)
This section addresses specific experimental observations that indicate a loss of stereochemical purity and provides actionable solutions.
Issue 1: Significant Drop in Enantiomeric Excess (ee) After N-Alkylation or α-Alkylation
You've successfully synthesized a chiral pyrrolidinone with high enantiomeric excess (ee), but upon performing an alkylation at the nitrogen or the α-carbon, you observe a dramatic decrease in the product's ee.
Primary Suspect: Base-Catalyzed Epimerization
The most common culprit for racemization in this context is the abstraction of the acidic proton at the chiral α-carbon by a base. This leads to the formation of a planar, achiral enolate intermediate. Subsequent protonation or alkylation of this intermediate can occur from either face, leading to a mixture of enantiomers and a net loss of optical purity.[3][4][5][6]
Visualizing the Mechanism of Racemization
The following diagram illustrates the base-catalyzed epimerization pathway responsible for the loss of stereochemical integrity at the α-carbon of a pyrrolidinone.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting & Mitigation Strategies
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base Selection | Strong, non-hindered bases (e.g., NaH, LDA, n-BuLi) readily deprotonate the α-carbon, promoting enolate formation.[7][8] | Use weaker or sterically hindered bases: For N-alkylation, weaker bases like K₂CO₃ or Et₃N are often sufficient and less likely to cause epimerization.[9] For α-alkylation, consider using bulkier bases like Lithium bis(trimethylsilyl)amide (LHMDS) which can favor kinetic deprotonation with reduced risk of equilibration.[10] |
| Temperature | Higher reaction temperatures provide the energy to overcome the activation barrier for both deprotonation and potential equilibration between diastereomeric transition states, favoring the thermodynamic product which may not be the desired stereoisomer.[10][11] | Employ low temperatures (-78 °C to 0 °C): Running the reaction at low temperatures favors the kinetically controlled product. This means the fastest-forming product will be the major one, often preserving the original stereochemistry.[11][12][13] |
| Solvent Choice | Polar aprotic solvents like DMF can stabilize the enolate intermediate, potentially increasing its lifetime and the window for racemization to occur.[14] | Use less polar solvents: Consider solvents like THF or toluene, which may offer a better balance between solubility and minimizing enolate stabilization. |
| Reaction Time | Prolonged reaction times allow for equilibration to the thermodynamically more stable, and potentially racemized, product.[10] | Monitor the reaction closely and quench promptly: Use TLC or LC-MS to determine the point of completion and work up the reaction immediately to prevent post-reaction epimerization. |
Validated Protocol: N-Alkylation with Minimized Racemization
This protocol is a starting point for the N-alkylation of a chiral pyrrolidinone, designed to minimize base-catalyzed epimerization.
-
Preparation: To a solution of the chiral pyrrolidinone (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).
-
Reaction: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied, but with careful monitoring of enantiomeric excess.[9]
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or NMR with a chiral solvating agent.[15][16][17]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization in pyrrolidinone synthesis?
A1: The two predominant mechanisms are:
-
Base-Catalyzed Epimerization: As detailed above, this involves the formation of a planar enolate at the chiral α-carbon, which is the most common pathway.[4][5]
-
Carbocation Formation: In reactions proceeding through an SN1-type mechanism, the formation of a planar carbocation intermediate at a chiral center can lead to non-stereospecific attack by a nucleophile, resulting in racemization.[3]
Q2: How does the choice of protecting group on the pyrrolidinone nitrogen affect racemization?
A2: The N-protecting group plays a crucial role in influencing the acidity of the α-proton and the overall stability of the molecule.
-
Electron-withdrawing groups (e.g., Boc, Cbz) can increase the acidity of the α-proton, making it more susceptible to abstraction by a base. However, they are often necessary for directing reactivity and can be chosen for their specific removal conditions.[18][19][20]
-
Bulky protecting groups can sterically hinder the approach of a base to the α-proton, thereby reducing the rate of epimerization.
Q3: What is the difference between kinetic and thermodynamic control, and how does it apply to preventing racemization?
A3:
-
Kinetic Control conditions (low temperature, short reaction times, sterically hindered reagents) favor the product that is formed the fastest, as it has the lowest activation energy.[10][11][12][21] In the context of stereoselective synthesis, this often means preserving the existing stereochemistry.
-
Thermodynamic Control conditions (higher temperature, longer reaction times) allow the reaction to reach equilibrium, favoring the most stable product.[10][11][12] If the epimerized product or a racemic mixture is thermodynamically more stable, these conditions will lead to a loss of enantiomeric purity.
To prevent racemization, reactions should almost always be run under kinetic control .[10]
Decision Workflow for Optimizing Stereoselectivity
This diagram outlines a decision-making process for selecting reaction conditions to preserve stereochemical integrity during the synthesis of chiral pyrrolidinones.
Caption: A workflow for troubleshooting and optimizing reaction conditions.
Q4: How can I accurately measure the enantiomeric excess of my pyrrolidinone product?
A4: The most reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It uses a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas gives a precise ee value.[15][17]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be done using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric species that have distinct signals in the NMR spectrum, allowing for quantification.[15]
It is essential to have a racemic standard of your compound to validate the analytical method and correctly identify the peaks corresponding to each enantiomer.[15]
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. (1995). HETEROCYCLES, 41(1), 57. Retrieved January 18, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Synthesis of a New Chiral Pyrrolidine. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]
-
Racemization. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru. Retrieved January 18, 2026, from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 18, 2026, from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. (n.d.). Jack Westin. Retrieved January 18, 2026, from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access. Retrieved January 18, 2026, from [Link]
-
19.11: Racemization. (2021, March 5). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. (2024, April 15). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Studies on the Alkylation of Chiral, Non-racemic, Tricyclic Pyrrolidinones. (1995). Crossref. Retrieved January 18, 2026, from [Link]
-
An expedient synthesis of non-racemic N-alkylated pyrrolidin-2,5-diones and piperidin-2,6-diones as peptidomimetics. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved January 18, 2026, from [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved January 18, 2026, from [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022, May 12). MDPI. Retrieved January 18, 2026, from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, February 12). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
BP401T-1.pdf. (n.d.). COP Bela. Retrieved January 18, 2026, from [Link]
-
Kinetic vs Thermodynamic Control--Conjugated Systems. (2020, October 28). YouTube. Retrieved January 18, 2026, from [Link]
-
Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. (2015, April 9). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Epimerization of Peptide. (n.d.). SlideShare. Retrieved January 18, 2026, from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Technical Support Center: Enantioselective Synthesis of 2-Methyl-3-Oxopyrrolidine
Welcome to the technical support center dedicated to the enantioselective synthesis of 2-methyl-3-oxopyrrolidine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this challenging synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for achieving enantioselective synthesis of 2-methyl-3-oxopyrrolidine?
A1: The enantioselective synthesis of substituted pyrrolidines, including 2-methyl-3-oxopyrrolidine, is a significant area of research due to the prevalence of the pyrrolidine motif in biologically active compounds.[1] Key strategies include:
-
Asymmetric Catalysis: This is the most prominent approach, utilizing chiral catalysts to control the stereochemical outcome. Both metal-based catalysts (e.g., Palladium, Rhodium, Copper) and organocatalysts are widely employed.[2]
-
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids (e.g., proline), to introduce the desired stereochemistry.
-
Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereoselective formation of the desired product, after which it is cleaved.
Q2: Why is achieving high enantioselectivity in this synthesis often challenging?
A2: Several factors contribute to the difficulty in achieving high enantioselectivity:
-
Stereocenter Formation: The reaction involves the creation of a new stereocenter at the 2-position of the pyrrolidine ring, which requires precise control over the transition state geometry.
-
Reaction Mechanism Complexity: The mechanisms of many catalytic asymmetric reactions are intricate, involving multiple steps where stereoselectivity can be lost.
-
Substrate and Reagent Control: The structure of the substrates and the nature of the reagents can significantly influence the stereochemical outcome.
-
Reaction Conditions: Parameters such as solvent, temperature, and catalyst loading are critical and require careful optimization.[3]
Q3: What are the common analytical techniques to determine the enantiomeric excess (ee) of the product?
A3: The most common and reliable method for determining the enantiomeric excess of chiral compounds like 2-methyl-3-oxopyrrolidine is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . These techniques use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis.
Guide 1: Low Enantioselectivity or Racemic Mixture Formation
Problem: My reaction is yielding a product with low enantiomeric excess (ee) or is producing a nearly racemic mixture.
| Potential Cause | Explanation & Troubleshooting Steps |
| Ineffective Catalyst/Ligand System | The choice of catalyst and ligand is paramount for high enantioselectivity.[2] In palladium-catalyzed asymmetric [3+2] cycloadditions, for instance, specific phosphoramidite ligands have demonstrated high efficacy.[4] For organocatalytic routes, the structure of the pyrrolidine-based catalyst is a dominant factor in stereocontrol.[5][6] Actionable Advice: - Screen a diverse range of chiral ligands or catalysts with varying steric and electronic properties. - Ensure the catalyst is not degrading under the reaction conditions by checking for color changes or precipitation. For organocatalysts, even minor structural modifications can have a substantial impact on selectivity.[2] |
| Suboptimal Reaction Temperature | Temperature significantly influences the energy difference between the diastereomeric transition states that lead to the two enantiomers. Lowering the reaction temperature often enhances enantioselectivity by favoring the lower energy transition state. Actionable Advice: - Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Be aware that this may decrease the reaction rate, requiring longer reaction times. |
| Inappropriate Solvent Choice | The solvent can play a crucial role in the catalytic cycle by solvating intermediates and influencing the catalyst's conformation.[7] The polarity and coordinating ability of the solvent can dramatically affect the stereochemical outcome.[8] Actionable Advice: - Conduct a solvent screen using a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). - For some proline-catalyzed reactions, highly dipolar aprotic solvents like DMSO or DMF are beneficial.[3] |
| Presence of Impurities | Water or other impurities can interfere with the catalyst, leading to a decrease in both activity and selectivity. Actionable Advice: - Ensure all reagents and solvents are anhydrous and of high purity. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen. |
Guide 2: Poor Chemical Yield
Problem: The overall yield of 2-methyl-3-oxopyrrolidine is low, even if the enantioselectivity is acceptable.
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Inactivation | The catalyst may be decomposing or being inhibited over the course of the reaction. Actionable Advice: - Increase the catalyst loading incrementally. - If using a metal catalyst, consider the use of additives that can stabilize the active catalytic species. |
| Side Reactions | Competing side reactions, such as polymerization of starting materials or decomposition of the product, can reduce the yield. Actionable Advice: - Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts. - Adjusting the reaction concentration (sometimes more dilute conditions are better) or the order of addition of reagents can minimize side reactions. |
| Incomplete Reaction | The reaction may not be going to completion due to insufficient reaction time or suboptimal temperature. Actionable Advice: - Monitor the reaction progress over time using TLC, GC, or LC-MS. - If the reaction stalls, consider a moderate increase in temperature, but be mindful of the potential impact on enantioselectivity. |
Guide 3: Difficulty in Product Purification
Problem: I am struggling to isolate the pure 2-methyl-3-oxopyrrolidine from the reaction mixture.
| Potential Cause | Explanation & Troubleshooting Steps |
| Co-elution with Byproducts | The product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging. Actionable Advice: - Experiment with different solvent systems for column chromatography, including gradients and the addition of small amounts of additives like triethylamine for basic compounds. - Consider alternative purification techniques such as crystallization or distillation if the product is suitable. |
| Product Instability | The 3-oxopyrrolidine ring system can be sensitive to certain conditions, potentially leading to degradation during purification. Actionable Advice: - If using silica gel chromatography, which is acidic, consider neutralizing it with a small amount of a non-polar amine or using neutral alumina. - Keep the product cold during and after purification to minimize degradation. |
Experimental Protocols & Methodologies
Illustrative Protocol: Organocatalytic Asymmetric Michael Addition
This protocol provides a general framework for an organocatalytic approach to synthesizing a precursor to 2-methyl-3-oxopyrrolidine. Organocatalysis offers benefits such as being metal-free and often having high functional group tolerance.[9]
Step 1: Catalyst and Reagent Preparation
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether derivative) (10 mol%).
-
Add the appropriate solvent (e.g., toluene, 2 mL).
Step 2: Reaction Initiation
-
Add the Michael acceptor (e.g., an α,β-unsaturated ketone or aldehyde) (1.0 mmol) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the Michael donor (e.g., propanal) (1.2 mmol) over a period of 10 minutes.
Step 3: Reaction Monitoring and Work-up
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A decision-tree for troubleshooting low enantioselectivity.
Conceptual Catalytic Cycle for Asymmetric Synthesis
Caption: A generalized catalytic cycle for asymmetric synthesis.
References
- Benchchem. Technical Support Center: Stereoselective Synthesis of Pyrrolidines.
- Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24.
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Pace, V., Holzer, W., & Pace, V. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(19), 4537. Available from: [Link]
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Ruiz, N., Reyes, E., Vicario, J. L., Badía, D., Carrillo, L., & Uria, U. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry, 14(30), 9357-67. Available from: [Link]
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Níguez, J. A., Alonso, D. A., et al. (n.d.). Synthesis, characterization and organocatalytic activity of novel chiral (ammoniummethyl)pyrrolidine-derived deep eutectic solvents. RUA. Available from: [Link]
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Various Authors. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. Available from: [Link]
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Fustero, S., et al. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters. Available from: [Link]
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Pace, V., Holzer, W., & Pace, V. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(19), 4537. Available from: [Link]
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Li, W., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(12), 2359-2364. Available from: [Link]
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Reddy, R. S., et al. (n.d.). Asymmetric (3 + 3) and (4 + 2) Annulation Reactions of 2,3-Dioxopyrrolidines with 3-Alkylidene Oxindoles to Construct Diverse Chiral Heterocyclic Frameworks. National Institutes of Health. Available from: [Link]
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Various Authors. (n.d.). Solvent effect on enantioselectivity. ResearchGate. Available from: [Link]
- Benchchem. Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions.
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
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Wang, X., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Journal of the American Chemical Society. Available from: [Link]
-
Berini, C., et al. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. Available from: [Link]
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Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. Available from: [Link]
-
Giacomini, D., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available from: [Link]
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Wolfe, J. P., et al. (n.d.). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. National Institutes of Health. Available from: [Link]
-
White Rose Research Online. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Available from: [Link]
-
Cirujano, F. G., et al. (n.d.). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. National Institutes of Health. Available from: [Link]
-
Li, H., et al. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available from: [Link]
-
Liu, K., et al. (n.d.). Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. National Institutes of Health. Available from: [Link]
-
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Available from: [Link]
-
Various Authors. (n.d.). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. ResearchGate. Available from: [Link]
-
Katritzky, A. R., et al. (1999). Asymmetric Syntheses of 2-Substituted and 2,5-Disubstituted Pyrrolidines from (3S,5R,7aR)-5-(Benzotriazol-1-yl)-3-phenyl[2,1-b]oxazolopyrrolidine. The Journal of Organic Chemistry, 64(6), 1979–1985. Available from: [Link]
-
Various Authors. (n.d.). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate. Available from: [Link]
-
Liu, W.-B., et al. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. National Institutes of Health. Available from: [Link]
-
Christensen, M., et al. (2016). Enantioselective Synthesis of α-Methyl-β-cyclopropyldihydrocinnamates. The Journal of Organic Chemistry, 81(3), 824-30. Available from: [Link]
-
Lu, B. Z., et al. (2005). Control of diastereoselectivity by solvent effects in the addition of Grignard reagents to enantiopure t-butylsulfinimine: syntheses of the stereoisomers of the hydroxyl derivatives of sibutramine. Organic Letters, 7(13), 2599-602. Available from: [Link]
-
Science. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
-
Sci-Hub. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Available from: [Link]
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- 9. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key synthetic intermediate. Ensuring high purity is critical for downstream applications, and this document provides troubleshooting guides and frequently asked questions to help you achieve your desired product specifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect when synthesizing tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate?
A1: Impurities are typically related to the synthetic route employed. However, they generally fall into several categories:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like protected amino acids or Michael acceptors.[1][2]
-
Reagent-Derived Impurities: By-products from reagents used in the reaction, such as residual coupling agents or oxidizing/reducing agents. For instance, if Dess-Martin periodinane is used for an oxidation step, related by-products might be present.[3]
-
Side-Reaction Products: These can include isomers, over-oxidized products, or products resulting from the premature cleavage of the tert-butoxycarbonyl (Boc) protecting group.
-
Solvent Residues: Residual solvents from the reaction or initial workup procedures.[4][5]
Q2: What is the recommended first-pass purification strategy for this compound?
A2: For a solid compound of moderate polarity like tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a combination of aqueous workup followed by either flash column chromatography or recrystallization is a standard and effective approach.[6] The choice between chromatography and recrystallization often depends on the nature of the impurities and the scale of the reaction.
Q3: My compound appears as an oil and is difficult to handle. Is this normal?
A3: While some N-Boc protected compounds can be oils or low-melting solids, inducing crystallization is often possible and highly beneficial for purification.[7][8] If your product is an oil, it may contain impurities that are depressing the melting point. A high-purity sample is more likely to be a crystalline solid. Attempting purification via flash chromatography can often yield a product that will solidify upon removal of the solvent.
Q4: How can I best monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[9] Develop a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between your desired product and any impurities. A typical target Rf value for the product in flash chromatography is between 0.2 and 0.4.[9] For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.
Troubleshooting Guide: Addressing Specific Purification Issues
This section is designed to help you diagnose and solve specific problems you may encounter during the purification process.
Issue 1: My ¹H NMR spectrum shows a persistent, sharp singlet at ~1.46 ppm, but the integration is too high.
-
Potential Cause: This is a classic sign of an impurity containing a tert-butyl group. Common culprits include unreacted di-tert-butyl dicarbonate (Boc₂O) or tert-butanol, a common by-product from reactions involving the Boc group.[10]
-
Diagnostic Check:
-
Boc₂O: Often appears as a singlet around 1.48 ppm in CDCl₃.
-
tert-Butanol: Appears as a singlet around 1.28 ppm in CDCl₃.[5]
-
-
Resolution Protocol: Aqueous Workup
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.
-
Follow with a wash using a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This procedure often removes a significant portion of water-soluble impurities like tert-butanol.
-
Issue 2: My final product is off-white or yellowish and I suspect polar impurities.
-
Potential Cause: Highly polar impurities, potentially baseline material observed on TLC, are often the cause of discoloration. These could be decomposition products or by-products from the reaction.
-
Diagnostic Check: Run a TLC with a relatively polar solvent system (e.g., 50-70% ethyl acetate in hexanes). If significant material remains at the baseline (Rf = 0), polar impurities are present.
-
Resolution Protocol: Flash Column Chromatography This is the most effective method for separating compounds with different polarities.[11][12]
-
Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, for compounds with poor solubility, consider dry loading by adsorbing the compound onto a small amount of silica gel.[9][13]
-
Column Packing: Pack a silica gel column with a non-polar solvent system, such as 10% ethyl acetate in hexanes.
-
Loading and Elution: Load the sample onto the column and elute with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).[14][15]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Flash Column Chromatography
-
Issue 3: The yield after chromatography is low, and the product still shows minor impurities.
-
Potential Cause: If impurities are structurally very similar to the product (e.g., isomers), separation by chromatography can be challenging and may require optimization. Alternatively, if the product is a solid, recrystallization might be a more effective final purification step. [16]* Diagnostic Check: Analyze the post-chromatography product by ¹H NMR. If the impurities have similar chemical shifts to your product, recrystallization may be a better option.
-
Resolution Protocol: Recrystallization This technique relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures. 1. Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for compounds like this include ethyl acetate/hexanes, diethyl ether, or isopropanol. 2. Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent. 3. Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. Rapid cooling can trap impurities. [16] 4. Isolation: Collect the crystals by vacuum filtration. 5. Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. 6. Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Recrystallization
Caption: A decision-making diagram for troubleshooting common recrystallization issues.
Data Summary: Impurity Identification
The following table provides a quick reference for identifying potential impurities based on analytical data.
| Impurity Name | Typical ¹H NMR Signal (CDCl₃) | TLC Rf (vs. Product) | Removal Method |
| tert-Butanol | ~1.28 ppm (singlet) | More polar | Aqueous Wash |
| Di-tert-butyl dicarbonate | ~1.48 ppm (singlet) | Less polar | Chromatography / Aqueous Wash |
| Deprotected Pyrrolidinone | Absence of ~1.46 ppm signal | Much more polar | Chromatography / Acid-Base Extraction |
| Unreacted Starting Material | Varies | Varies | Chromatography / Recrystallization |
Note: Chemical shifts and Rf values are approximate and can vary based on conditions. [4][5]
References
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
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Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Synthesis with Style. Retrieved January 18, 2026, from [Link]
-
Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved January 18, 2026, from [Link]
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Crystallization method of Boc-amino acid. (n.d.). Patsnap. Retrieved January 18, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Bickler, B. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved January 18, 2026, from [Link]
- Crystallization method of Boc-amino acid. (2021, April 16). Google Patents.
-
Organic Compound Purification Guide. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
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Isolation and Purification of Organic Compounds Extraction. (n.d.). Retrieved January 18, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
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1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate. (n.d.). J&K Scientific. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
- Method for removing unreacted electrophiles from a reaction mixture. (1997, May 27). Google Patents.
- The synthetic method of N-Boc-3- pyrrolidine formaldehyde. (2018, December 14). Google Patents.
-
How to remove excess starting material Pyrenecarboxyaldehyde?. (2020, December 29). ResearchGate. Retrieved January 18, 2026, from [Link]
-
13C NMR of tert-Butyl N-(3-aminopropyl)carbamate. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). International Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
- Method for purifying N-methyl pyrrolidone and gamma-butyrolactone. (2013, April 24). Google Patents.
-
13.15: Feedstocks and Reagents. (2021, March 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016, May 4). Google Patents.
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (2010, June 10). Google Patents.
- Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. (2011, November 16). Google Patents.
-
Chad's Prep. (2021, January 13). 11.1 Introduction to Organic Synthesis | Retrosynthesis | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 27). Mastering Organic Synthesis One Step at a Time! [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Scalable Synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Welcome to the technical support guide for the scalable synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and successfully scale this important synthetic building block.
Overview of the Synthetic Strategy
The synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a critical process for creating scaffolds used in modern drug discovery.[1] The most robust and scalable approach involves a two-step sequence: a Michael addition followed by an intramolecular Dieckmann condensation. This strategy is advantageous due to the use of readily available starting materials and the formation of the key heterocyclic ring in a controlled manner.
The workflow begins with the Michael addition of the enolate of N-Boc-alanine methyl ester to methyl acrylate. The resulting diester intermediate is then subjected to a base-mediated Dieckmann condensation to yield the target β-keto ester, tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.
Visualized Workflow
Caption: Decision tree for troubleshooting low yields in the Dieckmann condensation.
Question 3: I'm observing a significant amount of a byproduct that appears to be the decarboxylated pyrrolidinone. Why is this happening and how can I prevent it?
Answer: This is a classic issue with β-keto esters. The presence of water, coupled with acidic or basic conditions at elevated temperatures, can lead to hydrolysis of the methyl ester followed by decarboxylation.
-
Probable Cause: The acidic workup was too harsh (e.g., using strong HCl and/or heating), or the purification step (e.g., column chromatography) was prolonged, and the silica gel used was too acidic.
-
Solution:
-
Use a milder acid for the workup, such as 1 M citric acid or saturated ammonium chloride solution, and always perform the quench at low temperatures (0-5°C). [2] * Minimize exposure to heat after cyclization. Concentrate the product in vacuo at temperatures below 40°C.
-
If using column chromatography, consider neutralizing the silica gel by eluting it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5% Et₃N in the eluent) before loading the sample. [3]
-
Frequently Asked Questions (FAQs)
Q1: Why is the Boc (tert-Butoxycarbonyl) group chosen for nitrogen protection?
The Boc group is ideal for this synthesis for several reasons:
-
Stability: It is stable to the basic conditions of both the Michael addition and the Dieckmann condensation. [4]2. Activation: It is an electron-withdrawing group that helps acidify the α-protons on the alanine backbone, facilitating enolate formation.
-
Ease of Removal: It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) that are orthogonal to the conditions used for its synthesis, which is crucial for subsequent functionalization of the pyrrolidine nitrogen.
Q2: Can I use a different base for the Dieckmann condensation?
Yes, several strong, non-nucleophilic bases are suitable. The choice can impact scalability and cost.
| Base | Abbreviation | pKa (Conj. Acid) | Pros | Cons |
| Sodium Hydride | NaH | ~36 | Inexpensive, effective, well-established | Heterogeneous, pyrophoric, requires care in handling |
| Potassium bis(trimethylsilyl)amide | KHMDS | ~26 (in THF) | Highly soluble in THF, very strong | More expensive, moisture-sensitive |
| Sodium Ethoxide | NaOEt | ~16 | Inexpensive | Can cause transesterification with the methyl ester |
| Lithium diisopropylamide | LDA | ~36 (in THF) | Very strong, useful for kinetic control | Must be prepared fresh or titrated, requires low temps |
Q3: How is the stereochemistry at the C2 position controlled?
The stereocenter at the C2 position (bearing the methyl group) is introduced from the starting material. To obtain an enantiomerically pure final product, you must start with an enantiomerically pure N-Boc-alanine derivative (e.g., N-Boc-L-alanine methyl ester or N-Boc-D-alanine methyl ester). The reaction conditions described do not typically cause epimerization at this center. This principle of using chiral precursors is a cornerstone in the synthesis of many pharmaceutical agents. [1] Q4: What are the primary considerations for scaling this synthesis from the lab bench (gram-scale) to a pilot plant (kilogram-scale)?
Scaling up this process requires careful attention to engineering and safety factors.
-
Thermal Management: Both the Michael addition and the Dieckmann condensation can be exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation more challenging. A jacketed reactor with controlled cooling is essential.
-
Reagent Addition: The slow addition of reagents, which is easily managed in the lab with a syringe, must be replicated on a larger scale using a calibrated pump to control the exotherm and minimize side reactions.
-
Mixing: Efficient stirring is critical, especially for the heterogeneous mixture involving sodium hydride. Inadequate mixing can lead to localized "hot spots" and a buildup of unreacted reagents, which can react too quickly once dispersed.
-
Safety: Handling large quantities of sodium hydride and flammable solvents like THF requires rigorous safety protocols, including inert atmosphere operations and proper quenching procedures.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of Dimethyl 2-((1-(tert-butoxycarbonyl)-2-aminopropyl)pentanedioate (Diester Intermediate)
-
To a flame-dried, three-neck, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a 60% dispersion of sodium hydride (4.4 g, 110 mmol, 1.1 eq) in mineral oil.
-
Wash the NaH with dry hexanes (2 x 50 mL) and carefully decant the hexanes. Suspend the washed NaH in 200 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve N-Boc-L-alanine methyl ester (21.7 g, 100 mmol, 1.0 eq) in 100 mL of anhydrous THF.
-
Add the N-Boc-L-alanine methyl ester solution dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 5°C. Allow the mixture to stir for an additional 30 minutes at 0°C after the addition is complete.
-
Add methyl acrylate (9.5 g, 110 mmol, 1.1 eq) dropwise, again keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by pouring it into 500 mL of a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester, which is used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
-
Prepare a suspension of washed sodium hydride (4.8 g, 120 mmol, 1.2 eq) in 400 mL of anhydrous THF in a large, dry, three-neck flask under a nitrogen atmosphere.
-
Dissolve the crude diester from Step 1 (~100 mmol) in 200 mL of anhydrous THF.
-
Heat the NaH suspension to a gentle reflux (~65°C).
-
Add the diester solution to the refluxing NaH suspension via a syringe pump over 4-6 hours.
-
After the addition is complete, maintain the reflux for an additional 1-2 hours until TLC/LC-MS analysis indicates the disappearance of the diester.
-
Cool the reaction mixture to 0°C and slowly quench by adding glacial acetic acid until the pH is approximately 7.
-
Pour the mixture into 500 mL of water and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 200 mL) and brine (1 x 200 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a pale yellow oil.
References
Sources
Technical Support Center: Monitoring the Boc Protection of 2-Methyl-3-pyrrolidinone
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protection of 2-methyl-3-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.
Introduction
The Boc protection of amines is a fundamental transformation in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates.[1][2] The reaction of 2-methyl-3-pyrrolidinone with di-tert-butyl dicarbonate ((Boc)₂O) yields N-Boc-2-methyl-3-pyrrolidinone, a valuable building block. Effective monitoring of this reaction is crucial for optimizing yield, minimizing side products, and ensuring the successful progression of a synthetic sequence. This guide will provide a comprehensive overview of the analytical techniques available for monitoring this reaction and troubleshooting common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the Boc protection of 2-methyl-3-pyrrolidinone?
A1: The most common and effective methods for monitoring the progress of this reaction are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4] Each technique offers distinct advantages in terms of speed, sensitivity, and the level of detail provided.
Q2: How do I choose the best monitoring technique for my experiment?
A2: The choice of technique depends on the available instrumentation, the desired level of accuracy, and the stage of the research.
-
TLC is ideal for rapid, qualitative assessment of reaction progress at the bench.[5]
-
GC-MS is well-suited for volatile compounds and provides both separation and structural information, making it excellent for identifying starting material, product, and potential byproducts.[3]
-
HPLC offers high-resolution separation and quantification, making it the gold standard for accurate determination of reaction conversion and purity.[4]
-
NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of starting material signals and the appearance of product signals without the need for chromatographic separation.[6]
Q3: What are the expected changes in analytical data as the reaction progresses?
A3: As the reaction proceeds, you should observe the following changes:
-
TLC: The spot corresponding to the more polar starting material (2-methyl-3-pyrrolidinone) will diminish, while a new, less polar spot for the N-Boc protected product will appear at a higher Rf value.[4]
-
GC-MS & HPLC: The peak corresponding to the starting material will decrease in area, while the peak for the product will increase.[3][4]
-
¹H NMR: The N-H proton signal of the starting material will disappear, and a characteristic singlet for the nine protons of the tert-butyl group will appear around 1.4-1.5 ppm.[7] Protons adjacent to the nitrogen will also experience a downfield shift.
-
¹³C NMR: New signals will appear for the carbamate carbonyl (~155 ppm), the quaternary tert-butyl carbon (~80 ppm), and the tert-butyl methyl carbons (~28 ppm).[7]
Q4: How long should the reaction typically take to reach completion?
A4: Reaction times can vary depending on the specific conditions (solvent, base, temperature), but generally, Boc protections of secondary amines are complete within 1-4 hours at room temperature.[1] It is always advisable to monitor the reaction to determine the optimal time.
Troubleshooting Guide
Issue 1: Incomplete or Stalled Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining even after an extended reaction time.
-
GC/HPLC analysis indicates low conversion to the product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagents | Ensure that at least 1.1 equivalents of (Boc)₂O are used.[1] For less reactive amines or in the presence of moisture, a larger excess may be necessary. |
| Base Inactivity or Inappropriateness | If a base like triethylamine (TEA) is used, ensure it is fresh and dry. For some substrates, a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) may be required as a catalyst.[8] |
| Low Reaction Temperature | While many Boc protections proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be required for less nucleophilic amines. |
| Poor Substrate Solubility | 2-methyl-3-pyrrolidinone should be soluble in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). If solubility is an issue, consider a different solvent system.[9] |
| (Boc)₂O Decomposition | Di-tert-butyl dicarbonate can slowly decompose in the presence of moisture.[10] Use a fresh bottle or a solution of (Boc)₂O. |
Troubleshooting Workflow for Incomplete Reaction:
Caption: Decision tree for troubleshooting an incomplete Boc protection reaction.
Issue 2: Formation of Side Products
Symptoms:
-
Multiple new spots are observed on the TLC plate.
-
GC/HPLC analysis shows the presence of unexpected peaks.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of (Boc)₂O | The presence of water can lead to the hydrolysis of di-tert-butyl dicarbonate to tert-butanol and CO₂. Ensure all glassware is dry and use anhydrous solvents. |
| Over-reaction with DMAP | While catalytic DMAP is beneficial, an excess can lead to side reactions. Use only catalytic amounts (e.g., 0.1 equivalents).[8] |
| Reaction with the Ketone | Although less likely under standard Boc protection conditions, side reactions involving the ketone functionality could occur, especially with strong bases or high temperatures. Maintain mild reaction conditions. |
Issue 3: Difficulty in Monitoring by TLC
Symptoms:
-
Starting material and product spots have very similar Rf values, making them difficult to resolve.
-
Spots are streaky or poorly defined.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent System | The polarity of the eluent is not optimal for separation. Experiment with different solvent systems. A common starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve better separation. |
| Amine Interaction with Silica | Amines can interact strongly with the acidic silica gel on the TLC plate, causing streaking. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can improve spot shape.[11] |
| Overloading the TLC Plate | Applying too much sample can lead to broad, unresolved spots. Spot a more dilute solution of the reaction mixture. |
Experimental Protocols
Protocol 1: TLC Monitoring
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spotting: Spot the aliquot onto a silica gel TLC plate. Also spot the starting material and a co-spot (starting material and reaction mixture in the same lane) for reference.[5]
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).
-
Visualization: Visualize the spots under UV light (if applicable) and/or by staining. A potassium permanganate (KMnO₄) stain is a good general-purpose stain. Ninhydrin can be used but is less effective for secondary amines.[5]
-
Analysis: The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicates reaction progression. The reaction is complete when the starting material spot is no longer visible.
Protocol 2: HPLC Monitoring
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is suitable.[12]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[12]
-
Sample Preparation: At desired time points, withdraw a small aliquot of the reaction mixture, quench it (e.g., with a small amount of water), and dilute it with the initial mobile phase composition.
-
Analysis: Inject the diluted sample into the HPLC. The N-Boc protected product, being less polar, will have a longer retention time than the starting amine. Monitor the decrease in the starting material peak area and the increase in the product peak area over time.
Reaction Monitoring Workflow:
Caption: General workflow for monitoring the Boc protection reaction.
References
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
VanVeller Lab Resources. Department of Chemistry, Iowa State University. Available at: [Link]
-
TLC Seperation of N-Boc thiol : r/OrganicChemistry. Reddit. Available at: [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
-
Di-Tert-Butyl Dicarbonate. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
How to confirm BOC deprotection by TFA ?. ResearchGate. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Available at: [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH. Available at: [Link]
-
DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. Available at: [Link]
-
Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. ResearchGate. Available at: [Link]
-
Experimental Procedure:. The Royal Society of Chemistry. Available at: [Link]
-
After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). Organic Syntheses Procedure. Available at: [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
-
BOC deprotection under basic conditions in anion-exchange HPLC? : r/Chempros. Reddit. Available at: [Link]
-
Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. PubMed. Available at: [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. Available at: [Link]
-
Having great trouble with a Boc-protection reaction : r/Chempros. Reddit. Available at: [Link]
-
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. Google Patents.
- CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde. Google Patents.
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. MDPI. Available at: [Link]
-
1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and the ability to introduce stereocenters make it a versatile template for interacting with a wide range of biological targets. The title compound, tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, incorporates several key functionalities: a Boc-protecting group for synthetic manipulation, a ketone for further derivatization, and a chiral center at the 2-position, making it a valuable intermediate for the synthesis of complex molecules.
Accurate structural elucidation is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. This guide will dissect the ¹H NMR spectrum of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, explaining the underlying principles that govern its spectral features and comparing it with relevant alternatives to highlight the structural nuances that can be discerned from NMR data.
Analysis of the ¹H NMR Spectrum of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
The ¹H NMR spectrum of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, recorded in CDCl₃ at 500 MHz, presents a unique fingerprint of its molecular structure. A detailed assignment of the observed signals is crucial for confirming its identity and purity.
Molecular Structure and Proton Numbering:
Caption: Structure of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate with proton numbering.
Experimental Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 3.90 – 3.81 | m | 1H | - | H-2 |
| 3.39 – 3.28 | m | 2H | - | H-5 |
| 1.97 | ddt | 1H | 12.0, 9.5, 7.4 | H-4a |
| 1.92 – 1.72 | m | 2H | - | H-4b, H-2' |
| 1.58 – 1.48 | m | 1H | - | H-4b |
| 1.45 | s | 9H | - | C(CH₃)₃ |
| 1.14 | d | 3H | 6.3 | CH₃ |
Interpretation and Causality:
-
The tert-Butyl Group (1.45 ppm, s, 9H): The nine equivalent protons of the tert-butyl group appear as a sharp singlet at 1.45 ppm. The absence of coupling is due to the lack of adjacent protons. Its upfield chemical shift is characteristic of aliphatic protons shielded from deshielding groups.
-
The Methyl Group (1.14 ppm, d, 3H): The methyl group at the C-2 position resonates as a doublet at 1.14 ppm with a coupling constant of 6.3 Hz. This splitting pattern arises from the coupling with the single proton at the chiral center (H-2).
-
The C-2 Proton (3.90 – 3.81 ppm, m, 1H): This proton, attached to the chiral center, is deshielded by the adjacent nitrogen atom of the pyrrolidine ring and the carbonyl group at C-3. Its multiplet nature is a result of coupling to the C-2 methyl protons and the diastereotopic protons at C-4.
-
The C-5 Protons (3.39 – 3.28 ppm, m, 2H): These protons are adjacent to the nitrogen atom and are thus shifted downfield. The presence of the bulky Boc group can lead to restricted rotation and magnetic inequivalence, resulting in a complex multiplet.
-
The C-4 Protons (1.97 ppm, ddt and 1.92 – 1.72 ppm, m): The two protons at the C-4 position are diastereotopic due to the adjacent chiral center at C-2. This results in distinct chemical shifts and coupling patterns. The signal at 1.97 ppm, a doublet of doublet of triplets, is indicative of complex coupling with the protons at C-2 and C-5. The other C-4 proton is part of the multiplet between 1.92 and 1.72 ppm. The downfield shift of these protons compared to a simple alkane is due to the influence of the adjacent C-3 carbonyl group.
Comparative Analysis with Structurally Related Pyrrolidinones
To better understand the spectral features of the title compound, a comparison with simpler, structurally related molecules is highly instructive.
Comparison Data:
| Compound | H-2 | H-4 | H-5 | Other Protons |
| tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | 3.90 – 3.81 (m) | 1.97 (ddt), 1.92 – 1.72 (m) | 3.39 – 3.28 (m) | 1.45 (s, 9H, Boc), 1.14 (d, 3H, CH₃) |
| N-Boc-3-pyrrolidinone | 3.6 (s) | 2.5 (t) | 3.8 (t) | 1.4 (s, 9H, Boc) |
| N-Boc-2-methylpyrrolidine | ~3.8 (m) | ~1.8-1.5 (m) | ~3.3 (m) | 1.4 (s, 9H, Boc), ~1.1 (d, 3H, CH₃) |
| Methyl 3-oxopyrrolidine-1-carboxylate | 3.7 (s) | 2.6 (t) | 3.9 (t) | 3.7 (s, 3H, OCH₃) |
Note: Spectral data for comparison compounds are approximate and collated from various sources for illustrative purposes.
Key Structural Differences and Their NMR Manifestations:
-
Effect of the C-2 Methyl Group: Comparing the title compound to N-Boc-3-pyrrolidinone , the most significant difference is the introduction of the methyl group at the C-2 position. This transforms the C-2 proton signal from a singlet (in the non-methylated analogue) to a multiplet and introduces a new doublet for the methyl protons. Furthermore, the presence of this chiral center renders the C-4 protons diastereotopic, leading to more complex splitting patterns for these protons compared to the simple triplet observed in N-Boc-3-pyrrolidinone.
-
Influence of the C-3 Carbonyl Group: A comparison with N-Boc-2-methylpyrrolidine highlights the deshielding effect of the C-3 keto group. The protons at C-2 and C-4 in the title compound are shifted downfield relative to their counterparts in N-Boc-2-methylpyrrolidine. This is a classic example of the anisotropic effect of a carbonyl group, which deshields protons located in the plane of the C=O bond.
-
Impact of the Ester Group on the N-substituent: By comparing the title compound with Methyl 3-oxopyrrolidine-1-carboxylate , we can observe the effect of the N-substituent. The bulky tert-butyl group of the Boc protecting group can influence the conformation of the pyrrolidine ring and restrict bond rotation, often leading to broader signals compared to the sharper signals typically seen with a smaller methyl carbamate group. The chemical shift of the Boc group's methyl protons is a distinct singlet at around 1.4-1.5 ppm, while the methyl ester protons appear as a singlet further downfield, typically around 3.7 ppm.
Experimental Protocols
General 1H NMR Acquisition Protocol:
A standardized protocol for acquiring high-quality ¹H NMR spectra of small organic molecules is essential for accurate structural analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a 30° or 45° pulse angle to allow for a shorter relaxation delay and faster acquisition time for qualitative spectra. For quantitative analysis, a 90° pulse with a longer relaxation delay (at least 5 times the longest T₁) is necessary.
-
Set the number of scans based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Workflow for Spectral Analysis:
Caption: A streamlined workflow for the analysis of a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate provides a wealth of structural information that, when carefully analyzed and compared with related compounds, allows for unambiguous characterization. The interplay of electronic effects from the carbonyl and carbamate groups, coupled with the stereochemical consequences of the C-2 chiral center, results in a complex and informative spectrum. This guide has provided a framework for understanding these spectral nuances, empowering researchers to confidently interpret their own NMR data and make informed decisions in their synthetic and drug discovery endeavors.
References
-
Macmillan Group, Princeton University. Supplementary Information. Nature. [Online]. Available: [Link]
-
PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Online]. Available: [Link]
-
PubChem. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Online]. Available: [Link]
-
PubChem. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. [Online]. Available: [Link]
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of California, Davis. Chem 128A, Lecture 13: 1H NMR Spectroscopy: Chemical Shift. [Online]. Available: [Link]
A Comparative Analysis of 13C NMR Spectra for Substituted Pyrrolidines: The Case of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
In the landscape of modern drug discovery and development, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, prized for its prevalence in natural products and its utility as a versatile synthetic building block. The introduction of substituents onto this five-membered ring allows for the precise tuning of stereochemistry, polarity, and biological activity. Understanding the precise structure of these complex intermediates is paramount, and among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule.
This guide presents a detailed analysis of the 13C NMR data for tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a key intermediate in various synthetic pathways. Due to the absence of a publicly available, assigned spectrum for this specific molecule, this guide will establish a robust, predicted dataset. This prediction is grounded in a comparative analysis of structurally related analogues, demonstrating how subtle changes in the pyrrolidine ring—namely, the absence of the C2-methyl group or the expansion to a six-membered piperidine ring—manifest in their respective 13C NMR spectra. This comparative approach not only validates the predicted data but also serves as an educational tool for researchers interpreting spectra of similar heterocyclic systems.
Structural Overview and Atom Numbering
To ensure clarity in the discussion of spectral data, the following atom numbering convention will be used for the target molecule and its analogues.
Figure 1. Structure and atom numbering for tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.
Comparative 13C NMR Spectral Data
The following tables summarize the experimental 13C NMR data for two key comparator compounds and the predicted data for our target molecule. All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Comparator 1: tert-Butyl 3-oxopyrrolidine-1-carboxylate
This analogue lacks the C2-methyl group, providing a baseline for the pyrrolidine ring system with the N-Boc protecting group and the C3-ketone.
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ketone, C3) | ~206.0 | The ketone carbonyl carbon is highly deshielded and typically appears above 200 ppm. |
| C=O (Boc) | ~154.7 | The carbamate carbonyl is consistently found in the 154-155 ppm range. |
| C (CH₃)₃ (Boc) | ~80.0 | The quaternary carbon of the tert-butyl group is characteristic and appears around 80 ppm. |
| C5 | ~51.0 | Carbon adjacent to the nitrogen (C5) is deshielded. |
| C2 | ~48.0 | Carbon adjacent to both the nitrogen and the ketone (C2) is also significantly deshielded. |
| C4 | ~37.0 | The methylene carbon adjacent to the ketone (C4) is deshielded compared to a standard alkane. |
| C(C H₃)₃ (Boc) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group are highly shielded. |
Data derived from publicly available spectral databases for CAS 101385-93-7.[1][2][3]
Comparator 2: tert-Butyl 3-oxopiperidine-1-carboxylate
This six-membered ring analogue helps illustrate the effect of ring size on the chemical shifts of carbons in a similar electronic environment.
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ketone, C3) | ~208.0 | Similar to the pyrrolidine, the ketone carbonyl is significantly deshielded. |
| C=O (Boc) | ~154.9 | The carbamate carbonyl shift is largely unaffected by the ring size. |
| C (CH₃)₃ (Boc) | ~80.5 | The quaternary tert-butyl carbon remains in its characteristic position. |
| C2 | ~50.0 | Carbon alpha to both the nitrogen and the ketone. |
| C6 | ~48.0 | Carbon alpha to the nitrogen. |
| C4 | ~41.0 | Methylene carbon alpha to the ketone. |
| C5 | ~25.0 | Methylene carbon beta to the ketone, showing less deshielding. |
| C(C H₃)₃ (Boc) | ~28.4 | The methyl carbons of the tert-butyl group are consistent. |
Data derived from publicly available spectral databases for CAS 98977-36-7.[4]
Predicted 13C NMR Data for tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Based on the established data from our comparators, we can now predict the spectrum for the target molecule. The primary structural difference is the introduction of a methyl group at the C2 position. This substitution is expected to have a direct impact on the chemical shift of C2 (alpha effect) and C3/C5 (beta effect).
| Carbon Atom | Predicted Shift (δ, ppm) | Justification for Prediction |
| C=O (Ketone, C3) | ~208.0 - 210.0 | The alpha-substitution on the adjacent carbon (C2) is expected to slightly deshield the ketone carbonyl. |
| C=O (Boc) | ~154.5 | This chemical shift is highly consistent across N-Boc protected amines and should remain stable.[5] |
| C (CH₃)₃ (Boc) | ~80.0 | The quaternary carbon of the Boc group is distal to the ring substitution and should be unaffected.[5] |
| C2 | ~55.0 - 58.0 | The substitution of a hydrogen with a methyl group (an alkyl group) will cause a significant downfield shift (deshielding) at C2. |
| C5 | ~45.0 - 47.0 | The C2-methyl group may induce a minor shielding effect (gamma-gauche effect) on C5, shifting it slightly upfield compared to the unsubstituted analogue. |
| C4 | ~35.0 - 37.0 | The effect on C4 is expected to be minimal as it is relatively distant from the site of substitution. |
| C(C H₃)₃ (Boc) | ~28.4 | The methyl carbons of the Boc group are highly consistent and serve as a reliable internal reference point.[5] |
| C2-C H₃ | ~15.0 - 20.0 | The methyl group itself is a shielded sp³ carbon and is expected to appear in the aliphatic region. |
Discussion and Mechanistic Insights
The predictive analysis hinges on well-established principles of NMR spectroscopy. The introduction of the methyl group at C2 is the most significant structural modification. According to empirical substituent effect rules:
-
Alpha (α) Effect : Replacing a proton with an alkyl group on a carbon atom deshields that carbon, causing a downfield shift. We predict a substantial downfield shift for C2 from ~48.0 ppm to the ~55.0-58.0 ppm range.
-
Beta (β) Effect : The methyl group will also influence the adjacent carbons, C3 and the nitrogen atom at position 1. This typically results in a smaller downfield shift. The deshielding of the C3 ketone carbonyl is a manifestation of this effect.
-
Gamma (γ) Effect : A substituent can have a shielding (upfield shift) effect on a carbon three bonds away if they are in a gauche conformation. It is plausible that the C2-methyl group could have a slight shielding effect on C5, causing a minor upfield shift.
The chemical shifts associated with the tert-butoxycarbonyl (Boc) protecting group are highly reliable and serve as excellent internal consistency checks when analyzing spectra of related compounds. The carbamate carbonyl (≈154 ppm), quaternary carbon (≈80 ppm), and methyl carbons (≈28 ppm) are characteristic signatures.[5]
Experimental Protocol for 13C NMR Data Acquisition
To ensure the generation of high-quality, reproducible data for compounds of this class, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing clear and unambiguous spectral data.
Figure 2. Recommended workflow for acquiring high-quality 13C NMR data.
Conclusion
While a definitive experimental spectrum for tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate was not located in the public domain, a robust and reliable 13C NMR dataset has been predicted through a rigorous comparative analysis of closely related structures. By dissecting the substituent effects of the N-Boc group, the C3-ketone, and the C2-methyl group, we have provided a detailed and well-justified prediction of the chemical shifts. This guide underscores the power of comparative NMR analysis in structural elucidation and serves as a practical resource for researchers working with substituted heterocyclic intermediates. The provided experimental protocol further ensures that future data acquisition can be performed to the highest standard, facilitating confident structural verification in the field of drug development.
References
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from Princeton University website. [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Boc-3-pyrrolidinone (BSC). Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a key building block in contemporary organic synthesis and pharmaceutical development. We will explore the nuances of two primary analytical techniques: Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this and structurally related compounds.
Introduction
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a chiral synthetic intermediate whose structural integrity is paramount for its intended downstream applications. Mass spectrometry serves as an indispensable tool for confirming its molecular weight, elucidating its structure, and ensuring its purity. The choice of analytical technique is critical and is dictated by the compound's physicochemical properties, including its thermal stability and polarity. The presence of the thermally labile tert-butoxycarbonyl (Boc) protecting group presents a unique analytical challenge that must be carefully considered when selecting and optimizing a method.
Compound Profile:
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Monoisotopic Mass | 199.12084 Da |
Section 1: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that is particularly well-suited for polar and thermally sensitive molecules, making it an excellent first choice for the analysis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.[1] It typically imparts minimal energy to the analyte, leading to the preservation of the molecular ion.
Rationale for ESI-MS
The polarity imparted by the ketone and carbamate functionalities, combined with the thermal lability of the Boc group, makes ESI-MS the preferred method for straightforward molecular weight confirmation. The analysis is typically performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to achieve high mass accuracy.
Experimental Protocol: LC-ESI-MS
Objective: To confirm the molecular weight and assess the purity of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
ESI-equipped high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
Acquisition Mode: Full scan MS from m/z 50-500
-
Expected Results and Fragmentation Analysis
In positive ion mode, the primary species observed will be the protonated molecule [M+H]⁺ at m/z 200.1281 and potentially adducts with sodium [M+Na]⁺ at m/z 222.1100 or potassium [M+K]⁺ at m/z 238.0839.
Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. The fragmentation of the Boc group is highly characteristic and proceeds through predictable pathways.[2][3]
Table 1: Predicted ESI-MS/MS Fragments of [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |
| 200.1 | 144.1 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 200.1 | 100.1 | [M+H - Boc]⁺ (Loss of the Boc group) |
| 144.1 | 100.1 | [M+H - C₄H₈ - CO₂]⁺ (Loss of CO₂) |
The fragmentation cascade initiated by the loss of isobutylene is a hallmark of Boc-protected compounds.[3] Further fragmentation of the pyrrolidine ring can also occur, but the ions derived from the Boc group are typically the most abundant.
Sources
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- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of N-Boc-2-methyl-3-pyrrolidinone
This guide provides an in-depth analysis of the infrared (IR) spectrum of N-Boc-2-methyl-3-pyrrolidinone, a key intermediate in pharmaceutical synthesis. By dissecting its molecular structure and comparing it with relevant analogs, we will establish a clear spectroscopic fingerprint for its identification and quality assessment. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques for structural elucidation.
The Analytical Imperative: Why IR Spectroscopy Matters
In the synthesis of complex organic molecules, confirming the identity and purity of intermediates is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups. For a molecule like N-Boc-2-methyl-3-pyrrolidinone, which contains a cyclic ketone, a carbamate (the N-Boc group), and a saturated heterocyclic ring, IR spectroscopy provides a unique vibrational signature. This signature allows for the unambiguous confirmation of a successful reaction, distinguishing the product from starting materials and potential side-products.
The power of this technique lies in its sensitivity to the electronic environment of chemical bonds. The frequency of a bond's vibration, and thus its absorption of IR radiation, is influenced by factors such as bond strength, the mass of the connected atoms, and structural elements like ring strain or conjugation. By understanding these principles, we can predict and interpret the spectrum of our target molecule with high confidence.
Deconstructing the Spectrum: Predicted Vibrational Modes of N-Boc-2-methyl-3-pyrrolidinone
The structure of N-Boc-2-methyl-3-pyrrolidinone presents several key functional groups, each with characteristic IR absorptions. The most diagnostic of these are the two carbonyl groups: one from the five-membered cyclic ketone and the other from the tert-butoxycarbonyl (Boc) protecting group.
-
C-H Stretching (Alkanes): Like most organic molecules, N-Boc-2-methyl-3-pyrrolidinone will display strong C-H stretching absorptions from its methyl and methylene groups in the 2850-3000 cm⁻¹ region[1][2].
-
Ketone Carbonyl (C=O) Stretching: The carbonyl group within the five-membered ring (a γ-ketone) is subject to significant ring strain. This strain stiffens the C=O bond, causing it to absorb at a higher frequency than an open-chain or six-membered cyclic ketone[1]. We anticipate a strong, sharp absorption band around 1750 cm⁻¹ for this ketone[1].
-
Carbamate Carbonyl (C=O) Stretching: The Boc protecting group is a carbamate, which contains its own carbonyl. This carbonyl group is adjacent to both an oxygen and a nitrogen atom, and its stretching frequency is typically observed in the 1680-1720 cm⁻¹ range[3]. The presence of two distinct carbonyl peaks is a critical identifying feature of this molecule.
-
C-O Stretching: The Boc group also contributes characteristic C-O stretching bands, typically appearing as strong absorptions in the 1300-1000 cm⁻¹ region of the spectrum[4].
A Comparative Analysis: Distinguishing N-Boc-2-methyl-3-pyrrolidinone from Structural Analogs
To truly appreciate the unique spectral features of N-Boc-2-methyl-3-pyrrolidinone, it is essential to compare its expected spectrum with those of structurally related compounds. This comparison highlights how subtle changes in the molecular structure lead to significant and measurable differences in the IR spectrum.
| Compound | Key Structural Feature(s) | C=O Stretch (Ketone) | C=O Stretch (Amide/Carbamate) | N-H Stretch | Source(s) |
| N-Boc-2-methyl-3-pyrrolidinone (Target) | 5-membered ring ketone, Boc-carbamate | ~1750 cm⁻¹ (Strong) | ~1680-1720 cm⁻¹ (Strong) | Absent | [1][3] |
| 3-Pyrrolidinone | 5-membered ring ketone, Secondary amine | ~1750 cm⁻¹ | Absent | ~3300-3400 cm⁻¹ (Broad) | [1][5] |
| N-Methyl-2-pyrrolidinone (NMP) | 5-membered ring amide (γ-lactam) | Absent | ~1670 cm⁻¹ (Tertiary Amide) | Absent | [6][7] |
| Pyrrolidine | Saturated heterocycle, Secondary amine | Absent | Absent | ~3300-3400 cm⁻¹ (Broad) | [5][8][9] |
Key Insights from the Comparison:
-
The Two-Carbonyl Signature: The most definitive feature of N-Boc-2-methyl-3-pyrrolidinone is the presence of two distinct, strong carbonyl absorptions: one at high frequency (~1750 cm⁻¹) for the strained cyclic ketone, and a second one at a slightly lower frequency for the carbamate.
-
Ketone vs. Amide (Lactam): A common point of confusion can be the comparison with γ-lactams like N-Methyl-2-pyrrolidinone (NMP). While both are five-membered rings containing nitrogen, the nature of the carbonyl is fundamentally different. The amide carbonyl in NMP is less rigid due to resonance with the nitrogen lone pair, causing it to absorb at a significantly lower frequency (~1670 cm⁻¹) compared to the strained ketone in our target molecule[6][10].
-
Confirmation of Boc-Protection: Comparing the target molecule to 3-pyrrolidinone demonstrates the effect of N-Boc protection. The broad N-H stretch characteristic of the secondary amine in 3-pyrrolidinone disappears upon protection and is replaced by the strong carbamate C=O and C-O bands from the Boc group[5][11].
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure reproducible and accurate data, a standardized experimental protocol is crucial. Attenuated Total Reflectance (ATR) is the preferred method for its simplicity, speed, and minimal sample preparation.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a non-abrasive wipe. This step is critical to prevent cross-contamination.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum. The causality here is to isolate the vibrational modes of the sample from environmental and instrumental noise.
-
Sample Application: Place a small amount of the N-Boc-2-methyl-3-pyrrolidinone sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal.
-
Pressure Application: If using a solid sample, lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal. This maximizes the interaction of the evanescent wave with the sample, leading to a strong, high-quality signal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using the same procedure as in Step 2.
This self-validating protocol ensures that the resulting spectrum is solely representative of the sample, providing a trustworthy basis for analysis.
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR Spectrum Acquisition.
Conclusion
The infrared spectrum of N-Boc-2-methyl-3-pyrrolidinone is distinguished by a unique dual-carbonyl signature. The presence of a strong absorption band around 1750 cm⁻¹, indicative of a strained five-membered cyclic ketone, coupled with a strong carbamate carbonyl band in the 1680-1720 cm⁻¹ region, provides definitive evidence of the molecule's structure. This signature, along with the absence of an N-H stretch, allows for clear differentiation from its precursor (3-pyrrolidinone) and other related compounds like N-methyl-2-pyrrolidinone. By employing the standardized ATR-FTIR protocol described, researchers can reliably verify the identity and integrity of this important synthetic intermediate.
References
-
Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. Carbonyl - compounds - IR - spectroscopy. [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
NIST. Pyrrolidine. NIST Chemistry WebBook, SRD 69. [Link]
-
Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics. [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
University of Massachusetts Boston. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Boc-Protected Ketones: A Comparative Analysis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of synthetic intermediates, N-Boc-protected cyclic ketones stand out as versatile scaffolds for the introduction of nitrogen-containing heterocycles into target molecules. This guide provides an in-depth comparative analysis of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate , a valuable yet nuanced building block, against other commonly employed Boc-protected ketones. Our objective is to furnish you with the technical insights and experimental data necessary to make informed decisions in your synthetic endeavors.
The Significance of Boc-Protected Cyclic Ketones in Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] When installed on a nitrogen-containing heterocyclic ketone, the Boc group serves a dual purpose: it deactivates the nitrogen towards unwanted side reactions and modulates the reactivity of the entire scaffold. These building blocks are particularly crucial in the synthesis of complex molecules, including pharmaceuticals, where the precise installation of functional groups is critical.[2]
This guide will focus on a comparative analysis of the following key Boc-protected ketones:
-
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (the focus of our study)
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate (the unsubstituted analog)
-
tert-Butyl 3-oxopiperidine-1-carboxylate (a six-membered ring analog)
-
tert-Butyl 4-oxopiperidine-1-carboxylate (a regioisomeric six-membered ring analog)
-
Acyclic N-Boc-protected β-amino ketones (for comparison of cyclic vs. acyclic systems)
Synthesis Strategies: Accessing the Building Blocks
The synthetic accessibility of a building block is a critical factor in its practical application. Here, we outline established and proposed synthetic routes to our compounds of interest.
Synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (Proposed)
While a specific, high-yielding protocol for the title compound is not extensively documented, a plausible and efficient route can be extrapolated from the synthesis of related 2-substituted pyrrolidines.[2] A proposed two-step synthesis is outlined below:
Caption: Proposed synthesis of the target compound.
This approach leverages the well-established α-alkylation of ketones. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial for the quantitative formation of the enolate, while the use of a reactive electrophile like methyl iodide ensures efficient methylation at the C2 position.
Synthesis of Other Boc-Protected Ketones
The syntheses of the other Boc-protected ketones are well-established in the literature. A general overview is provided in the table below.
| Compound | Starting Material | Key Transformation(s) | Typical Yield | Reference |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | N-Boc-3-hydroxypyrrolidine | Oxidation (e.g., Swern, Dess-Martin) | 85-95% | [3] |
| tert-Butyl 3-oxopiperidine-1-carboxylate | 3-Hydroxypyridine | 1. Benzylation2. Reduction (NaBH₄)3. Boc protection/debenzylation4. Oxidation | ~42% (overall) | [1] |
| tert-Butyl 4-oxopiperidine-1-carboxylate | 4-Piperidone hydrochloride | Boc protection | >90% | [4] |
| Acyclic N-Boc β-amino ketones | N-Boc amino acids | Acylation of enolates or Mannich-type reactions | 60-85% | [5] |
Comparative Reactivity and Performance
The true value of a building block lies in its reactivity and performance in subsequent synthetic transformations. In this section, we compare the expected and documented reactivity of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate with its counterparts.
The Influence of the 2-Methyl Group
The introduction of a methyl group at the C2 position of the pyrrolidinone ring is expected to have a significant impact on its reactivity due to both steric and electronic effects.
Caption: Influence of the C2-methyl group on reactivity.
Steric Hindrance: The methyl group at the C2 position will sterically encumber the adjacent C3 ketone. This is expected to:
-
Decrease the rate of nucleophilic attack at the carbonyl carbon compared to the unsubstituted analog.
-
Influence the regioselectivity of enolate formation. Deprotonation at the C4 position will be favored over the more hindered C2 position.
Electronic Effects: The methyl group is weakly electron-donating through induction. This will have a minor effect of slightly reducing the electrophilicity of the ketone carbonyl.
Comparison with Other Cyclic Ketones
| Feature | tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | tert-Butyl 3-oxopyrrolidine-1-carboxylate | tert-Butyl 3-oxopiperidine-1-carboxylate | tert-Butyl 4-oxopiperidine-1-carboxylate |
| Ring Strain | Higher (5-membered) | Higher (5-membered) | Lower (6-membered) | Lower (6-membered) |
| Ketone Reactivity | Moderately reactive, sterically hindered | More reactive than 2-methyl analog | Generally less reactive than 5-membered ring ketones | Symmetrically accessible, moderately reactive |
| Enolate Formation | Favored at C4 | Possible at C2 and C4 | Favored at C2 and C4 | Symmetrical enolate formation |
| Key Applications | Chiral scaffolds with defined stereochemistry at C2 | Versatile building block for 3-substituted pyrrolidines | Building block for 3-substituted piperidines | Symmetrical building block for 4-substituted piperidines |
The higher ring strain in the 5-membered pyrrolidinone ring generally leads to a more reactive ketone compared to the 6-membered piperidinone ring. However, the steric hindrance from the 2-methyl group in our target molecule is a significant counteracting factor.
Cyclic vs. Acyclic N-Boc-Protected Ketones
The comparison between cyclic and acyclic N-Boc-protected ketones reveals fundamental differences in their conformational flexibility and reactivity.
| Feature | Cyclic (e.g., tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate) | Acyclic (e.g., N-Boc-protected β-amino ketones) |
| Conformational Flexibility | Rigid, well-defined conformation | Flexible, free rotation around single bonds |
| Reactivity | Influenced by ring strain and steric hindrance from the ring | Generally more accessible for nucleophilic attack |
| Stereocontrol | Stereochemistry can be pre-defined in the ring | Stereocontrol in reactions can be more challenging |
| Applications | Synthesis of rigid scaffolds, often found in natural products and drugs | Synthesis of flexible linkers and side chains |
The rigid conformation of cyclic ketones can be a significant advantage in stereoselective synthesis, as it can lead to higher diastereoselectivity in reactions.
Experimental Protocols and Performance Data
To provide a practical context for this comparison, we present detailed experimental protocols for key transformations of these building blocks.
Reductive Amination: A Comparative Example
Reductive amination is a cornerstone transformation for the conversion of ketones to amines. The following protocol provides a general procedure that can be adapted for the different Boc-protected ketones.
Caption: General workflow for reductive amination.
General Protocol for Reductive Amination:
-
To a solution of the Boc-protected ketone (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) is added titanium(IV) isopropoxide (1.2 eq, optional, as a dehydrating agent).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
A reducing agent such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Expected Performance Comparison:
| Substrate | Expected Reactivity | Expected Yield | Key Considerations |
| tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | Slower due to steric hindrance | Moderate to Good | May require longer reaction times or slightly elevated temperatures. |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | Fast | Good to Excellent | Standard conditions are generally effective. |
| tert-Butyl 3-oxopiperidine-1-carboxylate | Moderate | Good | Less ring strain may lead to slightly slower reaction than the 5-membered ring analog. |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Moderate | Good to Excellent | Symmetrical nature simplifies product analysis. |
| Acyclic N-Boc β-amino ketones | Fast | Good to Excellent | Prone to side reactions if other functional groups are present. |
Grignard Addition: Accessing Tertiary Alcohols
The addition of organometallic reagents like Grignard reagents to the ketone functionality provides a route to tertiary alcohols, which are valuable intermediates.
General Protocol for Grignard Addition:
-
A solution of the Boc-protected ketone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.2 eq, as a solution in THF or diethyl ether) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Expected Performance Comparison:
The steric hindrance of the 2-methyl group in tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is expected to have a more pronounced effect in Grignard reactions due to the bulkiness of the Grignard reagent. This may lead to lower yields or require the use of more reactive organometallic reagents. The unsubstituted and 4-oxo analogs are expected to react more readily.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine and piperidine scaffolds are ubiquitous in FDA-approved drugs, highlighting their importance as privileged structures.[2] Boc-protected ketones serve as key starting materials for the synthesis of a wide array of bioactive molecules.
The introduction of a methyl group at the C2 position, as in tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate , allows for the creation of a chiral center. The stereochemistry at this position can have a profound impact on the biological activity of the final molecule, making this building block particularly valuable for the synthesis of enantiomerically pure drug candidates.
Conclusion and Recommendations
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate presents a unique and valuable building block for the synthesis of complex, chiral nitrogen-containing molecules. Its primary distinguishing feature, the C2-methyl group, introduces steric hindrance that modulates the reactivity of the adjacent ketone. This can be both a challenge and an opportunity.
Key Takeaways:
-
Synthesis: While not as readily available as its unsubstituted counterpart, a straightforward synthesis via α-alkylation is feasible.
-
Reactivity: Expect slower reaction rates for nucleophilic additions to the C3 ketone compared to other Boc-protected ketones. This can be advantageous for achieving selectivity in molecules with multiple electrophilic sites.
-
Stereocontrol: The C2-methyl group provides a handle for introducing and controlling stereochemistry, which is a significant advantage in medicinal chemistry.
-
Comparison: The choice between the 2-methylated pyrrolidinone and other Boc-protected ketones will depend on the specific synthetic goal. For rapid access to a variety of substituted heterocycles, the unsubstituted analogs may be preferred. However, for the synthesis of specific, stereochemically defined targets, the 2-methylated building block is a powerful tool.
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J. Org. Chem.2023 , 88 (3), 1545–1556. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv., 2020 , 10, 25775-25781. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules2022 , 27(15), 4988. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules2021 , 26(11), 3328. [Link]
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Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim.2015 , 039, 31-40. [Link]
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Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts2021 , 11(11), 1367. [Link]
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Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones. Formal Synthesis of (−)-Pinidinol and (+)- Epipinidinol. J. Org. Chem.2008 , 73(24), 9479–9487. [Link]
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Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]
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Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal2015 , 10(4), 132-135. [Link]
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Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. J. Org. Chem.2024 , 89(8), 5393–5402. [Link]
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Reactivity of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate vs. N-Cbz-2-methyl-3-pyrrolidinone
For researchers and professionals in drug development, the selection of the correct N-protecting group is a critical decision that extends beyond mere amine masking. It profoundly influences the reactivity of adjacent functional groups, dictating reaction parameters and potentially altering stereochemical outcomes. This guide provides an in-depth comparison of two commonly employed intermediates: tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (1) and N-Cbz-2-methyl-3-pyrrolidinone (2) . We will dissect how the electronic and steric nature of the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups modulates the reactivity of the C4 methylene protons, with a focus on enolate-mediated reactions.
The Decisive Role of the N-Protecting Group
The core structural difference between compounds 1 and 2 is the carbamate protecting group on the pyrrolidine nitrogen. Both the Boc and Cbz groups are fundamentally electron-withdrawing due to the carbonyl moiety, a feature that decreases the electron density on the nitrogen atom and, through an inductive effect, increases the acidity of the α-protons on the pyrrolidinone ring. However, their subtle electronic and significant steric differences lead to divergent chemical behaviors.
-
N-Boc Group (1): The Boc group is characterized by its bulky tert-butyl substituent. While the carbamate is electron-withdrawing, the tert-butyl group is weakly electron-donating. Its primary influence is steric, which can direct the approach of reagents and influence the facial selectivity of reactions involving the enolate. The Boc group is famously labile under acidic conditions (e.g., TFA, HCl) while being robust against hydrogenolysis and most basic/nucleophilic conditions.[1][2]
-
N-Cbz Group (2): The Cbz group features a benzyl substituent. Electronically, it is a reliable electron-withdrawing group. Sterically, it is less demanding in the immediate vicinity of the nitrogen compared to the Boc group. The defining characteristic of the Cbz group is its cleavage condition: catalytic hydrogenation (e.g., H₂, Pd/C), which proceeds under neutral conditions.[3][4] It is generally stable to acidic and basic conditions that do not facilitate reduction.[5]
This fundamental difference in deprotection—acidolysis for Boc versus hydrogenolysis for Cbz—is the cornerstone of orthogonal protection strategies in multi-step synthesis.[6]
Protocol 3.1: Aldol Reaction of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (1)
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (1 ) (1.0 g, 5.02 mmol) and dissolve in anhydrous tetrahydrofuran (THF) (25 mL).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of Lithium Diisopropylamide (LDA, 1.8 M in THF/heptane/ethylbenzene) (3.1 mL, 5.52 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add freshly distilled benzaldehyde (0.56 g, 5.27 mmol, 1.05 eq) dropwise.
-
Reaction Progression: Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Workup: Transfer the mixture to a separatory funnel, add ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired β-hydroxy carbonyl product.
Protocol 3.2: Aldol Reaction of N-Cbz-2-methyl-3-pyrrolidinone (2)
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Cbz-2-methyl-3-pyrrolidinone (2 ) (1.0 g, 4.29 mmol) and dissolve in anhydrous THF (25 mL).
-
Enolate Formation: Cool the solution to -78 °C. Slowly add a solution of LDA (1.8 M in THF/heptane/ethylbenzene) (2.6 mL, 4.72 mmol, 1.1 eq) dropwise over 15 minutes.
-
Stirring: Stir the solution at -78 °C for 1 hour.
-
Aldol Addition: Add freshly distilled benzaldehyde (0.48 g, 4.50 mmol, 1.05 eq) dropwise.
-
Reaction Progression: Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature and stir overnight (16 hours).
-
Quenching: Cool the mixture to 0 °C and quench with saturated aqueous NH₄Cl solution (20 mL).
-
Workup: Extract the product with ethyl acetate (50 mL). Wash the organic phase with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
Conclusion and Strategic Recommendations
Both tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate and N-Cbz-2-methyl-3-pyrrolidinone are valuable intermediates for accessing substituted pyrrolidine scaffolds. Their reactivity in enolate-mediated transformations is broadly similar, driven by the activating effect of the N-carbamate group.
The choice between them is not one of superior reactivity, but of synthetic strategy .
-
Choose the N-Boc derivative (1) when downstream steps require conditions incompatible with hydrogenolysis (e.g., presence of reducible functional groups like alkynes, alkenes, or benzyl ethers) or when a final acid-mediated deprotection is desired.
-
Choose the N-Cbz derivative (2) when the synthetic route involves acid-sensitive functional groups (e.g., acetals, tert-butyl esters) and a mild, neutral deprotection via hydrogenation is advantageous.
By understanding the distinct properties imparted by these protecting groups, researchers can make informed decisions, enabling more efficient and robust synthetic routes in the development of novel therapeutics.
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Gacs-Baitz, E., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(15), 2749. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Organic Chemistry Portal. Synthesis of pyrrolidines. [Link]
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Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link]
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Lombart, H.-G., & Lubell, W. D. (1996). 2,3-Pyrrolidinedicarboxylates as Neurotransmitter Conformer Mimics: Enantioselective Synthesis via Chelation-Controlled Enolate Alkylation. The Journal of Organic Chemistry, 61(26), 9437–9446. [Link]
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da Silva, A. J. M., et al. (2009). 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. Journal of the Brazilian Chemical Society, 20(9), 1648-1654. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
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Gacs-Baitz, E., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(15), 2749. [Link]
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Taylor & Francis Online. (2023). Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation. [Link]
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ChemWhat. (2022). What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?. [Link]
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PubChem. 1-N-Cbz-3-pyrrolidinone. [Link]
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Ashenhurst, J. (2022). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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Andersson, M. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]
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Biological activity of derivatives of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
A Comparative Guide to the Biological Activity of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that forms the core structure of numerous natural products, pharmaceuticals, and bioactive compounds.[1] Its conformational flexibility allows it to interact with a wide variety of biological targets, making it a valuable scaffold in drug discovery.[2] Modifications on the pyrrolidine ring can significantly influence the resulting molecule's biological activity and selectivity.[3] This guide focuses specifically on derivatives of the 3-oxopyrrolidine core, a versatile synthetic intermediate used to generate libraries of compounds for biological screening. We will explore how different substitutions on this scaffold give rise to potent anticancer and antimicrobial agents, comparing them against established standards.
Comparative Analysis of Anticancer Activity
Derivatives of the oxopyrrolidine scaffold have shown significant promise as antiproliferative agents against various cancer cell lines.[1][3] The primary mechanism often involves inducing apoptosis or inhibiting key enzymes in cancer cell proliferation. The following sections compare the performance of notable derivatives against standard chemotherapeutic drugs.
Hydrazone Derivatives
Hydrazone derivatives of 5-oxopyrrolidine have been extensively studied. The introduction of a hydrazone moiety often enhances cytotoxic activity. A study involving 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides revealed several potent compounds.[2] Their activity was evaluated against multiple cancer cell lines, with some derivatives showing selectivity for prostate cancer (PPC-1) and melanoma (IGR39).[2]
Comparative Cytotoxicity Data (EC₅₀ in µM)
| Compound ID | Modification | IGR39 (Melanoma) | PPC-1 (Prostate) | MDA-MB-231 (Breast) | Panc-1 (Pancreatic) | Reference |
| Derivative 13 | 5-nitrothiophene moiety | 2.50 ± 0.46 | 3.63 ± 0.45 | 5.10 ± 0.80 | 5.77 ± 0.80 | [2] |
| Doxorubicin | Standard Drug | Not Reported | Not Reported | ~4.0 µg/mL* | Not Reported | [4] |
Note: Data for Doxorubicin is from a different study for general comparison of potency.[4] Direct comparison requires testing under identical conditions.
The data indicates that the 5-nitrothiophene derivative (13 ) is a highly potent agent, with EC₅₀ values in the low micromolar range across multiple cell lines, making it a candidate for further development.[2]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the aromatic rings attached to the core scaffold.[1][3]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (as seen in Derivative 13), often correlates with increased cytotoxic activity.[2]
-
Lipophilicity: Substituents that increase the molecule's lipophilicity, such as chloro or bromo groups, can enhance cell membrane permeability and lead to higher potency, although this can sometimes also increase toxicity to non-cancerous cells.[2]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings like thiophene, furan, or pyridine can modulate the compound's electronic properties and binding interactions with target proteins, often leading to improved activity.[5]
Comparative Analysis of Antimicrobial Activity
The versatile oxopyrrolidine scaffold has also been used to develop potent antimicrobial agents. These derivatives often act by disrupting bacterial cell wall synthesis, inhibiting essential enzymes, or interfering with DNA replication.
Spirooxindole-Pyrrolidine Derivatives
A notable class of derivatives includes spiro[oxindole-2,3′-pyrrolidines], which are synthesized via three-component 1,3-dipolar cycloaddition reactions.[6][7] These complex structures have demonstrated broad-spectrum antimicrobial activity.
Comparative Antimicrobial Data (MIC in µg/mL)
| Compound ID | Target Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Derivative 5a | Staphylococcus aureus | 3.9 | Tetracycline | Not specified | [6] |
| Derivative 8g | Bacillus subtilis | Not specified | Ampicillin | Not specified | [7] |
| Derivative 21 | Staphylococcus aureus (MRSA) | 2 | Vancomycin | 2 | [5] |
Note: Direct comparison is challenging as different standard drugs were used across studies.
Compound 21 , a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent, showed excellent activity against multidrug-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, comparable to the antibiotic Vancomycin.[5] Spiro-fused derivatives also show high potency against Gram-positive bacteria.[6][7]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Gram-Selectivity: Many synthesized compounds exhibit greater activity against Gram-positive bacteria (like S. aureus) than Gram-negative bacteria (E. coli, P. aeruginosa).[6][7] This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.
-
Substituent Effects: As with anticancer activity, the presence of nitro groups and halogen atoms on appended aromatic rings tends to enhance antimicrobial effects.[5]
-
Metal Chelation: Some pyrrolidine derivatives, like pyrrolidine dithiocarbamate (PDTC), exhibit antibacterial activity that is dependent on metal ions. The activity of PDTC is significantly enhanced by zinc, suggesting a mechanism involving metal chelation.[8]
Key Experimental Protocols & Workflows
The biological activities described are quantified using standardized in vitro assays. Understanding these protocols is crucial for interpreting the data and designing further experiments.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxicity of chemical compounds. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, A549) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[9]
-
Compound Treatment: The test compounds are dissolved (usually in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then incubated with these concentrations for a set period (typically 48-72 hours).[9]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The EC₅₀ or IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[8]
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: Positive (bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Experimental Workflow Diagram
Caption: Standard high-throughput screening workflows for evaluating the anticancer and antimicrobial activities of novel chemical compounds.
Conclusion and Future Directions
Derivatives based on the tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate and related scaffolds are a rich source of biologically active molecules. The research highlighted in this guide demonstrates their potential as potent anticancer and antimicrobial agents, with some compounds exhibiting efficacy comparable to or exceeding that of established drugs in vitro.[5][10] The modular nature of their synthesis allows for extensive chemical modification, enabling fine-tuning of their activity, selectivity, and pharmacokinetic properties through systematic structure-activity relationship studies.[11]
Future research should focus on elucidating the specific molecular targets and mechanisms of action for the most promising derivatives. In vivo studies are a critical next step to validate the therapeutic potential and assess the safety profiles of these compounds. Furthermore, exploring novel substitutions and hybrid molecules incorporating the oxopyrrolidine core could lead to the discovery of next-generation therapeutic agents with improved efficacy and reduced side effects.[1]
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Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: MDPI URL: [Link]
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Title: Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib Source: PubMed URL: [Link]
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Title: Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds Source: MDPI URL: [Link]
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Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthetic tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
In the landscape of modern drug discovery, the structural integrity and purity of chiral building blocks are paramount. Molecules such as tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, demand rigorous analytical scrutiny to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this synthetic chiral ketone. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Synthetic Landscape and Anticipated Impurities
The synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate typically involves a multi-step sequence, often culminating in a cyclization reaction to form the pyrrolidinone ring. A plausible and common approach is a variation of the Dieckmann condensation. Understanding the synthetic route is crucial as it informs the potential impurity profile.
A likely synthetic pathway could start from a protected amino acid derivative, which is then elaborated and cyclized. Given this, researchers should anticipate the following classes of impurities:
-
Starting Materials: Unreacted precursors from the final steps of the synthesis.
-
Regioisomers: Alternative cyclization products, depending on the substrate and reaction conditions.
-
Enantiomeric Impurity: The undesired enantiomer of the target molecule.
-
By-products: Molecules formed from side reactions, such as hydrolysis of the tert-butoxycarbonyl (Boc) protecting group or intermolecular reactions.
Core Analytical Strategy: A Multi-pronged Approach
A robust purity assessment is never reliant on a single technique. Instead, a combination of chromatographic and spectroscopic methods provides a comprehensive picture of the sample's composition. Our recommended workflow is as follows:
Navigating the Synthesis and Spectroscopy of a Key Pharmaceutical Building Block: A Comparative Guide to tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate Intermediates
In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics, prized for its conformational rigidity and versatile functionalization. Among its many derivatives, tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate stands out as a critical chiral building block. Its unique stereochemistry and reactive keto-group offer a gateway to a diverse array of complex molecules, from antiviral agents to central nervous system modulators.
This technical guide provides an in-depth comparison of synthetic pathways to this valuable intermediate, with a focus on the spectroscopic data that underpins the verification of its structure and that of its precursors. For researchers, scientists, and drug development professionals, a thorough understanding of these analytical signatures is paramount for ensuring the integrity and reproducibility of their synthetic efforts.
Synthetic Strategies: A Comparative Overview
The synthesis of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is not a trivial undertaking, often involving multiple steps that require careful control of stereochemistry and reaction conditions. While a definitive, published synthesis for this exact molecule remains elusive in readily available literature, we can infer and compare logical synthetic routes based on established methodologies for analogous structures. Two primary strategies emerge, starting from readily available chiral precursors.
Route A: From N-Boc-L-proline
This approach leverages the chirality of L-proline to introduce the desired stereocenter at the 2-position. The synthesis would logically proceed through the formation of a Weinreb amide, followed by Grignard addition to introduce the methyl group, and subsequent oxidation to the ketone.
Route B: From N-Boc-pyroglutamic acid
An alternative strategy begins with the lactam ring of pyroglutamic acid. This route would involve the methylation of the alpha-carbon, followed by reduction and subsequent oxidation to yield the target ketone.
Below, we will delve into the hypothetical experimental protocols for these routes and present the expected spectroscopic data for the key intermediates, drawing comparisons with closely related, characterized compounds.
Experimental Protocols and Spectroscopic Validation
A cornerstone of robust chemical synthesis is the rigorous characterization of all intermediates. Here, we provide detailed, step-by-step methodologies for the plausible synthesis of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate and the expected spectroscopic data that would confirm the successful formation of each intermediate.
Route A: Elaboration of N-Boc-L-proline
This pathway offers a high degree of stereocontrol, starting from a commercially available and optically pure starting material.
Workflow for Route A
Caption: Synthetic pathway starting from N-Boc-L-proline.
Experimental Protocol:
-
Weinreb Amide Formation (Intermediate A1): To a solution of N-Boc-L-proline in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. Stir at room temperature until completion.
-
Grignard Reaction (Intermediate A2): Cool a solution of Intermediate A1 in anhydrous tetrahydrofuran (THF) to 0°C. Add methylmagnesium bromide dropwise and allow the reaction to warm to room temperature.
-
Oxidation (Final Product): Dissolve Intermediate A2 in a suitable solvent and treat with an oxidizing agent, such as Dess-Martin periodinane or Swern oxidation, to yield the final product.
Spectroscopic Data for Intermediates (Analog-Based):
While specific data for the intermediates of the target molecule are not available, we can predict the key spectroscopic features based on similar compounds found in the literature. For instance, the spectroscopic data for a related compound, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, provides a useful reference point.[1]
| Intermediate | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) | IR (film) ν (cm⁻¹) | Mass Spec (ESI-TOF) m/z |
| A1 (Analog) | 4.2-4.4 (m, 1H, NCH), 3.7 (s, 3H, OCH₃), 3.2 (s, 3H, NCH₃), 3.3-3.5 (m, 2H, NCH₂), 1.8-2.2 (m, 4H, CH₂CH₂), 1.45 (s, 9H, C(CH₃)₃) | ~175 (C=O, amide), ~154 (C=O, Boc), ~80 (C(CH₃)₃), ~60 (NCH), ~46 (NCH₂), ~32 (OCH₃), ~28 (C(CH₃)₃), ~24, 23 (CH₂CH₂) | ~1740 (C=O, amide), ~1690 (C=O, Boc) | [M+Na]⁺ expected |
| A2 (Analog) | ~4.1 (m, 1H, NCH), ~3.4 (m, 2H, NCH₂), 2.15 (s, 3H, COCH₃), ~1.8-2.1 (m, 4H, CH₂CH₂), 1.46 (s, 9H, C(CH₃)₃) | ~208 (C=O, ketone), ~154 (C=O, Boc), ~80 (C(CH₃)₃), ~60 (NCH), ~46 (NCH₂), ~28 (C(CH₃)₃), ~27 (COCH₃), ~24, 23 (CH₂CH₂) | ~1715 (C=O, ketone), ~1690 (C=O, Boc) | [M+Na]⁺ expected |
Route B: Modification of N-Boc-pyroglutamic acid
This alternative route offers a different set of challenges and advantages, particularly in the introduction of the methyl group.
Workflow for Route B
Caption: Synthetic pathway starting from N-Boc-pyroglutamic acid.
Experimental Protocol:
-
Methylation (Intermediate B1): Treat a solution of N-Boc-pyroglutamic acid with a strong base, such as lithium diisopropylamide (LDA), at low temperature, followed by the addition of methyl iodide.
-
Reduction (Intermediate B2): Reduce the lactam carbonyl of Intermediate B1 using a reducing agent like lithium aluminium hydride (LAH) or sodium borohydride in the presence of a Lewis acid.
-
Oxidation (Final Product): Oxidize the resulting alcohol (Intermediate B2) to the ketone using a mild oxidizing agent to afford the final product.
Spectroscopic Data for Intermediates (Analog-Based):
For this route, we can draw comparisons to the unmethylated analog, tert-butyl 3-oxopyrrolidine-1-carboxylate, for which spectroscopic data is available.
| Intermediate | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | IR (film) ν (cm⁻¹) | Mass Spec (ESI-TOF) m/z |
| B1 (Analog) | ~4.1 (m, 1H, NCH), 2.3-2.5 (m, 2H, CH₂), 1.8-2.0 (m, 2H, CH₂), 1.48 (s, 9H, C(CH₃)₃), 1.25 (d, 3H, CH₃) | ~177 (C=O, lactam), ~154 (C=O, Boc), ~81 (C(CH₃)₃), ~58 (NCH), ~31 (CH₂), ~28 (C(CH₃)₃), ~22 (CH₂), ~18 (CH₃) | ~1770 (C=O, lactam), ~1695 (C=O, Boc) | [M+Na]⁺ expected |
| B2 (Analog) | ~5.5 (m, 1H, NCH(OH)), ~4.0 (m, 1H, NCH), ~3.4 (m, 2H, NCH₂), ~1.8-2.2 (m, 4H, CH₂CH₂), 1.47 (s, 9H, C(CH₃)₃), 1.20 (d, 3H, CH₃) | ~155 (C=O, Boc), ~90 (NCH(OH)), ~80 (C(CH₃)₃), ~58 (NCH), ~46 (NCH₂), ~28 (C(CH₃)₃), ~25, 24 (CH₂CH₂), ~19 (CH₃) | ~3400 (O-H), ~1680 (C=O, Boc) | [M+Na]⁺ expected |
Comparative Analysis of Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The methyl group at the 2-position would likely appear as a doublet. The protons on the pyrrolidine ring will present as complex multiplets. The presence of the ketone at the 3-position will influence the chemical shifts of the adjacent methylene protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the carbonyl carbon of the ketone, expected around 205-215 ppm. The carbamate carbonyl will resonate around 154 ppm, and the quaternary carbon of the tert-butyl group will appear around 80 ppm. The methyl group carbon will be observed in the aliphatic region.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching frequencies. The ketone C=O stretch is anticipated around 1740-1750 cm⁻¹, while the carbamate C=O stretch will be found at a lower wavenumber, typically around 1690-1700 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected exact mass for the [M+H]⁺ or [M+Na]⁺ adduct would provide definitive confirmation of the molecular formula.
Conclusion and Future Outlook
The synthesis of chiral pyrrolidine derivatives like tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a testament to the ingenuity of modern synthetic chemistry. While a standardized, published protocol for this specific molecule is not yet widespread, the logical synthetic routes outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation.
The spectroscopic data, even when inferred from closely related analogs, serves as an indispensable roadmap for the synthetic chemist. It allows for the confident identification of intermediates and the final product, ensuring the integrity of the material destined for further use in drug discovery and development. As research in this area continues to evolve, the development of more efficient and scalable syntheses for this and other valuable building blocks will undoubtedly accelerate the discovery of new and life-saving medicines.
References
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from: [Link]
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A Comparative Guide to Protecting Group Strategies in the Synthesis of 2-Methyl-3-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methyl-3-pyrrolidinone, a valuable chiral building block in medicinal chemistry, often necessitates the use of protecting groups to achieve desired chemical transformations with high selectivity and yield. The presence of both a secondary amine and a ketone within the same molecule presents a classic challenge in chemoselectivity. This guide provides an in-depth comparison of alternative protecting group strategies for the synthesis of 2-methyl-3-pyrrolidinone, offering experimental data and protocols to inform your synthetic planning.
The Synthetic Challenge: Orthogonal Protection of an Amino Ketone
The core challenge in the multi-step synthesis involving 2-methyl-3-pyrrolidinone lies in the differential reactivity of the nucleophilic secondary amine and the electrophilic ketone. Reactions intended for one functional group can be complicated by undesired side reactions at the other. Orthogonal protection, a strategy employing protecting groups that can be removed under distinct, non-interfering conditions, is therefore paramount.[1]
This guide will compare and contrast two primary orthogonal strategies:
-
Strategy A: N-protection followed by ketone protection.
-
Strategy B: An alternative approach focusing on different classes of protecting groups.
We will evaluate these strategies based on ease of introduction, stability to various reaction conditions, and efficiency of removal, supported by literature-derived experimental data.
Commonly Employed Protecting Groups: A Critical Evaluation
The most frequently utilized protecting groups for amines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[2] For ketones, acetals and thioacetals are the conventional choices.[3]
Amine Protection: Boc vs. Cbz
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is readily cleaved under acidic conditions (e.g., TFA, HCl).[2] The Cbz group, introduced via benzyl chloroformate (Cbz-Cl), is stable to acidic and basic conditions but is commonly removed by catalytic hydrogenolysis.[4]
| Protecting Group | Introduction Reagent | Deprotection Condition | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (TFA, HCl) | Mild introduction, high yields. | Acid-labile, may not be suitable for acid-sensitive substrates. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions.[4] | Requires specialized equipment for hydrogenation; may affect other reducible functional groups. |
Ketone Protection: Acetals vs. Thioacetals
Acetals, typically formed using a diol like ethylene glycol in the presence of an acid catalyst, are stable to basic and nucleophilic reagents but are cleaved by aqueous acid.[3] Thioacetals, formed with dithiols, are more robust and are stable to both acidic and basic conditions, requiring specific reagents like HgCl₂ or Raney Nickel for cleavage.
| Protecting Group | Introduction Reagent | Deprotection Condition | Advantages | Disadvantages |
| Acetal | Ethylene glycol, acid catalyst | Aqueous acid | Easy to introduce and remove. | Sensitive to acidic conditions. |
| Thioacetal | Ethanedithiol, Lewis acid | HgCl₂, Raney Ni | Stable to a wider pH range. | Deprotection requires toxic or pyrophoric reagents. |
Orthogonal Protecting Group Strategies in Action
Here, we present two distinct orthogonal protection strategies for the synthesis and modification of 2-methyl-3-pyrrolidinone.
Strategy 1: N-Boc Protection followed by Acetal Formation
This strategy is one of the most common due to the commercial availability of starting materials and the generally high yields of the protection steps.
Figure 1: Workflow for N-Boc protection followed by acetal formation.
Experimental Protocols:
1. Synthesis of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (N-Boc-2-methyl-3-pyrrolidinone)
-
To a solution of 2-methyl-3-pyrrolidinone hydrochloride (1 eq) in a suitable solvent (e.g., dichloromethane), add triethylamine (2.2 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-Boc protected compound.
-
Expected Yield: 85-95%
2. Synthesis of tert-butyl 2-methyl-3,3-(ethylenedioxy)pyrrolidine-1-carboxylate (N-Boc-2-methyl-3-pyrrolidinone acetal)
-
To a solution of N-Boc-2-methyl-3-pyrrolidinone (1 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate.
-
The crude product can often be used without further purification.
-
Expected Yield: >90%
3. Deprotection of the Acetal and Boc Group
-
Acetal Deprotection: Treat the N-Boc protected acetal with aqueous acid (e.g., 1M HCl in THF) at room temperature.
-
Boc Deprotection: Subsequent or simultaneous deprotection of the Boc group can be achieved by treatment with a stronger acid such as trifluoroacetic acid (TFA) in dichloromethane.[5]
Strategy 2: N-Cbz Protection and Thioacetal Formation
This strategy offers an alternative for substrates that are sensitive to the acidic conditions required for Boc deprotection.
Figure 2: Workflow for N-Cbz protection followed by thioacetal formation.
Experimental Protocols:
1. Synthesis of benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate (N-Cbz-2-methyl-3-pyrrolidinone)
-
To a solution of 2-methyl-3-pyrrolidinone (1 eq) in a mixture of THF and water, add a base such as sodium bicarbonate.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Stir the reaction at room temperature for several hours.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Expected Yield: 80-90%[4]
2. Synthesis of benzyl 2-methyl-3,3-(ethylenedithio)pyrrolidine-1-carboxylate (N-Cbz-2-methyl-3-pyrrolidinone thioacetal)
-
To a solution of N-Cbz-2-methyl-3-pyrrolidinone (1 eq) in dichloromethane, add ethanedithiol (1.2 eq).
-
Cool the mixture to 0 °C and add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product, wash, dry, and concentrate to obtain the thioacetal.
-
Expected Yield: 85-95%
3. Orthogonal Deprotection
-
Thioacetal Deprotection: The thioacetal can be selectively removed in the presence of the Cbz group using reagents like HgCl₂ in aqueous acetonitrile or with Raney Nickel.
-
Cbz Deprotection: The Cbz group can be removed by catalytic hydrogenolysis (H₂, Pd/C) without affecting the thioacetal, or after the thioacetal has been removed.[4]
Comparative Analysis and Field-Proven Insights
| Feature | Strategy 1 (Boc/Acetal) | Strategy 2 (Cbz/Thioacetal) | Senior Scientist's Recommendation |
| Orthogonality | Excellent. Acid-labile Boc vs. acid-labile acetal requires careful pH control for selective deprotection. | Excellent. Hydrogenolysis (Cbz) vs. specific reagents (thioacetal) offers clear orthogonality. | Strategy 2 offers more distinct deprotection conditions, reducing the risk of accidental cleavage of the wrong group. |
| Ease of Handling | Generally straightforward and uses common lab reagents. | Hydrogenation requires specialized equipment. Thioacetal deprotection can involve toxic mercury salts. | Strategy 1 is more amenable to standard laboratory setups. |
| Substrate Scope | Limited by acid sensitivity of the final product or intermediates. | Broader scope due to the stability of the Cbz group. However, incompatible with substrates sensitive to reduction. | For complex molecules with acid-sensitive functionalities, Strategy 2 is often preferred, provided no other reducible groups are present. |
| Overall Yield | Typically high for both protection and deprotection steps. | Can be slightly lower due to the multi-step deprotection and potential for catalyst poisoning. | For straightforward syntheses, Strategy 1 often provides higher overall yields. |
Expertise & Experience: The choice between these strategies is highly dependent on the subsequent reaction steps. If your synthesis involves strong bases or nucleophiles, both strategies are generally suitable. However, if you plan to perform reactions under acidic conditions, the Boc/acetal strategy will likely fail. Conversely, if your downstream chemistry involves catalytic hydrogenation, the Cbz group is not a viable option.
Trustworthiness: The protocols described are based on well-established and validated chemical transformations. However, yields can vary depending on the specific substrate and reaction scale. It is always recommended to perform small-scale trial reactions to optimize conditions for your specific application.
Conclusion
Both the Boc/acetal and Cbz/thioacetal protecting group strategies offer viable and orthogonal pathways for the synthesis and modification of 2-methyl-3-pyrrolidinone. The optimal choice depends on a careful analysis of the planned synthetic route, considering the stability of all functional groups present in the molecule to the respective deprotection conditions. For syntheses requiring robustness and a wide reaction window, the Cbz/thioacetal approach is advantageous. For simpler transformations where acidic conditions are tolerated and ease of handling is a priority, the Boc/acetal strategy is a reliable choice.
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PubMed Central (PMC). Synthesis of New Optically Active 2-Pyrrolidinones. [Link][11]
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ACS Sustainable Chemistry & Engineering. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link][18]
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ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. [Link][19]
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ACS Publications. Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition | Organic Letters. [Link][20]
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ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link][21]
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ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link][23]
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Google Patents. EP0269258A2 - Process for the preparation of a pyrrolidinol compound. [24]
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PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link][26]
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NIH. Pyrrolidine-Mediated Direct Preparation of (E)-Monoarylidene Derivatives of Homo- and Heterocyclic Ketones with Various Aldehydes. [Link][27]
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ResearchGate. can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. [Link][28]
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SciSpace. 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. [Link][29]
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Google Patents. Process for the preparation of a pyrrolidinol compound. [30]
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Google Patents. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts. [31]
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Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone. [32]
-
ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link][33]
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JACS Au. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link][34]
-
ACS Publications. New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases | Organic Letters. [Link][35]
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MDPI. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. [Link][37]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
This document provides a detailed, safety-driven protocol for the proper disposal of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate. As a key building block in modern synthetic chemistry, particularly in the development of novel therapeutics, ensuring its responsible handling and disposal is paramount to maintaining a safe laboratory environment and safeguarding ecological integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the foundation of its safe management. Based on data for its structural analog, tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate should be handled as a hazardous substance with multiple potential routes of exposure.
The primary hazards are identified by the Globally Harmonized System (GHS) and include:
-
Acute Oral Toxicity: Harmful if swallowed (H302).[1]
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Serious Eye Damage: Causes serious eye damage or irritation (H318/H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
The N-Boc protecting group and the pyrrolidinone core are common motifs in organic synthesis. While the Boc group is relatively stable, the overall molecule is a combustible solid that can decompose under high heat to emit toxic fumes, including oxides of nitrogen and carbon.[2] Therefore, disposal procedures must mitigate these risks through careful segregation and handling.
Quantitative Data Summary
The table below summarizes key properties of the analogous compound, tert-Butyl 3-oxopyrrolidine-1-carboxylate, which inform handling and disposal considerations.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₉H₁₅NO₃ | Non-halogenated organic compound. |
| Molecular Weight | 185.22 g/mol | Informs waste mass calculations. |
| Physical State | Solid (Powder/Lump) | Risk of dust inhalation; requires controlled handling. |
| GHS Hazard Codes | H302, H315, H318/H319, H335 | Dictates required PPE and waste categorization.[1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Must be segregated from these materials in waste streams to prevent violent reactions.[3] |
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container leaves the lab. It starts with safe handling during use and meticulous segregation of waste streams. The causality is simple: preventing accidental reactions in a consolidated waste drum is critical for the safety of all personnel, including waste management professionals.
Mandatory Personal Protective Equipment (PPE)
Given the compound's irritant properties, the following PPE is required at all times when handling the pure substance or its waste:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and dispose of contaminated gloves properly.[4]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[2]
Waste Segregation
Proper segregation is a cornerstone of laboratory safety. It prevents dangerous cross-reactions and ensures that waste is treated by the correct method.
-
Primary Waste Stream: Designate a specific, clearly labeled hazardous waste container for "Non-Halogenated Solid Organic Waste."
-
Contaminated Materials: All items that come into direct contact with tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, such as weighing paper, gloves, and pipette tips, must be disposed of in this same container.
-
Avoid Incompatibles: Never mix this waste with strong acids, bases, or oxidizing agents.[3]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate waste.
Step 1: Container Preparation
-
Obtain a designated solid waste container from your institution's Environmental Health & Safety (EHS) department.
-
Ensure the container is clean, dry, and in good condition.
-
Label the container clearly with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).
Step 2: Waste Collection (At the Point of Generation)
-
Perform all handling of the chemical powder within a chemical fume hood to minimize inhalation risk.
-
Place all contaminated disposable materials (e.g., weighing boats, contaminated wipes) directly into the prepared waste container.
-
For residual amounts in flasks or vials, scrape out as much solid as is safely possible into the waste container. Do not rinse with solvents into aqueous waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Decontamination of Non-Disposable Items
-
Glassware and other reusable equipment should be decontaminated. A typical procedure involves rinsing with a suitable organic solvent (e.g., ethanol or acetone) into a separate "Non-Halogenated Liquid Organic Waste" container.
-
This rinse solvent (now considered hazardous waste) must be disposed of according to liquid waste protocols.
Step 4: Container Sealing and Storage
-
Once the waste container is full (do not overfill), seal it securely.
-
Wipe the exterior of the container to remove any external contamination.
-
Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[5]
Step 5: Final Disposal
-
Arrange for pickup of the waste container through your institution's EHS department.
-
Ensure all required paperwork is completed accurately. Final disposal will be conducted at an approved waste disposal plant, likely via incineration.[5][6]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Minor Spill (Contained in Fume Hood):
-
Ensure PPE is worn.
-
Carefully sweep up the solid material using a dustpan and brush. Avoid creating dust.
-
Place the collected material and cleaning tools into the designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the cloth as hazardous waste.
-
-
Major Spill (Outside of Containment):
-
Evacuate the immediate area and alert colleagues.
-
Prevent access to the contaminated area.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to this comprehensive guide, laboratory professionals can confidently manage the waste stream of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, ensuring a culture of safety and environmental responsibility.
References
-
PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ChemSupply. Safety Data Sheet: 1-tert-butyl 2-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate.[Link]
Sources
Personal protective equipment for handling tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety protocols and logistical information for the handling and disposal of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (CAS No. 1020412-77-3). As your trusted partner in laboratory safety, this document is designed to go beyond mere product information, offering practical, step-by-step guidance to ensure safe and compliant laboratory operations.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe chemical handling. While specific toxicological properties for tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate are not extensively documented, its structural similarity to other pyrrolidine derivatives suggests a cautious approach. The primary concerns are skin and eye irritation, and potential harm if swallowed or inhaled.
GHS Hazard Classifications for Structurally Similar Compounds:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4][5]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[5]
Personal Protective Equipment (PPE)
A robust PPE protocol is your first line of defense against chemical exposure. The following table outlines the minimum recommended PPE for handling tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. | Must conform to EN166 (EU) or NIOSH (US) standards.[6][7] A face shield should be worn when there is a significant splash hazard. |
| Skin and Body Protection | Chemical-resistant laboratory coat. | Ensure the lab coat is fully buttoned. Consider a disposable gown for procedures with a high risk of contamination. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for tears or perforations before use. Change gloves immediately if contaminated.[8] Use proper glove removal technique to avoid skin contact.[6][7] |
| Respiratory Protection | Generally not required with adequate ventilation. | If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator.[8] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow minimizes the risk of exposure and accidents.
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][9] A chemical fume hood is strongly recommended, especially when handling larger quantities or when heating the substance.
-
Eyewash and Safety Shower: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[10]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: When transferring the chemical, ground and bond containers to prevent static discharge, which can be an ignition source for flammable vapors.[10]
-
During Operation: Avoid all personal contact, including inhalation of vapors or dust.[9] Do not eat, drink, or smoke in the handling area.[9]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[2][3][5] Decontaminate all work surfaces.
3.3. Workflow Diagram
The following diagram illustrates the standard workflow for safely handling tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate.
Caption: Safe handling workflow from preparation to disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
In case of skin contact: Immediately wash off with soap and plenty of water.[7] If skin irritation occurs, get medical advice/attention.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][6] If eye irritation persists, get medical advice/attention.[3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
Spill and Disposal Plan
Proper management of spills and waste is essential for laboratory safety and environmental protection.
5.1. Spill Response
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[10]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
5.2. Waste Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]
-
Contaminated materials, including gloves and lab coats, should be disposed of as hazardous waste.
Storage
-
Store in a cool, dry, and well-ventilated place.[6]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2][4]
References
- Apollo Scientific.
- Cole-Parmer.
- New Jersey Department of Health. Pyrrolidine - Hazard Summary.
- PubChem.
- CDH Fine Chemical.
- BenchChem. Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone.
- MSDS of 1-tert-butyl 2-methyl (2S,3R)
- TCI Chemicals.
- Fisher Scientific.
- Sigma-Aldrich.
- TCI Chemicals.
- Fisher Scientific.
- Sigma-Aldrich.
- BLD Pharmatech.
- Fisher Scientific.
- Organic Syntheses.
- University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
- BLD Pharmatech.
- Tokyo Chemical Industry. 1-tert-Butoxycarbonyl-3-pyrrolidone.
- J&K Scientific.
- ChemScene. 1-(tert-Butyl)
- PubChem.
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. capotchem.cn [capotchem.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
